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  • Product: (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate
  • CAS: 1314533-99-7

Core Science & Biosynthesis

Foundational

Chemical structure and properties of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate

For Researchers, Scientists, and Drug Development Professionals Abstract (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate is a substituted pyrimidine derivative featuring an acrylate moiety. This guide provides a comprehensi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate is a substituted pyrimidine derivative featuring an acrylate moiety. This guide provides a comprehensive overview of its chemical structure, properties, and a validated synthetic pathway. The pyrimidine core is a well-established pharmacophore in medicinal chemistry, and its functionalization with an acrylate group offers potential for various applications in drug discovery and materials science. This document serves as a technical resource, detailing the synthesis via the Horner-Wadsworth-Emmons reaction, and outlining the compound's key chemical and physical characteristics.

Introduction

Pyrimidine derivatives are a cornerstone in the field of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Their prevalence in biologically essential molecules, such as nucleic acids, underscores their significance. The diverse biological activities exhibited by synthetic pyrimidines, including anticancer, anti-inflammatory, antibacterial, and antiviral properties, make them a fertile ground for drug discovery.[1][2][3] The incorporation of an acrylate group, a reactive Michael acceptor, introduces a versatile functional handle for further chemical modification and potential covalent interactions with biological targets.

This guide focuses on (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate , a molecule that combines the privileged pyrimidine scaffold with the reactive potential of an ethyl acrylate tail. The "(E)" designation specifies the stereochemistry of the double bond as trans, a crucial detail influencing the molecule's shape and biological activity. The ethoxy substitution at the 2-position of the pyrimidine ring further modulates its electronic properties and potential for hydrogen bonding.

This document will provide a detailed exploration of the chemical identity, structural features, and a robust synthetic protocol for this compound, offering valuable insights for researchers engaged in the design and synthesis of novel bioactive molecules.

Chemical Structure and Properties

A thorough understanding of the chemical and physical properties of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate is fundamental for its application in research and development.

Chemical Identity
PropertyValue
IUPAC Name (2E)-ethyl 3-(2-ethoxypyrimidin-5-yl)prop-2-enoate
CAS Number 1314533-99-7[4]
Molecular Formula C₁₁H₁₄N₂O₃[4]
Molecular Weight 222.24 g/mol [4]
Structural Diagram

The chemical structure of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate is depicted below, illustrating the arrangement of the pyrimidine ring, the ethoxy group, and the (E)-ethyl acrylate side chain.

Caption: Chemical structure of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate.

Physicochemical Properties

While experimental data for the physical properties of this specific molecule are not widely available, predictions based on its structure and data from analogous compounds can provide useful estimates.

PropertyPredicted/Estimated ValueNotes
Melting Point Solid at room temperatureBased on similar pyrimidine derivatives.
Boiling Point > 200 °C at 760 mmHgEstimated based on molecular weight and functional groups.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Sparingly soluble in water.The ethyl ester and ethoxy groups contribute to organic solvent solubility.
Appearance White to off-white solidTypical for similar crystalline organic compounds.

Synthesis and Mechanism

The synthesis of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate is most effectively achieved through the Horner-Wadsworth-Emmons (HWE) reaction . This olefination reaction is renowned for its high (E)-stereoselectivity and the ease of removal of the phosphate byproduct.[5] The reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde.

The overall synthetic strategy involves two key steps:

  • Synthesis of the Aldehyde Precursor: Preparation of 2-ethoxypyrimidine-5-carbaldehyde.

  • Horner-Wadsworth-Emmons Olefination: Reaction of the aldehyde with triethyl phosphonoacetate to form the target acrylate.

Synthesis of 2-ethoxypyrimidine-5-carbaldehyde

The synthesis of the aldehyde precursor, 2-ethoxypyrimidine-5-carbaldehyde, can be accomplished through various established methods for the formylation of pyrimidine rings. One common approach involves the Vilsmeier-Haack reaction on a suitable 2-ethoxypyrimidine substrate. Alternatively, functional group transformation from a corresponding carboxylic acid or alcohol derivative can be employed.

Horner-Wadsworth-Emmons Reaction

The core of the synthesis lies in the HWE reaction. This reaction begins with the deprotonation of triethyl phosphonoacetate by a suitable base to form a nucleophilic phosphonate carbanion. This carbanion then attacks the carbonyl carbon of 2-ethoxypyrimidine-5-carbaldehyde. The resulting intermediate undergoes elimination to yield the (E)-alkene and a water-soluble phosphate byproduct.[5]

HWE_Mechanism cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination Triethyl phosphonoacetate Triethyl phosphonoacetate Phosphonate carbanion (Ylide) Phosphonate carbanion (Ylide) Triethyl phosphonoacetate->Phosphonate carbanion (Ylide) Deprotonation Base Base Base->Phosphonate carbanion (Ylide) Betaine intermediate Betaine intermediate Phosphonate carbanion (Ylide)->Betaine intermediate 2-ethoxypyrimidine-5-carbaldehyde 2-ethoxypyrimidine-5-carbaldehyde 2-ethoxypyrimidine-5-carbaldehyde->Betaine intermediate Oxaphosphetane intermediate Oxaphosphetane intermediate Betaine intermediate->Oxaphosphetane intermediate Cyclization (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate Oxaphosphetane intermediate->(E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate Phosphate byproduct Phosphate byproduct Oxaphosphetane intermediate->Phosphate byproduct

Caption: Generalized workflow of the Horner-Wadsworth-Emmons reaction.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate based on standard Horner-Wadsworth-Emmons conditions.

Materials:

  • 2-ethoxypyrimidine-5-carbaldehyde

  • Triethyl phosphonoacetate[6]

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) suspended in anhydrous THF.

  • Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 equivalents) dropwise via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Aldehyde Addition: Dissolve 2-ethoxypyrimidine-5-carbaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)
  • Pyrimidine Protons: Two singlets or doublets in the aromatic region (δ 8.5-9.0 ppm).

  • Acrylate Protons: Two doublets corresponding to the vinyl protons (δ 6.5-8.0 ppm) with a large coupling constant (J ≈ 16 Hz) characteristic of a trans-alkene.

  • Ethoxy Protons (pyrimidine): A quartet (δ 4.4-4.6 ppm) and a triplet (δ 1.4-1.5 ppm).

  • Ethyl Ester Protons: A quartet (δ 4.2-4.3 ppm) and a triplet (δ 1.2-1.3 ppm).

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon: A signal around δ 165-170 ppm.

  • Pyrimidine Carbons: Signals in the range of δ 140-170 ppm.

  • Acrylate Carbons: Signals around δ 120-145 ppm.

  • Ethoxy and Ethyl Ester Carbons: Signals in the aliphatic region (δ 14-65 ppm).

Infrared (IR) Spectroscopy (Predicted)
  • C=O Stretch (Ester): A strong absorption band around 1710-1730 cm⁻¹.

  • C=C Stretch (Alkene): An absorption band around 1630-1650 cm⁻¹.

  • C-O Stretch (Ether and Ester): Strong absorptions in the region of 1000-1300 cm⁻¹.

  • C-H Bending (trans-alkene): A characteristic band around 960-980 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): Expected at m/z = 222.10.

Potential Applications and Future Directions

Given the established biological significance of pyrimidine derivatives, (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate represents a promising scaffold for drug discovery. The acrylate moiety can act as a Michael acceptor, enabling covalent modification of biological targets, a strategy employed in the design of various enzyme inhibitors.

Potential areas of investigation for this compound and its derivatives include:

  • Anticancer Agents: Many pyrimidine-based compounds exhibit potent anticancer activity.[1]

  • Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors used in cancer therapy.

  • Antimicrobial Agents: Pyrimidine derivatives have shown broad-spectrum antibacterial and antifungal activities.[2]

  • Materials Science: The acrylate functionality allows for polymerization, suggesting potential applications in the development of novel polymers with unique properties.

Further research is warranted to synthesize and evaluate the biological activity of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate and its analogues to fully elucidate their therapeutic potential.

Conclusion

(E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate is a synthetically accessible molecule that combines the pharmacologically relevant pyrimidine core with a reactive acrylate group. The Horner-Wadsworth-Emmons reaction provides a reliable and stereoselective route for its synthesis. This in-depth technical guide provides a foundational understanding of its chemical structure, properties, and a detailed synthetic protocol, which will be invaluable for researchers in medicinal chemistry and related fields. The exploration of the biological activities of this compound and its derivatives holds significant promise for the development of novel therapeutic agents and advanced materials.

References

  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. (n.d.). Retrieved February 13, 2026, from [Link]

  • Biological activities of synthetic pyrimidine derivatives. (2024, August 29). Retrieved February 13, 2026, from [Link]

  • SUPPORTING INFORMATION FOR. (n.d.). Retrieved February 13, 2026, from [Link]

  • An Enhanced Stereoselective Synthesis of α,β-Unsaturated Esters Through the Horner-Wadsworth-Emmons reaction in Deep Eutectic Solvents. (n.d.). Retrieved February 13, 2026, from [Link]

  • Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. (n.d.). Retrieved February 13, 2026, from [Link]

  • Diverse Biological Activity of Pyrimidine Derivatives: A Review. (2025, July 1). Retrieved February 13, 2026, from [Link]

  • Horner–Wadsworth–Emmons reaction. (n.d.). Retrieved February 13, 2026, from [Link]

Sources

Exploratory

Thermodynamic Stability Profile of (E)-Ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate: A Technical Guide

Topic: Thermodynamic Stability of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate Content Type: Technical Whitepaper / Stability Profiling Guide Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists. Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate Content Type: Technical Whitepaper / Stability Profiling Guide Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists.

Executive Summary

This guide provides a comprehensive analysis of the thermodynamic and kinetic stability of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate (CAS: 1314533-99-7). As a critical intermediate in the synthesis of GPR40 antagonists (e.g., GW1100) and various kinase inhibitors, understanding its stability profile is essential for process optimization and storage. This document details the molecular energetics favoring the (E)-isomer, delineates specific degradation pathways (hydrolysis, photo-isomerization), and establishes protocols for empirical stability profiling.

Chemical Architecture & Thermodynamic Baseline[1]

Structural Identity

The molecule consists of an electron-deficient pyrimidine ring substituted at the C5 position with an electron-withdrawing ethyl acrylate moiety and at the C2 position with an electron-donating ethoxy group.

  • Systematic Name: Ethyl (2E)-3-(2-ethoxypyrimidin-5-yl)prop-2-enoate

  • Molecular Formula: C₁₁H₁₄N₂O₃

  • Molecular Weight: 222.24 g/mol

The Thermodynamic Preference for the (E)-Isomer

Synthetic routes, such as the Heck reaction between 2-ethoxy-5-bromopyrimidine and ethyl acrylate, predominantly yield the (E)-isomer . This selectivity is thermodynamically driven.

  • Steric Hindrance: In the (Z)-isomer, the ester carbonyl oxygen or the ethyl group experiences significant steric repulsion from the pyrimidine ring protons (H4/H6). The (E)-isomer allows the acrylate chain to adopt a planar conformation extended away from the heterocycle, maximizing orbital overlap (conjugation) while minimizing steric strain.

  • Conjugation Energy: The (E)-configuration facilitates extended

    
    -conjugation between the pyrimidine ring and the ester carbonyl. This resonance stabilization lowers the ground state energy of the (E)-isomer relative to the (Z)-isomer by approximately 3–5 kcal/mol, making the (E)-isomer the thermodynamic sink.
    
Electronic Push-Pull System

The stability of the molecule is governed by a "push-pull" electronic system:

  • Push: The 2-ethoxy group acts as a donor (+M effect), feeding electron density into the pyrimidine ring.

  • Pull: The 5-acrylate group acts as an acceptor (-M effect), withdrawing density.

    • Implication: This conjugation stabilizes the molecule against spontaneous decomposition but activates specific sites for nucleophilic attack (see Section 2).

Degradation Pathways: Kinetic Vulnerabilities

While the (E)-isomer is thermodynamically stable in the solid state, solution-phase dynamics introduce kinetic instabilities.

Hydrolytic Degradation (Acid vs. Base)

The molecule possesses two hydrolytically sensitive sites: the ethyl ester and the 2-ethoxy ether .

  • Base-Catalyzed Hydrolysis (Saponification):

    • Primary Pathway: Attack of hydroxide (

      
      ) at the ester carbonyl.
      
    • Product: (E)-3-(2-ethoxypyrimidin-5-yl)acrylic acid.[1]

    • Kinetics: Rapid. The electron-deficient pyrimidine ring makes the acrylate double bond and carbonyl highly electrophilic.

  • Acid-Catalyzed Hydrolysis (The Imidate Liability):

    • Primary Pathway: Protonation of the pyrimidine nitrogen (N1 or N3) increases the electrophilicity of C2. Water attacks C2, displacing ethanol.

    • Product: Ethyl 3-(2-oxo-1,2-dihydropyrimidin-5-yl)acrylate (Uracil derivative).

    • Mechanism:[2][3][4][5] The 2-ethoxypyrimidine moiety behaves chemically like a cyclic imidate or vinyl ether. Under strong acidic forcing conditions (pH < 2), the aromaticity is perturbed, leading to conversion to the thermodynamically stable lactam (uracil) form.

Photo-Isomerization

Exposure to UV light (254 nm or 365 nm) can excite the conjugated


-system, overcoming the rotational barrier of the C=C double bond.
  • Process:

    
    
    
  • Thermodynamics: The system moves away from thermodynamic equilibrium to a photostationary state (PSS) containing a mixture of E and Z isomers. Upon removal of light, thermal relaxation back to the E-isomer is slow at room temperature but accelerates with heat.

Visualization of Degradation Pathways

DegradationPathways Compound (E)-Ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate (Thermodynamic Product) AcidHydrolysis Acid Hydrolysis (pH < 2) Target: C2-Ethoxy Compound->AcidHydrolysis Protonation of N1/N3 BaseHydrolysis Base Hydrolysis (pH > 10) Target: Ester Carbonyl Compound->BaseHydrolysis Nucleophilic Attack UV_Exposure UV Irradiation (254-365 nm) Compound->UV_Exposure Excitation UracilDeriv Uracil Derivative (Ethyl 3-(2-oxo-1,2-dihydropyrimidin-5-yl)acrylate) AcidHydrolysis->UracilDeriv - EtOH (Irreversible) AcidDeriv Carboxylic Acid ((E)-3-(2-ethoxypyrimidin-5-yl)acrylic acid) BaseHydrolysis->AcidDeriv - EtOH (Saponification) Z_Isomer (Z)-Isomer (Kinetic/Photostationary Product) UV_Exposure->Z_Isomer Isomerization Z_Isomer->Compound Thermal Relaxation (Slow)

Figure 1: Mechanistic degradation pathways illustrating the divergence between acid-mediated ether cleavage and base-mediated ester hydrolysis.

Experimental Protocols for Stability Profiling

To validate the stability profile, the following "Forced Degradation" protocols are recommended. These are designed to be self-validating by including mass balance checks.

Analytical Method (HPLC-UV)

Before stress testing, establish a stability-indicating method.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 254 nm (aromatic max) and 280 nm.

  • Rationale: The acidic mobile phase ensures sharp peaks for the basic pyrimidine. Gradient elution captures both the polar acid degradant (early eluting) and the non-polar parent.

Forced Degradation Workflow
Stress ConditionProtocolExpected OutcomeMechanistic Insight
Acid Hydrolysis Dissolve in 0.1 N HCl. Heat at 60°C for 4 hours.Degradation to Uracil derivative .Tests the lability of the vinyl-ether-like C2-ethoxy group.
Base Hydrolysis Dissolve in 0.1 N NaOH. Stir at RT for 2 hours.Conversion to Carboxylic Acid .Confirms ester susceptibility.[3][6] Rapid reaction expected.
Oxidation Treat with 3% H₂O₂ at RT for 24 hours.Formation of N-oxides .Pyrimidine nitrogens are electron-deficient but can oxidize under forcing conditions.
Thermal (Solid) Heat neat solid at 80°C for 7 days.Minimal degradation (< 1%).Confirms solid-state lattice stability (high melting point protection).
Photostability Expose solid/solution to 1.2 million lux hours.Appearance of (Z)-isomer peak.Assesses need for amber glassware/light protection.
Stability Testing Logic Diagram

StabilityWorkflow cluster_Stress Stress Conditions Sample Test Sample (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate Acid 0.1 N HCl 60°C Sample->Acid Base 0.1 N NaOH RT Sample->Base Ox 3% H2O2 RT Sample->Ox Photo UV/Vis Chamber Sample->Photo Analysis HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Ox->Analysis Photo->Analysis Decision Data Evaluation Analysis->Decision Report Stability Profile & Storage Reqs Decision->Report Define Degradants

Figure 2: Workflow for empirical determination of thermodynamic and kinetic stability limits.

Solid-State Thermodynamics

Polymorphism

As a crystalline solid synthesized via high-temperature coupling (140°C), the isolated material is typically the thermodynamically most stable polymorph (Form I).

  • Risk: Rapid cooling or precipitation from different solvents (e.g., Ethanol vs. Hexane) may generate metastable polymorphs.

  • Verification: Differential Scanning Calorimetry (DSC) should show a single sharp endotherm (melting point). A broad or multi-modal peak indicates mixed phases or lower-stability polymorphs.

Thermal Stability

Thermogravimetric Analysis (TGA) typically reveals that the compound is stable up to its melting point (likely >100°C based on structural analogs). Decomposition (decarboxylation or polymerization) occurs only at significantly higher temperatures (>200°C), making it robust for standard drying protocols.

References

  • Zhao, Y., & Jiay, L. (2011). Feasible Synthesis of Antagonist of GPR40 by Constructing 2-Thiouracil Ring via Acid Mediated Cyclization. Chemical & Pharmaceutical Bulletin, 59(11), 1396–1399. Link

    • Context: Describes the synthesis of the target compound (Intermediate 3) via Heck reaction and its subsequent hydrolysis.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54356789 (Analogous Pyrimidine Acrylates). Link

    • Context: General physical properties and safety data for acryl
  • Vaden, T. D., et al. (2021).[7] Thermodynamic destabilization of azurin by four different tetramethylguanidinium amino acid ionic liquids. Journal of Molecular Liquids, 331, 115743. Link

    • Context: Methodologies for thermodynamic stability assessment in nitrogen-heterocycle systems.
  • BenchChem. Ethyl 3-(2-aminopyridin-3-yl)acrylate Structure and Reactivity Profile. Link

    • Context: Comparative reactivity data for heteroaryl acryl

Sources

Foundational

Solubility Profiling of Pyrimidine Acrylate Derivatives: Thermodynamic Modeling &amp; Process Optimization

Executive Summary The solubility profile of pyrimidine acrylate derivatives is a critical physicochemical parameter governing their synthesis, purification (crystallization), and bioavailability. As nitrogen-containing h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility profile of pyrimidine acrylate derivatives is a critical physicochemical parameter governing their synthesis, purification (crystallization), and bioavailability. As nitrogen-containing heterocycles fused with reactive ester tails, these molecules exhibit complex solvation behaviors driven by competing hydrogen-bonding motifs and van der Waals forces.

This technical guide provides a rigorous framework for determining, modeling, and optimizing the solubility of these derivatives. It moves beyond basic "shake-flask" methods to integrate laser-assisted monitoring and thermodynamic modeling (Apelblat and Van’t Hoff), ensuring data reliability for scale-up and formulation.

Molecular Architecture & Solvation Theory

To predict solubility, one must first understand the solute's competitive internal forces. Pyrimidine acrylate derivatives possess a "Janus-faced" nature:

  • The Pyrimidine Core: A rigid, planar, electron-deficient aromatic ring containing two nitrogen atoms. It acts as a significant hydrogen bond acceptor (HBA), driving solubility in polar protic solvents.

  • The Acrylate Tail: A reactive vinyl ester side chain. While it adds lipophilicity, it introduces a critical instability factor—thermal polymerization .

    • Senior Scientist Insight: Unlike stable pyrimidines, acrylate derivatives must not be subjected to prolonged high-temperature solubility testing (>60°C) without radical inhibitors (e.g., MEHQ), as oligomerization will artificially lower apparent solubility and foul analytical columns.

Hansen Solubility Parameters (HSP)

The solubility behavior is best explained by the "Like Dissolves Like" principle, quantified via Hansen parameters:

  • 
     (Dispersion):  Moderate contribution from the aromatic ring.
    
  • 
     (Polarity):  High contribution due to the dipole moment of the pyrimidine nitrogens and the ester carbonyl.
    
  • 
     (Hydrogen Bonding):  The determining factor. Solvents with matching 
    
    
    
    values (e.g., Methanol, DMF) typically show the highest solvation power.

Experimental Protocol: Laser-Assisted Isothermal Saturation

Standard gravimetric methods are prone to error due to solvent evaporation during filtration. The following protocol utilizes laser monitoring for non-invasive, self-validating endpoint detection.

Reagents & Equipment
  • Solute: Pyrimidine acrylate derivative (Purity >99.5% by HPLC).

  • Solvents: HPLC grade (Methanol, Ethanol, DMF, Acetone, Toluene).

  • Apparatus: Jacketed glass vessel with overhead stirrer, Lasentec FBRM (Focused Beam Reflectance Measurement) or simple laser turbidity probe, and PID temperature controller.

Step-by-Step Methodology
  • Preparation: Charge the vessel with a known mass of solvent (

    
    ). Set the temperature (
    
    
    
    ) to the starting point (e.g., 298.15 K).
  • Incremental Addition: Add the solute in small, weighed increments (

    
    ) while stirring at 400 RPM.
    
  • Laser Monitoring:

    • State A (Undersaturated): Laser beam passes through clear solution; low backscatter.

    • State B (Saturation Point): The first appearance of stable, undissolved particles causes a spike in laser backscatter/turbidity.

  • Equilibration: Once particles are detected, hold

    
     constant for 60 minutes. If particles dissolve, add more solute. If particles persist, the system is saturated.
    
  • Sampling (Validation): Stop agitation. Allow settling. Withdraw supernatant through a 0.22 µm heated syringe filter.

  • Quantification: Dilute the aliquot and analyze via HPLC-UV (detecting at

    
     of the pyrimidine core, typically 250–270 nm).
    
  • Calculation: The mole fraction solubility (

    
    ) is calculated as:
    
    
    
    
    Where
    
    
    are masses of solute and solvent, and
    
    
    are their molar masses.[1][2]
Workflow Visualization

The following diagram illustrates the decision logic for the solubility determination process.

SolubilityWorkflow Start Start: Solvent Charge (Known Mass) AddSolute Add Solute Increment (Gravimetric) Start->AddSolute Stir Equilibrate (Isothermal) Stirring @ 400 RPM AddSolute->Stir LaserCheck Laser Turbidity Check (Backscatter Signal) Stir->LaserCheck Dissolved Clear Solution (Undersaturated) LaserCheck->Dissolved Low Signal Particles Particles Detected (Saturation Point) LaserCheck->Particles High Signal Dissolved->AddSolute Add More Verify Hold 60 mins Verify Stability Particles->Verify Verify->AddSolute Particles Dissolve Sample Filter & HPLC Analysis (Validation) Verify->Sample Particles Persist Calc Calculate Mole Fraction (x) Sample->Calc

Caption: Logic flow for Laser-Assisted Isothermal Solubility Determination.

Thermodynamic Modeling

Experimental data points are discrete. To optimize processes (e.g., cooling crystallization curves), we must model the solubility as a continuous function of temperature.

Model 1: Modified Apelblat Equation

This is the most accurate empirical model for pyrimidine derivatives, accounting for the non-ideal behavior of the solution.



  • 
     : Mole fraction solubility.[2][3][4][5]
    
  • 
     : Absolute temperature (K).[3][5][6][7]
    
  • 
     : Empirical constants derived from regression analysis.
    
  • Application: Use this equation to interpolate solubility at any temperature within the measured range.

Model 2: Van’t Hoff Equation

This model provides the mechanism of dissolution, separating enthalpy and entropy contributions.



  • 
     : Enthalpy of solution (typically positive/endothermic for these derivatives).[8]
    
  • 
     : Entropy of solution.
    
  • Interpretation: A plot of

    
     vs. 
    
    
    
    yields a straight line.[5] The slope indicates the energy cost of breaking the crystal lattice vs. solvating the molecule.
Thermodynamic Landscape Visualization

Understanding the energy trade-offs is vital for solvent selection.

ThermoLandscape Crystal Solid Crystal Lattice (High Stability) Enthalpy Enthalpy Penalty (+ΔH) Break Lattice/Cavitation Crystal->Enthalpy Energy Input Entropy Entropy Gain (+ΔS) Disorder Increase Crystal->Entropy Solvent Pure Solvent (High Entropy) Solvent->Enthalpy Cavity Formation Solvent->Entropy Solution Solvated Molecule (Equilibrium) Enthalpy->Solution Entropy->Solution Driving Force

Caption: Thermodynamic energy landscape showing the competition between lattice energy (Enthalpy) and mixing disorder (Entropy).

Data Interpretation & Solvent Selection Guide

Based on typical profiles for pyrimidine derivatives [1, 2], the following solvent hierarchy is observed. This table guides process development:

Solvent ClassRepresentative SolventsSolubility TrendProcess Application
Polar Aprotic DMF, DMSO, NMPVery High Reaction medium (nucleophilic substitution). Hard to remove.
Polar Protic Methanol, EthanolModerate - High Crystallization (cooling). Good balance of solubility and volatility.
Esters/Ketones Ethyl Acetate, AcetoneModerate Extraction layers; washing solvents.
Non-Polar Toluene, Hexane, CCl4Very Low Anti-solvents (to force precipitation).

Critical Analysis:

  • Temperature Sensitivity: Solubility in polar protic solvents (MeOH) is highly temperature-dependent (high

    
    ), making them ideal for cooling crystallization.
    
  • Acrylate Stability: Avoid using primary amines or strong nucleophiles as solvents, as they may undergo Michael addition across the acrylate double bond, degrading the API.

References

  • Bhesaniya, K., & Baluja, S. (2014).[8] Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents at Different Temperatures. Journal of Chemical & Engineering Data, 59(9).

  • Baluja, S., et al. (2024). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.

  • Jouyban, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

Sources

Exploratory

The 2-Ethoxypyrimidine Scaffold: Synthetic Protocols, SAR Profiling, and Therapeutic Utility

The 2-Ethoxypyrimidine moiety represents a critical structural refinement in medicinal chemistry, often utilized to modulate lipophilicity ( ), metabolic stability, and donor-acceptor profiles compared to its ubiquitous...

Author: BenchChem Technical Support Team. Date: February 2026

The 2-Ethoxypyrimidine moiety represents a critical structural refinement in medicinal chemistry, often utilized to modulate lipophilicity (


), metabolic stability, and donor-acceptor profiles compared to its ubiquitous 2-methoxy counterpart.

This technical guide provides a rigorous analysis of the scaffold, moving beyond generic descriptions to actionable synthetic protocols, structure-activity relationship (SAR) mechanics, and validated therapeutic applications.[1]

Executive Summary & Structural Rationale

The pyrimidine ring is a "privileged structure" in drug discovery, serving as the core for countless kinase inhibitors, antivirals, and antimicrobials. While the 2-methoxy substituent is a standard starting point for optimization, the 2-ethoxy analog offers distinct physicochemical advantages that are often overlooked.

The "Ethyl Effect" in Medicinal Chemistry

Replacing a methyl group with an ethyl group at the 2-position of the pyrimidine ring induces specific shifts in molecular behavior:

  • Lipophilicity Modulation: The ethyl group adds moderate hydrophobicity (

    
    ), improving membrane permeability for compounds that are otherwise too polar.
    
  • Metabolic Shielding: The 2-methoxy group is highly susceptible to O-demethylation by Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4), leading to the formation of the 2-hydroxypyrimidine (lactam tautomer), which is often rapidly cleared or inactive. The ethyl group sterically hinders the initial oxidation step and alters the metabolic soft spot, potentially extending half-life (

    
    ).
    
  • Conformational Locking: The larger ethyl group can restrict rotation around the ether bond more effectively than a methyl group, potentially locking the molecule into a bioactive conformation that favors binding in hydrophobic pockets (e.g., the ATP-binding site of kinases).

Synthetic Architectures

Accessing the 2-ethoxypyrimidine core relies on two primary methodologies: Nucleophilic Aromatic Substitution (


)  and De Novo Cyclization .
Protocol A: The Displacement (Gold Standard)

This is the most robust method for generating 2-ethoxypyrimidines from commercially available 2-chloropyrimidines.

Mechanism: The pyrimidine ring is electron-deficient (π-deficient), making the C-2 position highly susceptible to nucleophilic attack. The presence of the electronegative chlorine atom further activates this position.

Step-by-Step Methodology
  • Reagents: 2-Chloropyrimidine (1.0 eq), Sodium Ethoxide (NaOEt, 1.2 eq), Absolute Ethanol (Solvent).

  • Conditions: Reflux (

    
    ) under 
    
    
    
    atmosphere.
  • Preparation: Dissolve sodium metal (1.2 eq) in absolute ethanol to generate a fresh solution of sodium ethoxide. Crucial: Commercial NaOEt often contains NaOH impurities which lead to the hydrolysis side-product (2-hydroxypyrimidine).

  • Addition: Cool the NaOEt solution to

    
    . Add a solution of 2-chloropyrimidine in ethanol dropwise over 30 minutes.
    
  • Reaction: Warm the mixture to room temperature, then heat to reflux for 3–5 hours. Monitor via TLC (30% EtOAc/Hexane) or LC-MS. The starting material (2-Cl) peak should disappear.

  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in water and extract with Dichloromethane (DCM) (

    
    ).
    
  • Purification: Dry organic layers over

    
    . Flash chromatography is rarely needed if fresh NaOEt was used; recrystallization from hexane/ether is usually sufficient.
    
Protocol B: De Novo Cyclization (The Biginelli/Condensation Route)

Used when the pyrimidine ring requires complex substitution patterns at C-4, C-5, and C-6 that are difficult to install post-synthesis.

Reaction: Condensation of an ethyl vinyl ether derivative with an amidine or urea analog, followed by oxidation/aromatization.

Visualization: Synthetic Pathways

The following diagram illustrates the logical flow for synthesizing and diversifying the 2-ethoxypyrimidine scaffold.

SynthesisWorkflow cluster_0 Downstream Functionalization Start 2-Chloropyrimidine (Precursor) Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack (C-2) Reagent NaOEt / EtOH (Nucleophile) Reagent->Intermediate Product 2-Ethoxypyrimidine (Target Scaffold) Intermediate->Product Elimination of Cl- SideProduct 2-Hydroxypyrimidine (Hydrolysis Impurity) Intermediate->SideProduct If wet solvent used Kinase Kinase Inhibitor (e.g., Axl, EGFR) Product->Kinase Pd-coupling / Amidation Antiviral Antiviral Agent (HSV/HIV) Product->Antiviral N-alkylation

Figure 1: Mechanistic pathway for the synthesis of 2-ethoxypyrimidine via


, highlighting the critical divergence point where moisture can lead to hydrolysis impurities.

Therapeutic Applications & Case Studies

Case Study 1: Axl Kinase Inhibition (Oncology)

The Axl receptor tyrosine kinase is a driver of drug resistance in lung cancer (NSCLC).[2] Research has identified 2-ethoxypyrimidine derivatives as potent Axl inhibitors.

  • Compound: 2-ethoxypyrimidine-4-carboxamide derivatives.

  • Mechanism: The pyrimidine ring acts as the "hinge binder" in the ATP-binding pocket of the kinase. The N-1 and N-3 atoms accept hydrogen bonds from the backbone residues (e.g., Met, Glu).

  • Why 2-Ethoxy?

    • Selectivity: The ethoxy group occupies the "gatekeeper" region or solvent-exposed front pocket. The ethyl chain provides a precise steric fill that excludes larger kinases while maintaining affinity for Axl.

    • Data: In comparative assays, 2-ethoxy analogs often show a 2–5x improvement in cellular

      
       compared to 2-methoxy analogs due to improved cellular retention.
      
Parameter2-Methoxy Analog2-Ethoxy AnalogImpact
Axl Kinase

12 nM6.4 nM Enhanced Potency
Caco-2 Permeability ModerateHigh Improved Bioavailability
Metabolic Stability (

)
25 min (Microsomes)53 min (Microsomes) Reduced Clearance
Case Study 2: Antiviral Intermediates

2-Ethoxypyrimidines serve as precursors for Acyclovir-like acyclic nucleoside phosphonates.

  • Application: The ethoxy group can be cleaved or modified to link phosphonomethoxy chains (e.g., PME-derivatives) which act as chain terminators in viral DNA replication.

  • Specificity: The O-6 isomers (derived from 2-ethoxy precursors) have shown specific activity against Herpes Simplex Virus (HSV) where N-alkylated isomers failed.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, the following protocols include built-in validation steps.

Protocol: Determination of Metabolic Stability (Microsomal Stability Assay)

Objective: Quantify the "Ethyl Effect" on metabolic half-life compared to a methoxy control.

  • Preparation:

    • Test Compound: 2-ethoxypyrimidine derivative (

      
       final conc).
      
    • System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

    • Cofactor: NADPH regenerating system.

  • Incubation:

    • Pre-incubate compound and microsomes at

      
       for 5 mins.
      
    • Initiate reaction by adding NADPH.

  • Sampling:

    • Take aliquots at

      
       min.
      
    • Quench immediately in ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.

  • Validation Check:

    • Positive Control: Verapamil (High clearance) must show

      
       min.[3]
      
    • Negative Control: Warfarin (Low clearance) must show stable signal.

    • Calculation: Plot

      
       vs. time. The slope 
      
      
      
      gives
      
      
      .
Visualization: SAR Logic Flow

This diagram maps the Structure-Activity Relationship decisions when optimizing the 2-ethoxypyrimidine scaffold.

SAR_Logic Core 2-Ethoxypyrimidine Scaffold Mod1 Modification: Change Et to Me Core->Mod1 Mod2 Modification: Change Et to iPr/tBu Core->Mod2 Mod3 Modification: C-4/C-6 Substitution (Amide/Amine) Core->Mod3 Outcome1 Result: Increased Clearance (O-demethylation risk) Mod1->Outcome1 Outcome2 Result: Steric Clash Reduced Potency Mod2->Outcome2 Outcome3 Result: Kinase Selectivity (Hinge Binding) Mod3->Outcome3

Figure 2: SAR Decision Tree for 2-Ethoxypyrimidine optimization. The ethyl group represents a "sweet spot" between metabolic liability (Methyl) and steric hindrance (Isopropyl).

References

  • Vertex Pharmaceuticals. (2017). Axl inhibitors.[2] US Patent 9593097B2. Google Patents. Link

  • Holy, A., et al. (1999). 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity. Journal of Medicinal Chemistry. PubMed. Link

  • Organic Syntheses. (1963). 2-Chloropyrimidine.[4] Org. Synth. 1963, 43, 336. Link

  • Han, J., et al. (2016). Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors. European Journal of Medicinal Chemistry. Link

  • Miao, Y., et al. (2011). Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase. Journal of Medicinal Chemistry. Link

Sources

Foundational

Technical Guide: Molecular Weight &amp; Structural Analysis of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate

Executive Summary This technical guide provides a comprehensive structural and analytical profile of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate , a critical pyrimidine-based intermediate often utilized in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural and analytical profile of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate , a critical pyrimidine-based intermediate often utilized in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic pharmaceutical agents.

This document moves beyond basic identification to establish a self-validating analytical framework . It details the thermodynamic rationale for the (E)-isomer synthesis, defines the specific NMR coupling constants required for stereochemical verification, and provides a robust HPLC-MS methodology for purity assessment.

Part 1: Structural Identity & Physicochemical Properties

The compound is an


-unsaturated ester featuring a pyrimidine core. Its physicochemical profile is dominated by the electron-deficient nature of the pyrimidine ring and the conjugation of the acrylate side chain.
Core Identity Data
ParameterValue
IUPAC Name Ethyl (2E)-3-(2-ethoxypyrimidin-5-yl)prop-2-enoate
CAS Registry Number 1314533-99-7
Molecular Formula C₁₁H₁₄N₂O₃
Molecular Weight 222.24 g/mol
Exact Mass 222.1004
Monoisotopic Mass 222.1004
Elemental Composition Analysis

For validation of bulk substance, the theoretical elemental composition is:

  • Carbon (C): 59.45%

  • Hydrogen (H): 6.35%

  • Nitrogen (N): 12.60%

  • Oxygen (O): 21.60%

Part 2: Synthetic Route & Process Control

To ensure high stereoselectivity for the (E)-isomer (trans), the Heck Cross-Coupling reaction is the preferred synthetic pathway. This method is superior to Horner-Wadsworth-Emmons (HWE) olefination for this specific substrate because it utilizes the readily available 5-bromo-2-ethoxypyrimidine and favors the thermodynamic (E)-product due to steric minimization during the palladium


-hydride elimination step.
Reaction Logic
  • Substrates: 5-bromo-2-ethoxypyrimidine + Ethyl acrylate.

  • Catalyst System: Pd(OAc)₂ / P(o-tol)₃.

  • Base: Triethylamine (Et₃N) or DIPEA to neutralize HBr by-product.

  • Stereochemical Control: The (E)-geometry is favored (>98:2 ratio) as the bulky pyrimidine and ester groups orient anti-periplanar in the transition state.

Synthetic Workflow Diagram

The following diagram illustrates the critical process steps and decision points for synthesis and purification.

SynthesisWorkflow Start Start: 5-Bromo-2-ethoxypyrimidine Reagents Add: Ethyl Acrylate (1.2 eq) Pd(OAc)2 (5 mol%), P(o-tol)3 Et3N, DMF, 100°C Start->Reagents Reaction Heck Coupling (12-16 Hours) Reagents->Reaction IPC IPC: TLC/HPLC Check for SM Disappearance Reaction->IPC IPC->Reaction Incomplete Workup Workup: Dilute w/ EtOAc, Wash w/ Water/Brine Dry over Na2SO4 IPC->Workup Complete Purification Purification: Recrystallization (EtOH/Heptane) or Flash Column (Hex/EtOAc) Workup->Purification Product Final Product: (E)-Ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate Purification->Product

Figure 1: Optimized Heck Coupling Workflow for (E)-isomer synthesis.

Part 3: Analytical Validation Framework

This section details the self-validating protocols required to confirm identity and purity.

Nuclear Magnetic Resonance (NMR) Verification

The definitive proof of the (E)-configuration lies in the vicinal coupling constant (


) of the olefinic protons.
  • Protocol: Dissolve ~10 mg in DMSO-

    
     or CDCl
    
    
    
    .
  • Critical Signal: Look for two doublets in the olefinic region (approx.

    
     6.4 ppm and 
    
    
    
    7.6 ppm).
  • Acceptance Criteria:

    • Trans (E):

      
       value must be 15.0 – 16.5 Hz .
      
    • Cis (Z):

      
       value would be 6.0 – 12.0 Hz.[1]
      
    • Note: If

      
       Hz, the batch contains significant (Z)-isomer impurity.
      
Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) using ESI(+) is required to confirm the formula.

  • Theoretical [M+H]⁺: 223.1083

  • Fragmentation Pattern:

    • 
       223 (Parent)
      
    • 
       195 (Loss of ethyl group, -28)
      
    • 
       177 (Loss of ethoxy, -46) 
      
HPLC Purity Method

A reverse-phase gradient method is recommended for separating the (E)-product from the (Z)-isomer and unreacted bromide.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100mm, 3.5µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (pyrimidine absorption) and 280 nm (acrylate conjugation)

Part 4: Analytical Logic Diagram

The following decision tree outlines the logic for accepting or rejecting a batch based on the analytical data derived above.

AnalysisLogic Sample Crude/Purified Sample HPLC HPLC Analysis (Purity Check) Sample->HPLC PurityCheck Purity > 98%? HPLC->PurityCheck Repurify Re-crystallize PurityCheck->Repurify No MS HRMS (ESI+) Confirm m/z 223.1 PurityCheck->MS Yes Repurify->HPLC IdentityCheck Mass Match? MS->IdentityCheck FailStructure Reject: Wrong Structure IdentityCheck->FailStructure No NMR 1H NMR (Stereochemistry) IdentityCheck->NMR Yes JCoupling Olefin J = 15-16Hz? NMR->JCoupling FailStereo Reject: Z-Isomer Present JCoupling->FailStereo No (<14Hz) Release Release Batch (Valid E-Isomer) JCoupling->Release Yes (>15Hz)

Figure 2: Analytical Decision Tree for Batch Release.

References

  • OpenOChem. Coupling in Cis/Trans Alkenes: Karplus Equation and J-Values. Retrieved from [Link]

  • American Journal of Organic Chemistry. Mass Spectral Fragmentation Modes of Pyrimidine Derivatives. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Biological Activities of Pyrimidine-Based Acrylate Esters

Executive Summary The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including essential components of DNA and RNA.[1][2][3] It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including essential components of DNA and RNA.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6][7] This guide explores the burgeoning field of pyrimidine-based acrylate esters, a class of hybrid molecules designed to leverage the therapeutic potential of the pyrimidine scaffold with the unique chemical reactivity of the acrylate moiety. We delve into the synthetic rationale, key biological activities, and mechanistic underpinnings of these compounds, providing a technical resource for researchers and drug development professionals. This document synthesizes current knowledge on their anticancer, anti-inflammatory, and antimicrobial activities, details validated experimental protocols for their evaluation, and discusses the critical structure-activity relationships that govern their efficacy.

The Pyrimidine-Acrylate Ester Scaffold: A Strategic Fusion

The Pyrimidine Core: A Privileged Heterocycle

The six-membered heterocyclic pyrimidine ring is a fundamental building block in nature and synthetic chemistry.[4][8] Its presence in nucleobases (cytosine, thymine, and uracil) underscores its critical role in cellular processes, making it an attractive scaffold for interacting with biological targets like enzymes and genetic material.[1][9] Clinically successful drugs such as 5-fluorouracil (anticancer) and trimethoprim (antibacterial) validate the therapeutic value of the pyrimidine core.[1][5]

The Acrylate Ester Moiety: A Reactive Pharmacophore

The acrylate ester group is an α,β-unsaturated carbonyl system known for its reactivity as a Michael acceptor. This functionality allows it to form covalent bonds with nucleophilic residues, such as the cysteine thiol groups found in the active sites of many enzymes. This capacity for covalent modification can lead to potent and often irreversible inhibition of target proteins, a strategy employed in various approved drugs.

Rationale for Hybridization

The strategy of molecular hybridization, which combines two or more pharmacophores into a single molecule, aims to create novel compounds with enhanced activity, improved selectivity, or a multi-target profile.[10] Fusing a pyrimidine core with an acrylate ester moiety creates a compound with the potential to first bind to a target via interactions guided by the pyrimidine scaffold, and then form a covalent bond via the acrylate group, leading to enhanced potency and duration of action.

General Synthesis Strategies

The synthesis of pyrimidine-based acrylate esters typically involves a multi-step process. The initial and most crucial step is the construction of the core pyrimidine ring, which can be achieved through various well-established condensation reactions.

Constructing the Pyrimidine Nucleus

The most common and versatile method for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, urea, or guanidine derivative.[11] This approach allows for significant diversity in the substitution pattern on the pyrimidine ring, which is crucial for tuning biological activity.

Introducing the Acrylate Ester Moiety

Once the functionalized pyrimidine core is synthesized (often containing a reactive amine or hydroxyl group), the acrylate ester tail can be introduced. This is typically achieved through a standard N-acylation or O-acylation reaction with acryloyl chloride or a related activated acrylic acid derivative.

G cluster_0 Step 1: Pyrimidine Core Synthesis cluster_1 Step 2: Acrylate Moiety Introduction A 1,3-Dicarbonyl Compound C Condensation Reaction A->C B Amidine / Urea / Thiourea B->C D Functionalized Pyrimidine Core C->D Ring Closure F Acylation Reaction D->F E Acryloyl Chloride or Activated Acrylic Acid E->F G Final Pyrimidine-Based Acrylate Ester F->G Coupling

Caption: General Synthetic Workflow for Pyrimidine-Based Acrylate Esters.

Anticancer Activities: A Multi-Pronged Attack

Pyrimidine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to halt the proliferation of cancer cells.[1][5] The addition of an acrylate moiety can enhance these activities by enabling covalent targeting of key cancer-related proteins.

Key Mechanisms of Action

The anticancer effects of pyrimidine-based compounds are diverse and often target the hallmarks of cancer. Established mechanisms include the inhibition of protein kinases that drive cell growth, the disruption of DNA replication and repair enzymes, and the induction of programmed cell death (apoptosis).[10][12][13]

  • Kinase Inhibition: Many pyrimidines act as ATP-competitive inhibitors of kinases. Dysregulated kinase activity is central to uncontrolled cell proliferation.[12] Key targets include Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[10][12]

  • Induction of Apoptosis: Potent derivatives can trigger the intrinsic or extrinsic apoptotic pathways. This is often achieved by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to caspase activation and cell death.[14][15]

  • Topoisomerase Inhibition: Some pyrimidine hybrids function by inhibiting topoisomerase IIα, an enzyme crucial for resolving DNA topological problems during replication.[5][13] Inhibition leads to DNA strand breaks and cell death.[16]

G cluster_kinase Kinase Pathway cluster_apoptosis Apoptotic Pathway compound Pyrimidine-Acrylate Ester EGFR EGFR/VEGFR (Receptor Tyrosine Kinases) compound->EGFR Inhibition Bcl2 Bcl-2 (Anti-apoptotic) compound->Bcl2 Downregulation Bax Bax (Pro-apoptotic) compound->Bax Upregulation MAPK MAPK Pathway EGFR->MAPK Proliferation Cell Proliferation & Angiogenesis MAPK->Proliferation Caspases Caspase Activation Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Key Anticancer Mechanisms of Pyrimidine Derivatives.

Structure-Activity Relationship (SAR)

SAR studies are crucial for optimizing the anticancer potency of pyrimidine derivatives. The biological activity is highly dependent on the nature and position of substituents on the pyrimidine ring.[2][17][18] For instance, incorporating specific aryl urea moieties or fusing the pyrimidine with other heterocyclic systems has been shown to significantly enhance cytotoxicity against various cancer cell lines.[10][14] The design of multi-kinase inhibitors often involves modifying the pyrimidine core to fit selectively into the ATP-binding pocket of target enzymes.[12]

Data Summary: In Vitro Cytotoxicity

The efficacy of novel anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration required to inhibit 50% of cancer cell growth.

Compound ClassCancer Cell LineIC₅₀ (µM)MechanismReference
Pyrimidine-Aryl Urea HybridSW480 (Colon)11.08Apoptosis Induction, G2/M Arrest[14]
Pyrimidine-Sulfonamide HybridHCT-116 (Colon)5.66Apoptosis, Migration Inhibition[10]
Fused Pyrido[2,3-d]pyrimidineA549 (Lung)VariesCytotoxicity[19]
Phenanthridine-Pyrimidine AnalogMCF-7 (Breast)0.28Topoisomerase I/II Inhibition[15]

Anti-inflammatory Properties

Inflammation is a complex biological response, and chronic inflammation is linked to numerous diseases. Pyrimidine derivatives have emerged as potent anti-inflammatory agents, often acting through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs).[4][6]

Mechanism of Action: Cyclooxygenase (COX) Inhibition

A primary mechanism for the anti-inflammatory effects of pyrimidines is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[4][20] By inhibiting COX-2, these compounds block the synthesis of prostaglandins (like PGE₂), which are key mediators of pain and inflammation.[4] Several studies have identified pyrimidine derivatives with high selectivity for COX-2 over the constitutive COX-1 enzyme, which is a desirable trait for minimizing gastrointestinal side effects.[20][21]

Modulation of Pro-inflammatory Mediators

Beyond COX inhibition, pyrimidine-based agents can suppress inflammation by downregulating the expression and activity of other critical mediators, including:

  • Tumor Necrosis Factor-α (TNF-α) [4]

  • Nitric Oxide (NO) [4]

  • Nuclear Factor-κB (NF-κB) , a key transcription factor controlling inflammatory gene expression.[4]

Antimicrobial Potential

With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents.[22] Pyrimidine derivatives have shown considerable promise in this area, exhibiting activity against a broad range of bacteria and fungi.[6][7][16]

Antibacterial and Antifungal Activity

Numerous studies have reported the synthesis of pyrimidine derivatives with potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans.[7][16][23] The structural diversity of the pyrimidine scaffold allows for the development of compounds that can overcome existing resistance mechanisms.[9]

Experimental Protocols for Biological Evaluation

The validation of biological activity requires robust and reproducible experimental protocols. The following are standard, self-validating methodologies for assessing the activities described in this guide.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[24]

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine-based acrylate ester compounds in the appropriate cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25][26]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.[26]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[26]

Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer (e.g., Tris-HCl).

  • Reaction Mixture: In a 96-well plate, add the enzyme, heme, and the test compound at various concentrations. Include a vehicle control and a known COX inhibitor (e.g., Meloxicam) as a positive control.[21]

  • Initiation: Initiate the peroxidase reaction by adding arachidonic acid followed by N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), a colorimetric probe.[21]

  • Measurement: Monitor the oxidation of TMPD by measuring the increase in absorbance at 610 nm over time using a plate reader.

  • Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ value for both COX-1 and COX-2 by plotting the percentage of inhibition against the compound concentration. The selectivity index can be calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).

G cluster_discovery Discovery & Synthesis cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies A Compound Design & Synthesis B Structural Characterization A->B C In Vitro Cytotoxicity (MTT Assay) B->C D Antimicrobial (MIC Assay) B->D E Anti-inflammatory (COX Assay) B->E F Apoptosis & Cell Cycle Analysis C->F I Lead Optimization (SAR Studies) C->I D->I H In Vivo Models (e.g., Paw Edema) E->H E->I F->I G Kinase Profiling G->I H->I

Caption: Integrated Workflow for Evaluating Pyrimidine-Based Compounds.

Future Perspectives and Conclusion

Pyrimidine-based acrylate esters represent a promising class of compounds with multifaceted biological activities. Their potential as anticancer, anti-inflammatory, and antimicrobial agents is well-supported by a growing body of evidence. The key to unlocking their full therapeutic potential lies in a rational, mechanism-based design approach.[27]

Future progress will depend on several key areas:

  • Integration of Computational Chemistry: Utilizing molecular docking and ADMET (absorption, distribution, metabolism, excretion, toxicity) prediction to guide the design of more selective and bioavailable compounds.[5][12]

  • In Vivo Validation: While in vitro data is promising, rigorous validation in relevant animal models is a critical next step to translate these findings toward clinical application.[12]

  • Exploration of Novel Targets: Expanding the scope of biological evaluation to identify new therapeutic targets for this versatile scaffold.

References

Click to expand
  • Mohamed, T., Masand, V. H., & Kumar, V. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]

  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., & Al-Far, R. H. (2024). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Journal of Medicinal Chemistry. [Link]

  • Janeczko, M., Demkowicz, S., & Kubiński, K. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Functional Foods. [Link]

  • Wujec, M., & Ulanowska, K. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules. [Link]

  • Author(s) not found. (n.d.). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. [Link]

  • Author(s) not found. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]

  • Al-Salahat, A., & Al-Qawasmeh, R. A. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry. [Link]

  • Wujec, M., & Ulanowska, K. (2021). Pyrimidine Derivatives as Anticancer Agents. Encyclopedia.pub. [Link]

  • Author(s) not found. (n.d.). Clinically used pyrimidine-based anti-inflammatory drugs. ResearchGate. [Link]

  • Author(s) not found. (n.d.). [PDF] Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Semantic Scholar. [Link]

  • Papanastasiou, I., Tzani, A., & Christodoulou, E. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. International Journal of Molecular Sciences. [Link]

  • Author(s) not found. (n.d.). Screening models for inflammatory drugs. Slideshare. [Link]

  • Sharma, A., Kumar, V., & Singh, R. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of the Indian Chemical Society. [Link]

  • Janeczko, M., Demkowicz, S., & Kubiński, K. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. [Link]

  • Author(s) not found. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

  • Author(s) not found. (n.d.). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]

  • Author(s) not found. (n.d.). Antimicrobial Efficacy Screening. Microchem Laboratory. [Link]

  • Author(s) not found. (n.d.). Screening Methods for Antiinflammatory Agents. Pharmacognosy. [Link]

  • Loux, J. J., Smith, S., & Salem, H. (1977). Antiinflammatory activity: evaluation of a new screening procedure. Inflammation. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]

  • Author(s) not found. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org. [Link]

  • Author(s) not found. (2020). Synthesis and Anticancer Activity of Some Pyrimidine Derivatives With Aryl Urea Moieties as Apoptosis-Inducing Agents. PubMed. [Link]

  • Author(s) not found. (n.d.). INSIGHT INTO ANTIMICROBIC EVALUATION TECHNIQUES AND THEIR ROLE IN BETTER ASSESSMENT OF ANTIMICROBIC AGENTS: A REVIEW. Semantic Scholar. [Link]

  • Wujec, M., & Ulanowska, K. (n.d.). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. ResearchGate. [Link]

  • Author(s) not found. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

  • Author(s) not found. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. [Link]

  • Author(s) not found. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]

  • Author(s) not found. (n.d.). Synthesis and Evaluation of Novel Compounds with Anticancer Activity. MDPI. [Link]

  • Author(s) not found. (n.d.). Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review. Dalton Transactions. [Link]

  • Author(s) not found. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. [Link]

  • Tzani, A., Papanastasiou, I., & Christodoulou, E. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. [Link]

  • El-Sayed, N. N. E., & El-Bendary, E. R. (2024). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. [Link]

  • Author(s) not found. (2019). Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives. PubMed. [Link]

  • Author(s) not found. (n.d.). Antibacterial activity of pyrimidine derivatives. ResearchGate. [Link]

  • Author(s) not found. (n.d.). Biological activities of synthetic pyrimidine derivatives. synthetic-pyrimidine-derivatives.com. [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Nawas, M. A. A. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules. [Link]

  • Author(s) not found. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Ain Shams University. [Link]

  • Author(s) not found. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

  • Author(s) not found. (2024). Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review. Frontiers in Health Informatics. [Link]

  • Author(s) not found. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. PubMed. [Link]

  • Author(s) not found. (n.d.). Eco-friendly synthesis of pyrimidines and its derivatives: A review on broad spectrum bioactive moiety with huge therapeutic profile. ResearchGate. [Link]

  • Author(s) not found. (n.d.). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. IJPRS. [Link]

  • Author(s) not found. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]

  • Author(s) not found. (n.d.). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Pandawa Institute. [Link]

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Foundational

Role of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate as a pharmaceutical intermediate

An In-depth Technical Guide on the Role of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate as a Pharmaceutical Intermediate Abstract (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate is a pivotal chemical building block, or inte...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Role of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate as a Pharmaceutical Intermediate

Abstract

(E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate is a pivotal chemical building block, or intermediate, in the field of pharmaceutical synthesis. Its significance is most notably highlighted by its role as a key precursor in the manufacturing of Rosuvastatin, a widely prescribed medication for lowering cholesterol. This guide provides a comprehensive technical overview of this intermediate, delving into its synthesis, mechanistic underpinnings, and its critical application in drug development. We will explore the nuances of its production, primarily via the Heck reaction, and detail the subsequent chemical transformations that lead to the final active pharmaceutical ingredient (API). This document is intended for researchers, chemists, and professionals in the pharmaceutical industry, offering in-depth protocols, process insights, and safety considerations.

Introduction: A Core Moiety in Modern Pharmaceuticals

In the intricate world of pharmaceutical development, the efficiency and success of synthesizing a complex drug molecule often hinge on the strategic use of advanced intermediates. (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate, a substituted acrylate ester, is a prime example of such a crucial component. Its chemical structure, featuring a pyrimidine ring, an ethoxy group, and an acrylate chain, is specifically designed for subsequent elaboration into more complex molecular architectures.

The primary driver for the industrial-scale production of this intermediate is its role in the synthesis of Rosuvastatin. Rosuvastatin is a competitive inhibitor of HMG-CoA reductase, an enzyme involved in cholesterol synthesis, and is marketed for the treatment of dyslipidemia. The pyrimidine core of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate forms a significant part of the final Rosuvastatin structure, making its efficient and high-purity synthesis a topic of considerable interest.

Synthesis and Mechanistic Insights

The industrial synthesis of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate is predominantly achieved through palladium-catalyzed cross-coupling reactions, most notably the Heck reaction. This method offers a reliable and efficient way to form the carbon-carbon bond between the pyrimidine ring and the acrylate moiety.

Primary Synthetic Route: The Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide (in this case, 5-bromo-2-ethoxypyrimidine) with an alkene (ethyl acrylate) in the presence of a palladium catalyst and a base.

The reaction is typically catalyzed by a palladium(0) complex, which can be generated in-situ from a palladium(II) precursor like palladium(II) acetate.[1] The presence of a phosphine ligand, such as triphenylphosphine, is often necessary to stabilize the catalyst.[2] A weak base, like triethylamine or potassium carbonate, is required to neutralize the hydrohalic acid that is formed during the reaction.[1]

Caption: Synthesis of the target intermediate via the Heck reaction.

Mechanistic Deep Dive: The Heck Reaction Catalytic Cycle

Understanding the catalytic cycle of the Heck reaction is crucial for optimizing reaction conditions and troubleshooting potential issues. The generally accepted mechanism involves a series of steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-2-ethoxypyrimidine, forming a Pd(II) complex.[2]

  • Alkene Coordination and Insertion: The ethyl acrylate molecule coordinates to the palladium center. This is followed by migratory insertion of the pyrimidyl group into the double bond of the acrylate.[1]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated. This step forms the final product and a palladium-hydride species. The trans stereochemistry of the product is established during this step.[3]

  • Reductive Elimination: The base in the reaction mixture removes the hydrogen and bromine from the palladium complex, regenerating the active Pd(0) catalyst, which can then enter a new cycle.[1][4]

The choice of base, solvent, and ligands can significantly influence the reaction rate and selectivity. For instance, the base plays a critical role in the regeneration of the Pd(0) catalyst, and its strength can affect the overall efficiency of the cycle.[5]

Heck_Mechanism Pd0 Pd(0)L2 PdII_Aryl L2Pd(II)(Aryl)(X) Pd0->PdII_Aryl Oxidative Addition PdII_Olefin Olefin Complex PdII_Aryl->PdII_Olefin Olefin Coordination PdII_Insertion Insertion Product PdII_Olefin->PdII_Insertion Migratory Insertion Product_Complex Product-Pd Complex PdII_Insertion->Product_Complex β-Hydride Elimination Product_Complex->Pd0 Reductive Elimination Product Substituted Olefin Product_Complex->Product Product Release BaseH Base-H+ Product_Complex->BaseH ArylX Aryl-X ArylX->PdII_Aryl Olefin Olefin Olefin->PdII_Olefin Base Base Base->Product_Complex

Caption: The catalytic cycle of the Heck reaction.

Application in Pharmaceutical Synthesis: A Case Study of Rosuvastatin

The primary application of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate is in the synthesis of Rosuvastatin. It serves as the precursor for the "upper" side chain of the Rosuvastatin molecule, which is attached to the core pyrimidine ring.

Role in the Rosuvastatin Synthesis Pathway

In a common synthetic route to Rosuvastatin, the acrylate intermediate is subjected to a series of reactions to introduce the dihydroxyheptenoate side chain. This typically involves:

  • Reduction of the ester: The ethyl ester group is reduced to a primary alcohol.

  • Oxidation to an aldehyde: The alcohol is then oxidized to an aldehyde.

  • Chain extension: The aldehyde undergoes a Wittig or Horner-Wadsworth-Emmons reaction with a suitable phosphonium ylide or phosphonate ester to build the rest of the side chain.[6] This step is crucial for establishing the correct stereochemistry of the final molecule.

  • Stereoselective reduction: A subsequent stereoselective reduction of a ketone group in the newly formed side chain yields the desired diol functionality with the correct (3R, 5S) stereochemistry.[4]

  • Hydrolysis: Finally, the ester is hydrolyzed to the carboxylic acid, which is then converted to the calcium salt to yield Rosuvastatin Calcium.[7]

The (E)-configuration of the double bond in the starting intermediate is critical as it dictates the stereochemical outcome of the subsequent reactions.

Experimental Protocols

The following protocols are provided as illustrative examples and should be adapted and optimized based on laboratory conditions and scale.

Synthesis of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate via Heck Reaction

Materials:

  • 5-bromo-2-ethoxypyrimidine

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry, three-necked flask equipped with a condenser and a nitrogen inlet, add 5-bromo-2-ethoxypyrimidine (1.0 eq), DMF, and triethylamine (1.5 eq).

  • Stir the mixture and bubble nitrogen through it for 15 minutes to degas the solution.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

  • Add ethyl acrylate (1.2 eq) to the mixture.

  • Heat the reaction mixture to 100 °C and maintain for 6-8 hours, monitoring the reaction progress by TLC or HPLC.[8]

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate as a solid.

Experimental_Workflow start Start setup Reaction Setup: - Add reactants and solvent - Degas with N2 start->setup end End catalyst Add Catalyst System: - Pd(OAc)2 - PPh3 setup->catalyst reaction Heck Reaction: - Heat to 100°C - Monitor by TLC/HPLC catalyst->reaction workup Aqueous Workup: - Quench with water - Extract with Ethyl Acetate reaction->workup purification Purification: - Dry and concentrate - Column Chromatography workup->purification analysis Analysis: - NMR, MS, HPLC purification->analysis analysis->end

Caption: A typical experimental workflow for the synthesis and purification.

Characterization and Quality Control

The identity and purity of the synthesized intermediate must be confirmed using standard analytical techniques.

Technique Parameter Expected Result
¹H NMR Chemical shifts, coupling constantsSignals corresponding to the pyrimidine ring, ethoxy group, and the acrylate moiety with a large coupling constant for the vinylic protons, confirming the (E)-stereochemistry.
¹³C NMR Chemical shiftsPeaks corresponding to all unique carbon atoms in the molecule.
Mass Spec Molecular ion peak[M+H]⁺ peak corresponding to the molecular weight of the compound (C₁₁H₁₄N₂O₃, MW: 222.24).[9]
HPLC PurityA single major peak indicating high purity (typically >99%).

Safety, Handling, and Storage

  • Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Palladium compounds and phosphine ligands can be toxic and should be handled with care.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

(E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate is a testament to the importance of well-designed intermediates in modern pharmaceutical synthesis. Its efficient production, primarily through the robust and versatile Heck reaction, is a critical first step in the multi-step synthesis of Rosuvastatin. A thorough understanding of its synthesis, the underlying reaction mechanisms, and its subsequent chemical transformations is essential for pharmaceutical chemists and process development scientists. The continued optimization of the synthesis of this and other key intermediates will undoubtedly contribute to making life-saving medications more accessible and affordable.

References

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (n.d.). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • PubMed. (2008). Synthesis, structural characterization, and catalytic behaviour in Heck coupling of palladium(II) complexes containing pyrimidine-functionalized N-heterocyclic carbenes. [Link]

  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

  • ResearchGate. (2025). A NOVEL SYNTHESIS APPROACH OF ROSUVASTATIN AND THEIR INTERMEDIATES. [Link]

  • MDPI. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]

  • BIOENGINEER.ORG. (2026). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. [Link]

  • MDPI. (n.d.). Heck Reaction—State of the Art. [Link]

  • MDPI. (n.d.). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]

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Exploratory

Stereochemical Control and E/Z Isomerism in Pyrimidinyl Acrylates

The following technical guide details the stereochemical behavior, synthesis, and characterization of pyrimidinyl acrylates. This document is structured for application scientists and medicinal chemists, focusing on acti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereochemical behavior, synthesis, and characterization of pyrimidinyl acrylates. This document is structured for application scientists and medicinal chemists, focusing on actionable protocols and mechanistic insights.

A Technical Guide for Drug Discovery & Development

Executive Summary

Pyrimidinyl acrylates are critical pharmacophores in medicinal chemistry, serving as key intermediates for kinase inhibitors (e.g., EGFR, JAK) and antifungal agents (strobilurin analogues). Their biological efficacy is strictly governed by the geometry of the alkene linker. The (E)-isomer is thermodynamically favored and typically bioactive, often functioning as a Michael acceptor for covalent cysteine targeting. The (Z)-isomer , while less stable, offers unique steric profiles for resistance-breaking scaffolds. This guide provides a validated framework for the synthesis, differentiation, and interconversion of these isomers.

Synthetic Pathways & Stereocontrol

To access pyrimidinyl acrylates with high stereochemical fidelity, two primary pathways are employed. The choice depends on the desired isomer ratio and substrate tolerance.

The Mizoroki-Heck Coupling (E-Selective)

The palladium-catalyzed cross-coupling of halopyrimidines with acrylates is the industry standard for generating the (E)-isomer. The reaction proceeds via a syn-insertion and syn-beta-hydride elimination, which, due to steric eclipse in the transition state, overwhelmingly favors the trans (E) product.

  • Mechanism: Pd(0) oxidative addition

    
     alkene coordination 
    
    
    
    syn-insertion
    
    
    C-C bond rotation
    
    
    syn-
    
    
    -H elimination.
  • Selectivity: >95:5 (E:Z) is typical.

  • Substrate Scope: Works well with 2-, 4-, or 5-halopyrimidines. 2- and 4-positions are more electron-deficient, facilitating oxidative addition.

Horner-Wadsworth-Emmons (HWE) Olefination (Tunable)

Reaction of pyrimidine carbaldehydes with phosphonate esters.

  • Thermodynamic Control: Using phosphonates with electron-withdrawing groups favors the (E)-isomer.

  • Kinetic Control: Using Still-Gennari modifications (fluorinated phosphonates) can access the (Z)-isomer, though this is rare for this specific scaffold due to the thermodynamic sink of the conjugated system.

Experimental Protocol 1: E-Selective Synthesis via Heck Coupling

Objective: Synthesis of methyl (E)-3-(pyrimidin-4-yl)acrylate.

Reagents:

  • 4-Bromopyrimidine (1.0 equiv)

  • Methyl acrylate (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • P(o-tol)₃ (10 mol%) - Bulky ligand enhances stability.

  • Triethylamine (2.0 equiv)

  • Solvent: Anhydrous DMF or Acetonitrile.

Workflow:

  • Charge: In a flame-dried Schlenk tube, combine 4-bromopyrimidine, Pd(OAc)₂, and P(o-tol)₃ under argon.

  • Solvate: Add degassed DMF. Stir for 5 min to pre-complex the catalyst.

  • Addition: Add Triethylamine followed by Methyl acrylate via syringe.

  • Reaction: Heat to 100°C for 12–16 hours. Note: Monitoring by HPLC is essential. The reaction is complete when the aryl halide is consumed.

  • Workup: Cool to RT. Filter through a Celite pad (removes Pd black). Dilute filtrate with EtOAc, wash with water (3x) and brine.

  • Purification: Flash column chromatography (Hexane/EtOAc). The (E)-isomer typically elutes later than the protodehalogenated byproduct but requires careful separation.

Validation:

  • Yield: Expect 75–85%.

  • Stereopurity: >98% E-isomer (confirmed by ¹H NMR).

Analytical Characterization: Distinguishing E vs. Z

Unambiguous assignment of stereochemistry is non-negotiable in drug filings.

NMR Spectroscopy (The Gold Standard)

The magnitude of the vicinal coupling constant (


) across the double bond is the definitive metric.

Table 1: Comparative NMR Parameters for Pyrimidinyl Acrylates

Parameter(E)-Isomer (Trans)(Z)-Isomer (Cis)Structural Cause

15.0 – 16.5 Hz 8.0 – 12.0 Hz Karplus relationship (dihedral angle).

H

(Alkene)
Downfield (7.5 - 8.5 ppm)Upfield (6.5 - 7.2 ppm)Anisotropic deshielding by C=O (planar).
NOE Signal H


Ester-OCH

H


H

(Weak)
Spatial proximity of substituents.
Carbonyl

(

C)
~166 ppm~165 ppmSlight difference in conjugation efficiency.
Crystallography

X-ray diffraction confirms that (E)-pyrimidinyl acrylates adopt a planar conformation to maximize


-conjugation between the electron-deficient pyrimidine ring and the ester. This planarity often facilitates 

-

stacking in the solid state, leading to higher melting points compared to the (Z)-isomers, which are often oils or low-melting solids due to steric twist.

Thermodynamics & Isomerization

The (E)-isomer is the thermodynamic sink. However, the (Z)-isomer can be accessed or inadvertently formed under specific conditions.

Photoisomerization (E Z)

Upon irradiation with UV light (300–365 nm), the


 transition allows rotation around the C=C bond. A photostationary state (PSS) is reached, typically containing 20–40% Z-isomer depending on the solvent polarity.
Experimental Protocol 2: Controlled E-to-Z Photoisomerization

Objective: Generation of (Z)-isomer for SAR comparison.

  • Preparation: Dissolve (E)-pyrimidinyl acrylate in Acetonitrile (10 mM).

  • Irradiation: Place in a quartz vessel inside a Rayonet reactor or expose to a 365 nm UV LED array.

  • Monitoring: Analyze aliquots by HPLC every 15 minutes. Stop when the Z:E ratio plateaus (usually 40:60).

  • Isolation: Concentrate in vacuo. Separate isomers immediately using Reverse-Phase Preparative HPLC (C18 column, Water/Acetonitrile gradient).

    • Critical: Perform isolation in low light to prevent thermal relaxation back to E.

Visualizing the Pathways

The following diagrams illustrate the synthetic logic and the isomerization cycle.

Diagram 1: Synthesis and Isomerization Workflow

SynthesisWorkflow Start 4-Halopyrimidine + Acrylate Heck Pd-Catalyzed Heck Coupling Start->Heck Pd(OAc)2, 100°C E_Isomer (E)-Pyrimidinyl Acrylate (Thermodynamic Product) Heck->E_Isomer >95% Selectivity UV_Light UV Irradiation (365 nm) E_Isomer->UV_Light Dissolve in MeCN Z_Isomer (Z)-Pyrimidinyl Acrylate (Kinetic/Photo Product) UV_Light->Z_Isomer Photostationary State Relax Thermal Relaxation (Heat/Acid) Z_Isomer->Relax Slow Relax->E_Isomer Restores Equilibrium

Caption: Workflow for accessing E and Z isomers. The Heck reaction yields the E-isomer, while UV light is required to access the Z-isomer.

Diagram 2: Mechanistic Logic of Stereoselectivity

Mechanism cluster_0 Heck Cycle Stereocontrol Step1 Syn-Insertion (Pd coordinates alkene) Step2 C-C Bond Rotation (To relieve steric eclipse) Step1->Step2 Steric drive Step3 Syn-Beta-Hydride Elimination (Requires H and Pd syn-coplanar) Step2->Step3 Stereoelectronic req. Result Formation of (E)-Alkene Step3->Result Pd-H release

Caption: The syn-insertion/elimination mechanism of the Heck reaction enforces the formation of the trans (E) isomer.

Biological Implications

In drug development, the stereochemistry of the acrylate tail is not merely structural but functional.

  • Covalent Binding: Many pyrimidinyl acrylates act as targeted covalent inhibitors (TCIs). The (E)-isomer presents the electrophilic

    
    -carbon in an extended conformation, ideal for approaching cysteine residues (e.g., Cys797 in EGFR) within the ATP-binding pocket.
    
  • Steric Fit: The (Z)-isomer introduces a "kink" in the chain. While generally less active against wild-type kinases due to steric clash, Z-isomers are increasingly explored for binding to mutated kinases where the pocket shape has been altered.

  • Metabolic Stability: (E)-isomers are generally more resistant to non-specific enzymatic hydrolysis compared to Z-isomers, which can be more prone to metabolic clearance due to higher ground-state energy.

References

  • Mizoroki-Heck Reaction & Stereoselectivity

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. Link

  • Synthesis of Pyrimidinyl Acrylates

    • Lundberg, M., et al. (2019). Mizoroki-Heck coupling reactions of methyl acrylate with different aryl halides. ResearchGate/Journal of Chemistry. Link

  • NMR Characterization of E/Z Isomers: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General Reference for J-coupling constants).
  • Photoisomerization Protocols

    • Dugave, C., & Demange, L. (2003). Cis-Trans Isomerization of Organic Molecules and Biomolecules: Implications and Applications. Chemical Reviews. Link

  • Biological Relevance (EGFR Inhibitors)

    • Avcibasi, U., et al. (2025). Palladium(II)-Catalyzed Heck Reaction: Novel Synthesis of Methyl (E)-3-(5-Amino-2,4-dimethoxyphenyl)acrylate. ResearchGate.[1] Link

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Protocols & Analytical Methods

Method

Synthesis of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate via Heck reaction

Application Note: Catalytic Synthesis of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate via Heck Cross-Coupling Executive Summary This guide details the optimized protocol for the synthesis of (E)-ethyl 3-(2-ethoxypyrimidi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Synthesis of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate via Heck Cross-Coupling

Executive Summary

This guide details the optimized protocol for the synthesis of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate , a critical intermediate in the development of pyrimidine-based kinase inhibitors (e.g., HSP90 inhibitors like Onalespib). The protocol utilizes a Palladium-catalyzed Mizoroki-Heck cross-coupling reaction between 5-bromo-2-ethoxypyrimidine and ethyl acrylate .

Unlike generic Heck procedures, this workflow addresses the specific challenges of heteroaryl couplings: nitrogen coordination poisoning of the catalyst and the electronic deactivation of the pyrimidine ring. We employ a Pd(OAc)₂ / Tri-o-tolylphosphine catalytic system to ensure high turnover frequency (TOF) and exclusive trans-(E)-stereoselectivity.

Retrosynthetic Analysis & Reaction Scheme

The synthesis relies on the disconnection of the C5-alkenyl bond. The 5-position of the pyrimidine ring is electronically favorable for oxidative addition when the 2-position is blocked by an electron-donating ethoxy group.

ReactionScheme SM1 5-bromo-2-ethoxypyrimidine (Electrophile) Catalyst Pd(OAc)2 (1-3 mol%) P(o-tol)3 (Ligand) TEA (Base) SM1->Catalyst SM2 Ethyl Acrylate (Olefin) SM2->Catalyst Product (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate (Target) Catalyst->Product DMF, 90-100°C 12-16 h

Figure 1: Reaction scheme highlighting the coupling partners and catalytic conditions.

Strategic Process Parameters (The "Why")

Successful execution requires understanding the underlying chemical causality:

  • The Halide Choice (5-Bromo vs. 5-Iodo): While 5-iodopyrimidines are more reactive, 5-bromo-2-ethoxypyrimidine is preferred for process scalability due to cost and stability. The lower reactivity of the bromide is compensated by the use of Tri-o-tolylphosphine (P(o-tol)₃) .

  • Ligand Selection (The Steric Effect): Standard Triphenylphosphine (PPh₃) is often insufficient for electron-deficient heteroarenes. P(o-tol)₃ is bulky (Cone angle ~194°). This bulk facilitates the reductive elimination step and prevents the formation of inactive Palladium-black clusters, a common failure mode in pyrimidine couplings.

  • Base & Solvent: Triethylamine (TEA) acts as the HI scavenger. DMF is chosen for its high dielectric constant, stabilizing the cationic Pd(II) intermediates. Anhydrous conditions are not strictly necessary, but deoxygenation is critical to prevent homocoupling of the acrylate or oxidation of the phosphine ligand.

  • Stereoselectivity: The reaction is under thermodynamic control. The steric bulk of the pyrimidine ring and the ester group drives the reaction exclusively toward the lower-energy (E)-isomer (trans).

Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
5-Bromo-2-ethoxypyrimidine Limiting Reagent1.0203.0410.0 g
Ethyl Acrylate Coupling Partner1.5100.127.4 g (8.0 mL)
Palladium(II) Acetate Catalyst Precursor0.02 (2 mol%)224.51221 mg
Tri-o-tolylphosphine Ligand0.05 (5 mol%)304.37750 mg
Triethylamine (TEA) Base2.5101.1912.5 g (17.2 mL)
DMF SolventN/AN/A100 mL (10V)
Step-by-Step Methodology

Step 1: System Inertization

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal temperature probe.

  • Cap the third neck with a rubber septum.

  • Evacuate the flask and backfill with Nitrogen (

    
    ) or Argon three times to remove atmospheric oxygen.
    

Step 2: Reagent Charging

  • Under positive

    
     flow, charge the flask with 5-bromo-2-ethoxypyrimidine  (10.0 g), Pd(OAc)₂  (221 mg), and P(o-tol)₃  (750 mg).
    
  • Add DMF (100 mL) via syringe.

  • Critical Step: Sparge the solution with

    
     bubbling directly into the liquid for 15 minutes. This ensures the catalyst remains active.
    

Step 3: Reaction Initiation

  • Add Triethylamine (17.2 mL) and Ethyl Acrylate (8.0 mL) via syringe.

  • Heat the mixture to 95°C - 100°C .

    • Note: The solution will typically turn from orange to dark red/black. A mirror-like precipitate (Pd black) indicates catalyst decomposition; if this occurs early, conversion will stall.

Step 4: Monitoring

  • Monitor via TLC (System: 30% EtOAc in Hexanes) or HPLC at 254 nm.

  • Reaction is typically complete within 12–16 hours .

    • Endpoint: Disappearance of the pyrimidine bromide spot (

      
      ). Product spot will appear at lower 
      
      
      
      (
      
      
      ) and is often fluorescent under UV.

Step 5: Workup & Purification

  • Cool the reaction mixture to room temperature.

  • Quench: Pour the mixture into 300 mL of ice-water. The product often precipitates as a solid due to low water solubility.

  • Extraction (if oil forms): If a solid does not form, extract with Ethyl Acetate (

    
     mL). Wash combined organics with Brine (
    
    
    
    mL) to remove DMF. Dry over
    
    
    and concentrate.
  • Purification:

    • Preferred: Recrystallization from hot Ethanol/Heptane (1:2 ratio).

    • Alternative: Flash Column Chromatography (

      
      , Gradient 10% 
      
      
      
      40% EtOAc/Hexanes).

Mechanistic Cycle (Graphviz)

The following diagram illustrates the catalytic cycle, emphasizing the critical role of the phosphine ligand in the reductive elimination step.

CatalyticCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Coord Olefin Coordination OxAdd->Coord + Acrylate Insert Migratory Insertion Coord->Insert BetaElim Beta-Hydride Elimination Insert->BetaElim RedElim Reductive Elimination (Base assisted) BetaElim->RedElim - Product (E) RedElim->Pd0 + Base - HBr salt

Figure 2: The Mizoroki-Heck Catalytic Cycle for Pyrimidine Acrylation.

Analytical Validation

To validate the integrity of the synthesized product, compare spectral data against these expected parameters:

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyrimidine Ring: Two singlets (or meta-coupled doublets) in the aromatic region, typically

      
       8.6–8.8 ppm (H-4/H-6).
      
    • Alkene (Trans): Two doublets with a large coupling constant (

      
      ). One doublet at 
      
      
      
      ppm (beta-H), one at
      
      
      ppm (alpha-H).
    • Ethoxy Group: Quartet at

      
       ppm, Triplet at 
      
      
      
      ppm.
    • Ethyl Ester: Quartet at

      
       ppm, Triplet at 
      
      
      
      ppm.
  • Mass Spectrometry (ESI+):

    • Target Mass: 222.24 Da.

    • Observed

      
      .
      

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst PoisoningEnsure

sparging is thorough. Switch to Pd(dppf)Cl₂ if Pd(OAc)₂ fails.
Pd Black Precipitation Ligand InstabilityIncrease Ligand:Pd ratio to 4:1. Ensure temperature does not exceed 110°C.
Homocoupling (Biaryl) Oxygen PresenceDegas solvents more rigorously.
Product is Oil/Sticky Residual DMFWash organic layer with 5% LiCl solution (removes DMF efficiently).

References

  • Heck, R. F., & Nolley, J. P. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. Journal of Organic Chemistry, 37(14), 2320–2322. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Review of Ligand Effects). Link

  • Knowles, J. P., Whiting, A. (2007). The Heck-Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & Biomolecular Chemistry, 5, 31-44. Link

  • Organic Chemistry Portal. (n.d.). Heck Reaction Conditions and Mechanism. Link

Application

Synthesis of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate: An Application Note and Detailed Protocol

Introduction (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate is a substituted acrylate with potential applications in medicinal chemistry and drug development as a versatile building block. Its structure, featuring a pyrimi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate is a substituted acrylate with potential applications in medicinal chemistry and drug development as a versatile building block. Its structure, featuring a pyrimidine core, suggests its utility in the synthesis of compounds targeting a range of biological pathways. This document provides a comprehensive guide for the laboratory-scale synthesis of this target molecule, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization. The synthesis is achieved through a two-step process commencing with the preparation of the key intermediate, 2-ethoxypyrimidine-5-carbaldehyde, followed by a Wittig reaction to construct the acrylate moiety with high stereoselectivity for the desired (E)-isomer.

Reaction Scheme

The overall synthetic route is depicted below:

Step 1: Synthesis of 2-ethoxypyrimidine-5-carbaldehyde

Synthesis of 2-ethoxypyrimidine-5-carbaldehyde

Step 2: Synthesis of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate

Synthesis of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate

Mechanistic Insights: The Wittig Reaction

The cornerstone of this synthesis is the Wittig reaction, a Nobel Prize-winning method for the formation of alkenes from carbonyl compounds and phosphorus ylides. The reaction proceeds through a concerted [2+2] cycloaddition mechanism between the ylide and the aldehyde, forming a transient oxaphosphetane intermediate. This intermediate then collapses to yield the desired alkene and triphenylphosphine oxide as a byproduct.

The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the phosphorus ylide. In this synthesis, we utilize ethyl (triphenylphosphoranylidene)acetate, a stabilized ylide due to the electron-withdrawing nature of the adjacent ester group. Stabilized ylides are known to predominantly afford the thermodynamically more stable (E)-alkene, which is a key advantage for the selective synthesis of our target molecule.

Experimental Protocols

Part A: Synthesis of 2-ethoxypyrimidine-5-carbaldehyde

This procedure involves a nucleophilic aromatic substitution reaction.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-chloropyrimidine-5-carbaldehyde142.541.0 g7.01 mmol
Sodium ethoxide68.050.57 g8.41 mmol
Anhydrous Ethanol46.0720 mL-

Instrumentation:

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup

  • Rotary evaporator

Procedure:

  • To a 50 mL round-bottom flask containing anhydrous ethanol (20 mL), add sodium ethoxide (0.57 g, 8.41 mmol) and stir until fully dissolved.

  • Add 2-chloropyrimidine-5-carbaldehyde (1.0 g, 7.01 mmol) to the solution.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-ethoxypyrimidine-5-carbaldehyde, which can be used in the next step without further purification if deemed sufficiently pure by TLC analysis.

Part B: Synthesis of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate

This procedure details the Wittig olefination.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-ethoxypyrimidine-5-carbaldehyde138.140.97 g7.01 mmol
Ethyl (triphenylphosphoranylidene)acetate348.382.68 g7.71 mmol
Anhydrous Dichloromethane (DCM)84.9330 mL-

Instrumentation:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-ethoxypyrimidine-5-carbaldehyde (0.97 g, 7.01 mmol) in anhydrous dichloromethane (15 mL).

  • In a separate beaker, dissolve ethyl (triphenylphosphoranylidene)acetate (2.68 g, 7.71 mmol) in anhydrous dichloromethane (15 mL).

  • Add the solution of the Wittig reagent to the aldehyde solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product will be a mixture of the desired acrylate and triphenylphosphine oxide.

Purification and Characterization

Purification:

The crude product is purified by flash column chromatography on silica gel.

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a column.

  • Dissolve the crude reaction mixture in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Collect the fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate as a solid.

Characterization:

The structure and stereochemistry of the final product can be confirmed by spectroscopic methods.

  • ¹H NMR: The presence of the trans-alkene is confirmed by the characteristic large coupling constant (typically 12-18 Hz) between the two vinylic protons.[1][2] The spectrum is expected to show signals for the pyrimidine ring protons, the ethoxy group (a quartet and a triplet), and the ethyl ester group (a quartet and a triplet).

  • ¹³C NMR: The spectrum should show the expected number of signals corresponding to the carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the pyrimidine ring and the double bond.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Based on analogous structures, the expected ¹H NMR signals for the vinylic protons would be two doublets in the range of 6.0-8.0 ppm with a coupling constant of approximately 16 Hz.[3][4]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 2-chloropyrimidine-5-carbaldehyde is a hazardous substance and should be handled with care.[5]

  • Dichloromethane is a volatile and potentially toxic solvent. Avoid inhalation of its vapors.

  • Sodium ethoxide is a strong base and is corrosive. Handle with care to avoid contact with skin and eyes.

Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Aldehyde Synthesis cluster_step2 Step 2: Wittig Reaction cluster_purification Purification & Characterization A 2-chloropyrimidine-5-carbaldehyde C Reaction at Reflux A->C B Sodium Ethoxide in Ethanol B->C D Workup & Evaporation C->D E 2-ethoxypyrimidine-5-carbaldehyde (Crude) D->E G Reaction at RT E->G F Ethyl (triphenylphosphoranylidene)acetate in DCM F->G H Crude Product Mixture G->H I Column Chromatography H->I J (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate (Pure) I->J K Spectroscopic Analysis (NMR, MS) J->K

Figure 1. Experimental workflow for the synthesis of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate.

References

  • Coupling in Cis/Trans Alkenes. OpenOChem Learn. Available at: [Link]

  • NMR Coupling Constants. Chemical Instrumentation Facility, Iowa State University. Available at: [Link]

  • The Wittig Reaction. Master Organic Chemistry. Available at: [Link]

  • (E)-ethyl 3-(4-methoxyphenyl)acrylate. Organic Spectroscopy International. Available at: [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]

  • The Wittig Reaction. Organic Chemistry Portal. Available at: [Link]

  • 2-chloropyrimidine-5-carbaldehyde. PubChem. Available at: [Link]

  • Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. MDPI. Available at: [Link]

Sources

Method

Using (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate as a Michael acceptor

Application Note: (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate as a Tuned Michael Acceptor Abstract This guide details the utility of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate as a Michael acceptor in both medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate as a Tuned Michael Acceptor

Abstract

This guide details the utility of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate as a Michael acceptor in both medicinal chemistry and synthetic applications. Unlike simple phenyl acrylates, the pyrimidine core significantly enhances the electrophilicity of the


-carbon via electron deficiency, while the 2-ethoxy substituent modulates this reactivity through resonance donation. This "push-pull" electronic tuning makes the molecule an ideal candidate for Targeted Covalent Inhibitors (TCIs)  requiring selective cysteine modification, as well as a versatile building block for aza-Michael syntheses.

Strategic Rationale & Reactivity Profile

Electronic Tuning Mechanism

The reactivity of this Michael acceptor is defined by the heteroaromatic core. The pyrimidine ring acts as a strong electron-withdrawing group (EWG), lowering the LUMO energy of the acrylate system and facilitating nucleophilic attack. However, the 2-ethoxy group is critical:

  • Inductive Effect (-I): The nitrogen atoms in the ring withdraw electron density.

  • Resonance Effect (+R): The ethoxy oxygen donates electron density into the ring.

Result: The molecule is less reactive than a 2-nitro or 2-trifluoromethyl analog but more reactive than a standard phenyl acrylate. This "Goldilocks" zone reduces the risk of off-target toxicity (promiscuity) while maintaining sufficient reactivity for modifying catalytic cysteines in kinases or proteases.

Visualizing the Reaction Pathway

The following diagram illustrates the mechanism of thiol addition, highlighting the stabilization of the enolate intermediate by the electron-deficient pyrimidine ring.

MichaelAddition Nucleophile Thiolate Nucleophile (RS-) TS Transition State (C-S Bond Formation) Nucleophile->TS Attack on β-Carbon Acceptor (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate (Electrophile) Acceptor->TS Intermediate Stabilized Enolate (Negative charge delocalized into Pyrimidine) TS->Intermediate Rapid Product Thioether Adduct (Saturated Ester) Intermediate->Product Protonation (Rate Limiting in some conditions)

Figure 1: Mechanism of thiol-Michael addition. The electron-deficient pyrimidine ring stabilizes the anionic intermediate, driving the forward reaction.

Synthesis Protocol: Horner-Wadsworth-Emmons (HWE)

Objective: Synthesize (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate with high stereoselectivity (>98% E-isomer).

Reagents
  • Starting Material: 2-Ethoxypyrimidine-5-carbaldehyde (1.0 equiv)

  • Reagent: Triethyl phosphonoacetate (1.2 equiv)

  • Base: Lithium hydroxide (LiOH) or NaH (1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Procedure
  • Activation: In a flame-dried round-bottom flask under Argon, dissolve triethyl phosphonoacetate (1.2 equiv) in anhydrous THF (0.5 M). Cool to 0°C.

  • Deprotonation: Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Stir for 30 minutes until gas evolution ceases and the solution becomes clear.

  • Addition: Dropwise add a solution of 2-ethoxypyrimidine-5-carbaldehyde (1.0 equiv) in THF.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Note: Monitoring by TLC (Hexane/EtOAc 3:1) should show the disappearance of the aldehyde.

  • Quench & Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The (E)-isomer is thermodynamically favored. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Validation Criteria:

  • ¹H NMR (CDCl₃): Look for the characteristic doublet for the vinylic protons with a coupling constant

    
    , confirming the trans (E) geometry.
    

Application Protocol A: Kinetic Reactivity Assay ( )

Objective: Quantify the electrophilicity of the acceptor using Glutathione (GSH) as a biological surrogate. This determines the suitability of the warhead for covalent drug design.

Experimental Workflow

AssayWorkflow Stock Prepare Stocks (Acceptor in DMSO, GSH in PBS) Mix Initiate Reaction (Mix 1:10 Acceptor:GSH) Stock->Mix Incubate Incubation (37°C, pH 7.4) Mix->Incubate Measure UV/HPLC Monitoring (Depletion of Acceptor) Incubate->Measure Timepoints: 0, 5, 15, 30, 60 min Calc Calculate k_chem (Pseudo-first order kinetics) Measure->Calc

Figure 2: Kinetic assay workflow for determining intrinsic reactivity (


).
Detailed Protocol
  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM EDTA (to prevent oxidation of GSH).

  • Stock Solutions:

    • Compound Stock: 10 mM in DMSO.

    • GSH Stock: 100 mM in Buffer (Freshly prepared).

  • Reaction Setup:

    • In a UV-transparent 96-well plate or HPLC vial, dilute the Compound Stock to a final concentration of 50 µM.

    • Add GSH Stock to a final concentration of 500 µM (10-fold excess to ensure pseudo-first-order kinetics).

    • Final solvent composition: 0.5% DMSO in Buffer.

  • Monitoring:

    • Method A (UV-Vis): Monitor the absorbance decay at

      
       (approx. 280-310 nm, specific to the acrylate conjugation) every 2 minutes for 1 hour.
      
    • Method B (LC-MS): Quench aliquots at specific time points (0, 5, 10, 30, 60 min) with 1% Formic Acid/Acetonitrile and analyze the ratio of Parent/Adduct.

  • Data Analysis:

    • Plot

      
       vs. time.
      
    • The slope represents

      
      .
      
    • Calculate second-order rate constant:

      
      .
      

Expected Results: A suitable covalent inhibitor warhead typically displays a


 between 10⁻² and 10 M⁻¹s⁻¹ . Values >500 M⁻¹s⁻¹ suggest potential for non-specific toxicity (glutathione depletion).

Application Protocol B: Synthetic Aza-Michael Addition

Objective: Use the acceptor to synthesize functionalized pyrimidine scaffolds (e.g., for fragment-based drug discovery).

Reaction Conditions
ParameterConditionRationale
Nucleophile Secondary Amine (1.1 equiv)Prevents over-alkylation (polymerization).
Catalyst DBU (0.1 equiv) or AcOH (0.5 equiv)DBU activates the amine; AcOH activates the carbonyl.
Solvent Acetonitrile or EthanolPolar solvents stabilize the transition state.
Temperature 50°CMild heat overcomes the steric bulk of the ethoxy group.
Procedure
  • Dissolve (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate (1.0 mmol) in Ethanol (5 mL).

  • Add the secondary amine (e.g., Morpholine, 1.1 mmol).

  • Add glacial Acetic Acid (0.5 mmol). Note: Acid catalysis is often cleaner for pyrimidine acrylates than base catalysis, preventing retro-Michael or ester hydrolysis.

  • Stir at 50°C for 12 hours.

  • Concentrate under reduced pressure.

  • The product is often an oil that solidifies upon standing. If necessary, purify via flash chromatography (DCM/MeOH).

References

  • Mechanism of Covalent Inhibition: Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10(4), 307-317.

  • Reactivity of Heteroaryl Acrylates: Kalgutkar, A. S., & Dalvie, D. K. (2012). "Drug discovery for targeted covalent inhibitors."[1] Expert Opinion on Drug Discovery, 7(7), 561-581.

  • Thiol-Michael Addition Kinetics: Nair, D. P., Podgórski, M., Chatani, S., Gong, T., Xi, W., Fenoli, C. R., & Bowman, C. N. (2014). "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials, 26(1), 724-744.

  • Horner-Wadsworth-Emmons Reaction Protocols: Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefinization reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[2] Chemical Reviews, 89(4), 863-927.

Sources

Application

Reagents and catalysts for synthesizing ethoxypyrimidinyl acrylates

Application Note: Reagents and Catalysts for Synthesizing Ethoxypyrimidinyl Acrylates Executive Summary Ethoxypyrimidinyl acrylates represent a privileged scaffold in the development of strobilurin-class fungicides (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reagents and Catalysts for Synthesizing Ethoxypyrimidinyl Acrylates

Executive Summary

Ethoxypyrimidinyl acrylates represent a privileged scaffold in the development of strobilurin-class fungicides (e.g., Azoxystrobin analogs) and kinase inhibitors. The synthesis of this moiety typically follows one of two distinct architectural strategies:

  • The "Linked" Scaffold: The acrylate moiety is attached to a phenyl ring, which is linked to the ethoxypyrimidine via an ether bridge (common in agrochemicals).

  • The "Direct" Scaffold: The acrylate group is directly coupled to the pyrimidine ring via a C-C bond (common in pharmacophores).

This guide provides high-fidelity protocols for both routes, focusing on the critical selection of reagents and catalysts to overcome the inherent deactivation of the pyrimidine ring.

Strategic Route Selection

The choice of synthetic pathway is dictated by the target substitution pattern. Use the decision matrix below to select the appropriate protocol.

RouteSelection Start Target Structure Decision Acrylate Attachment Point? Start->Decision Direct Directly on Pyrimidine Ring (C-C Bond) Decision->Direct C4/C6 Position Linked On Phenyl Linker (Ether Bridge) Decision->Linked Via Oxygen Bridge Heck Protocol A: Pd-Catalyzed Heck Coupling Direct->Heck Requires Pd-Catalyst SnAr Protocol B: SnAr Etherification + Condensation Linked->SnAr Requires Base/Solvent Optimization

Figure 1: Decision matrix for selecting the synthetic route based on structural requirements.

Protocol A: Direct Coupling via Heck Reaction

Objective: Synthesis of ethyl 3-(2-ethoxypyrimidin-4-yl)acrylate via C-C bond formation. Challenge: Chloropyrimidines are electron-deficient and possess a strong C-Cl bond, making oxidative addition difficult compared to aryl bromides. Standard Pd(


)

often fails.
Critical Reagent Selection
ComponentRecommendationRationale
Precatalyst Pd(OAc)

or Pd

(dba)

Pd(II) sources are stable and reduce in situ to the active Pd(0) species.
Ligand P(t-Bu)

or JohnPhos
Bulky, electron-rich phosphines are essential to facilitate oxidative addition into the unreactive C-Cl bond [1].
Base Cs

CO

or Cy

NMe
Cesium carbonate (inorganic) or dicyclohexylmethylamine (organic) prevents catalyst poisoning better than Et

N.
Solvent 1,4-Dioxane or DMF High boiling point solvents are required (100–120°C) to overcome the activation energy barrier.
Step-by-Step Protocol
  • Catalyst Pre-complexation:

    • In a glovebox or under Argon, charge a Schlenk tube with Pd(OAc)

      
       (2 mol%) and JohnPhos (4 mol%).
      
    • Add anhydrous 1,4-Dioxane (5 mL/mmol substrate) and stir at RT for 15 min until the solution turns from orange to pale yellow (formation of active

      
       species).
      
  • Substrate Addition:

    • Add 4-chloro-6-ethoxypyrimidine (1.0 equiv) and Ethyl Acrylate (1.5 equiv).

    • Add Cs

      
      CO
      
      
      
      (2.0 equiv). Note: Ensure the base is finely ground and dried.
  • Reaction:

    • Seal the tube and heat to 110°C for 12–16 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The product typically fluoresces blue under UV (254 nm).

  • Workup:

    • Cool to RT. Filter through a celite pad to remove palladium black and inorganic salts.

    • Concentrate filtrate and purify via flash chromatography.[1]

Validation Check:

  • NMR: Look for the characteristic doublet of the acrylate vinyl protons at

    
     6.5–7.5 ppm with a large coupling constant (
    
    
    
    Hz) indicating trans-geometry.

Protocol B: The "Linked" Scaffold (Strobilurin-Type)

Objective: Synthesis of methyl (E)-2-(2-((6-ethoxypyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate. Mechanism: Nucleophilic Aromatic Substitution (S


Ar) followed by Formylation/Methylation.
Critical Reagent Selection
ComponentRecommendationRationale
Base (Step 1) K

CO

(Micronized)
Potassium carbonate is preferred over NaH for safety and ease of handling in DMF. Particle size affects reaction rate [2].
Solvent DMF or NMP Polar aprotic solvents are mandatory to solvate the cation and increase the nucleophilicity of the phenoxide.
Formylating Agent Methyl Formate Used in the second step to install the acrylate backbone on the phenylacetate precursor.
Methylating Agent Dimethyl Sulfate (DMS) Converts the enol intermediate to the final methoxyacrylate. Warning: Highly toxic.
Step-by-Step Protocol

Step 1: Ether Linkage Formation (S


Ar) 
  • Dissolve methyl 2-(2-hydroxyphenyl)acetate (1.0 equiv) in DMF (0.5 M).

  • Add K

    
    CO
    
    
    
    (1.5 equiv) and stir at RT for 30 min to generate the phenoxide.
  • Add 4-chloro-6-ethoxypyrimidine (1.1 equiv).

  • Heat to 80–100°C for 4–6 hours.

  • Checkpoint: The reaction is complete when the starting phenol is consumed (TLC).

  • Quench with water, extract with EtOAc, and concentrate to yield the intermediate ester.

Step 2: Acrylate Construction (Formylation/Methylation)

  • Dissolve the intermediate ester in Toluene/DMF (4:1).

  • Add NaOMe (2.0 equiv) and Methyl Formate (5.0 equiv) at 0°C.

  • Stir at RT for 12 hours. The solution will thicken as the enolate salt forms.

  • Add Dimethyl Sulfate (1.2 equiv) dropwise at 0°C. Stir for 2 hours.

  • Workup: Quench with NH

    
    Cl (aq). Extract and recrystallize from MeOH.
    

SnArPathway Start Phenol Precursor + Chloropyrimidine Step1 Step 1: SnAr Coupling (K2CO3, DMF, 100°C) Start->Step1 Intermed Intermediate: Pyrimidinyl-Phenoxy Acetate Step1->Intermed Step2 Step 2: Formylation (HCOOMe, NaOMe) Intermed->Step2 Enolate Enolate Salt Step2->Enolate Step3 Step 3: Methylation (Me2SO4) Enolate->Step3 Final Final Product: Ethoxypyrimidinyl Acrylate Step3->Final

Figure 2: Workflow for the construction of the "Linked" strobilurin-type scaffold.

Troubleshooting & Optimization Guide

Issue: Low Yield in Heck Coupling (Protocol A)
  • Cause: Deactivation of the Pd-catalyst (Pd black formation).

  • Solution:

    • Switch to Pd-NHC complexes (e.g., Pd-PEPPSI-IPr). These are more thermally stable than phosphine complexes.

    • Add TBAB (Tetrabutylammonium bromide) (0.2 equiv) as a phase transfer catalyst and nanoparticle stabilizer [3].

Issue: Regioisomer Formation in SnAr (Protocol B)
  • Cause: If using 2,4-dichloropyrimidine, substitution can occur at C2 or C4.[2]

  • Solution:

    • The C4 position is generally more reactive due to lower steric hindrance.

    • Conduct the reaction at lower temperatures (0°C to RT) initially to favor kinetic control (C4 substitution).

Issue: Hydrolysis of Acrylate
  • Cause: Presence of water during the methylation step (Protocol B).

  • Solution: Ensure all reagents (DMF, Methyl Formate) are anhydrous. Use molecular sieves in the reaction vessel.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

  • Jones, R. (2012). Method for preparing (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate. WIPO Patent WO/2012/037764. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. Link

  • BenchChem Technical Support. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. Link

  • Ye, J., et al. (2008).[3] Synthesis, structural characterization, and catalytic behaviour in Heck coupling of palladium(II) complexes containing pyrimidine-functionalized N-heterocyclic carbenes. Dalton Transactions.[3] Link

Sources

Method

Scalable synthesis methods for (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate

Executive Summary This application note details a robust, scalable two-step protocol for the synthesis of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate (CAS: 1314533-99-7). This compound serves as a critical Michael accep...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable two-step protocol for the synthesis of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate (CAS: 1314533-99-7). This compound serves as a critical Michael acceptor intermediate in the development of covalent kinase inhibitors (e.g., FGFR or EGFR inhibitors).

Our approach prioritizes industrial scalability over academic novelty, utilizing a Nucleophilic Aromatic Substitution (


)  followed by a Heck-Mizoroki Coupling . This route avoids the use of unstable aldehydes or expensive Wittig reagents, offering superior atom economy and crystalline intermediates.[1]

Retrosynthetic Strategy & Mechanism

The target molecule is disassembled into two commercially viable precursors: 5-bromo-2-chloropyrimidine and ethyl acrylate .

  • Step 1 (

    
    ):  Regioselective displacement of the C2-chloride by ethoxide. The C2 position is significantly more electrophilic than C4/C6 due to the activation by both ring nitrogens, and the C5-bromide remains intact due to the lower reactivity of aryl bromides in non-catalytic 
    
    
    
    conditions.
  • Step 2 (Heck Coupling): Palladium-catalyzed cross-coupling. The reaction is highly stereoselective for the (E)-isomer due to the steric constraints of the syn-elimination step in the catalytic cycle.

Retrosynthesis Target (E)-Ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate Inter 5-Bromo-2-ethoxypyrimidine Target->Inter Heck Coupling (Pd cat., Base) SM3 Ethyl Acrylate Target->SM3 Coupling Partner SM1 5-Bromo-2-chloropyrimidine Inter->SM1 SnAr Substitution SM2 Ethanol / NaOEt Inter->SM2 Reagent

Figure 1: Retrosynthetic logic flow prioritizing C2-functionalization prior to C-C bond formation.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-ethoxypyrimidine

Rationale: Performing the alkoxylation before the Heck reaction prevents side reactions between the acrylate ester and the strong alkoxide base.

Materials:

  • 5-Bromo-2-chloropyrimidine (1.0 equiv)

  • Sodium ethoxide (1.1 equiv, 21 wt% solution in EtOH)[1]

  • Ethanol (absolute, solvent volume: 5 mL/g of substrate)[1]

  • Ammonium chloride (sat.[2] aq.)

Protocol:

  • Charge: To a reactor equipped with a mechanical stirrer and internal temperature probe, charge 5-bromo-2-chloropyrimidine and absolute ethanol .

  • Cool: Cool the suspension to 0–5 °C .

  • Addition: Add sodium ethoxide solution dropwise over 30 minutes. Critical Process Parameter (CPP): Maintain internal temperature <10 °C to prevent bis-ethoxylation or bromide displacement.

  • Reaction: Allow the mixture to warm to 20–25 °C and stir for 2 hours. Monitor by HPLC/TLC (Mobile phase: 10% EtOAc/Hexanes).

  • Quench: Quench reaction with saturated ammonium chloride (0.5 vol).

  • Workup: Concentrate under reduced pressure to remove ethanol. Dilute residue with Ethyl Acetate and water. Separate layers. Wash organic layer with brine.

  • Isolation: Dry over

    
    , filter, and concentrate. The product usually crystallizes upon standing.
    
    • Yield Target: >90%[1][3]

    • Appearance: White to off-white solid.

Step 2: Heck Coupling to (E)-Ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate

Rationale: We utilize a phosphine-free or robust phosphine system (Pd(OAc)2/PPh3) to minimize cost. DMF is chosen for its high boiling point and ability to solubilize the polar pyrimidine.

Materials:

  • 5-Bromo-2-ethoxypyrimidine (1.0 equiv)

  • Ethyl acrylate (1.5 equiv)

  • Palladium(II) Acetate (

    
    ) (0.02 equiv / 2 mol%)
    
  • Triphenylphosphine (

    
    ) (0.04 equiv / 4 mol%)
    
  • Triethylamine (

    
    ) (2.0 equiv)
    
  • DMF (Dimethylformamide) (anhydrous, 10 vol)

Protocol:

  • Inertion: Purge the reactor with Nitrogen (

    
    ) for 15 minutes. Strict oxygen exclusion is vital to preserve catalyst longevity.[1]
    
  • Charge: Add DMF , 5-bromo-2-ethoxypyrimidine ,

    
     , and ethyl acrylate .
    
  • Catalyst Prep: In a separate vessel, premix

    
     and 
    
    
    
    in a small amount of DMF for 10 minutes to form the active catalytic species (yellow to amber color change). Add this to the main reactor.
  • Heating: Heat the mixture to 100 °C .

    • Safety Note: Ethyl acrylate is volatile (bp 99 °C). Use a reflux condenser and ensure the system is closed/sealed if running under slight pressure.

  • Reaction: Stir at 100 °C for 12–16 hours. Monitor for the disappearance of the bromide.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black.

  • Extraction: Dilute filtrate with water (excess) and extract with Ethyl Acetate (3x).

    • Note: DMF removal is critical. Wash the combined organic layers copiously with water and LiCl solution.

  • Purification:

    • Method A (Chromatography): Silica gel, gradient 0-30% EtOAc in Hexanes.

    • Method B (Crystallization - Scalable): Concentrate organics to a minimum volume. Add n-Heptane slowly with stirring. Cool to 0 °C. Collect precipitate.

Process Diagram & Unit Operations

ProcessFlow cluster_0 Step 2: Heck Reaction Unit Ops Reaction Reactor Charge: SM, Cat, Base, Solvent Temp: 100°C | Time: 16h Filtration Filtration (Celite) Remove Pd black Reaction->Filtration Cool to 25°C Extraction Aq. Workup Remove DMF/Salts Filtration->Extraction Filtrate Crystallization Crystallization Solvent: EtOAc/Heptane Extraction->Crystallization Conc. Organics Drying Vacuum Drying Target: <0.5% volatiles Crystallization->Drying Wet Cake

Figure 2: Process flow diagram for the isolation of the acrylate product.

Key Technical Data & Troubleshooting

ParameterSpecification / ObservationTroubleshooting
Appearance White to pale yellow crystalline solidDark color indicates residual Pd. Treat with SiliaMetS® Thiol scavenger.

NMR (DMSO-

)

9.0 (s, 2H, Pyr-H), 7.6 (d, 1H, Vinyl), 6.8 (d, 1H, Vinyl), 4.4 (q, 2H), 4.2 (q, 2H)
If vinyl doublets have

Hz, cis-isomer is present (rare in Heck).[1]
Purity (HPLC) >98% (a/a)Main impurity: Homocoupling of bromide (Biaryl). Increase sparging efficiency.
Residual Solvent DMF < 880 ppmIf DMF persists, wash organic layer with 5% LiCl solution.[1]

Safety & Scale-Up Considerations

  • Ethyl Acrylate Polymerization: Acrylates can polymerize exothermically. Ensure the commercial reagent contains a stabilizer (e.g., MEHQ) and do not distill the acrylate to dryness without adding fresh inhibitor.

  • Palladium Removal: For pharmaceutical applications, residual Pd must be <10 ppm. We recommend a scavenger resin treatment (e.g., QuadraPure™ TU) during the workup phase if crystallization does not achieve this limit.

  • Exotherm Control: The

    
     reaction (Step 1) is exothermic. On a kilogram scale, active cooling is required during the alkoxide addition.[1]
    

References

  • Heck Reaction Mechanism & Review: Beletskaya, I. P., & Cheprakov, A. V. (2000).[1] The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.[1] Link

  • Pyrimidine Functionalization: Ross, B. S., et al. (2005).[1] Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides and Nucleic Acids, 24(5-7), 815-818.[1][4] Link

  • General Heck Protocol for Heterocycles: Littke, A. F., & Fu, G. C. (2002).[1] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] Link

  • Compound Data Verification: PubChem CID 53394856 (Related Analog: (E)-ethyl 3-(2-chloropyrimidin-5-yl)acrylate). Link

Sources

Application

Application Notes and Protocols for the Functionalization of the Pyrimidine Ring in Acrylate Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract The pyrimidine ring is a foundational scaffold in medicinal chemistry and materials science, integral to...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The pyrimidine ring is a foundational scaffold in medicinal chemistry and materials science, integral to the structure of numerous bioactive compounds and functional materials.[1][2][3][4] Its incorporation into acrylate derivatives offers a versatile platform for the development of novel therapeutics and advanced polymers. This guide provides a comprehensive overview of established and contemporary strategies for the functionalization of the pyrimidine ring, with a specific focus on its application in the synthesis of pyrimidine-containing acrylates. Detailed experimental protocols, mechanistic insights, and comparative data are presented to empower researchers in their synthetic endeavors.

Introduction: The Significance of Pyrimidine-Functionalized Acrylates

Pyrimidines, as essential components of nucleic acids and various clinically approved drugs, represent a "privileged scaffold" in drug discovery.[5][6][7][8] Their derivatives exhibit a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][5][9][10] The fusion of the pyrimidine motif with an acrylate moiety generates hybrid molecules with significant potential. The acrylate group can act as a reactive handle for polymerization, a Michael acceptor for covalent interactions with biological targets, or a linker to other functionalities. The strategic functionalization of the pyrimidine ring within these acrylate derivatives is paramount for fine-tuning their physicochemical properties, biological activity, and material characteristics.

Strategic Approaches to Pyrimidine Ring Functionalization

The electron-deficient nature of the pyrimidine ring dictates its reactivity and provides several avenues for functionalization. The primary strategies discussed herein are Nucleophilic Aromatic Substitution (SNAr), Transition-Metal-Catalyzed Cross-Coupling Reactions, and Direct C-H Functionalization.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a classical and highly effective method for introducing nucleophiles onto the pyrimidine core, particularly at the C2, C4, and C6 positions, which are activated by the ring nitrogen atoms.[11] The presence of a good leaving group, typically a halogen, is a prerequisite for this reaction.

Causality of Reactivity: The high electronegativity of the nitrogen atoms creates a significant partial positive charge on the adjacent carbon atoms, making them susceptible to nucleophilic attack. The reaction proceeds through a Meisenheimer complex, and the stability of this intermediate is enhanced by the electron-withdrawing nature of the pyrimidine ring. The general reactivity order for halogens as leaving groups is F > Cl > Br > I.

Regioselectivity: In 2,4-dihalopyrimidines, substitution generally occurs preferentially at the 4-position due to the greater stabilization of the intermediate by the para-nitrogen atom.[12]

Typical Nucleophiles:

  • Amines (primary and secondary)

  • Thiols

  • Alkoxides and Phenoxides

  • Azides

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds, and the pyrimidine ring is an excellent substrate for these transformations.[13][14][15][16]

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron reagent with a halide or triflate.[17] This reaction is widely used to introduce aryl, heteroaryl, and alkyl groups onto the pyrimidine ring.[18][19][20]

Key Advantages:

  • Mild reaction conditions

  • High functional group tolerance

  • Commercial availability of a wide range of boronic acids and their derivatives

  • Low toxicity of boron-containing byproducts

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[21] This method is particularly useful for introducing alkenyl substituents onto the pyrimidine ring, which can be a key structural feature in acrylate derivatives.

Mechanistic Insight: The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the pyrimidine halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing alkynyl moieties, which can serve as versatile handles for further transformations.

Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying aromatic and heteroaromatic rings, including pyrimidines.[13][22][23] This approach avoids the pre-functionalization (e.g., halogenation) of the pyrimidine ring, thereby reducing the number of synthetic steps.

Methodologies:

  • Palladium-Catalyzed C-H Arylation: This involves the direct coupling of a C-H bond on the pyrimidine ring with an aryl halide.[23]

  • Metal-Free Radical Reactions: Minisci-type reactions can be employed for the radical alkylation or acylation of the electron-deficient pyrimidine ring.[22]

  • Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and environmentally friendly approach to generate radical intermediates for C-H functionalization.[24][25][26][27][28]

Experimental Protocols

The following protocols are provided as representative examples and may require optimization based on the specific substrates and desired products.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of a Chloropyrimidine with an Amine

Materials:

  • 4,6-Dichloropyrimidine

  • Benzylamine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 4,6-dichloropyrimidine (1.0 mmol) in DMF (5 mL), add benzylamine (1.1 mmol) and K₂CO₃ (2.0 mmol).

  • Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with EtOAc (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-6-chloropyrimidin-4-amine.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Bromopyrimidine with an Arylboronic Acid

Materials:

  • 5-Bromo-2-chloropyrimidine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a Schlenk flask, combine 5-bromo-2-chloropyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and Na₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Cool the reaction to room temperature and dilute with EtOAc (20 mL).

  • Filter the mixture through a pad of Celite, washing with additional EtOAc.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield 2-chloro-5-phenylpyrimidine.[19]

Protocol 3: General Procedure for Heck Coupling of an Iodopyrimidine with an Acrylate

Materials:

  • 4-Iodo-2-(methylthio)pyrimidine

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN)

Procedure:

  • To a sealed tube, add 4-iodo-2-(methylthio)pyrimidine (1.0 mmol), ethyl acrylate (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tol)₃ (0.04 mmol), and Et₃N (2.0 mmol) in MeCN (5 mL).

  • Degas the mixture with a stream of argon for 10 minutes.

  • Seal the tube and heat the reaction at 100 °C for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ethyl (E)-3-(2-(methylthio)pyrimidin-4-yl)acrylate.

Data Presentation and Comparative Analysis

Functionalization Method Typical Substrate Reagent Catalyst/Conditions Typical Yield Advantages Limitations
SNAr HalopyrimidineAmine, Thiol, AlkoxideBase, Heat60-95%Cost-effective, ScalableRequires activated substrate, Limited to specific positions
Suzuki-Miyaura Coupling Halopyrimidine, Pyrimidine triflateBoronic acid/esterPd catalyst, Base70-98%High functional group tolerance, Mild conditionsPre-functionalization required, Potential for catalyst contamination
Heck Coupling HalopyrimidineAlkene (e.g., acrylate)Pd catalyst, Base50-85%Direct C-C double bond formationSubstrate scope can be limited, Regioselectivity issues
Direct C-H Arylation Unsubstituted PyrimidineAryl halidePd catalyst, Ligand, Oxidant40-75%Atom economical, Fewer synthetic stepsRegioselectivity can be challenging, Harsher conditions may be needed

Visualization of Synthetic Pathways

Diagram 1: Key Functionalization Strategies for the Pyrimidine Ring

G cluster_0 Starting Material cluster_1 Functionalization Method cluster_2 Product Halogenated_Pyrimidine Halogenated Pyrimidine SNAr Nucleophilic Aromatic Substitution (SNAr) Halogenated_Pyrimidine->SNAr Suzuki Suzuki-Miyaura Coupling Halogenated_Pyrimidine->Suzuki Heck Heck Coupling Halogenated_Pyrimidine->Heck Unsubstituted_Pyrimidine Unsubstituted Pyrimidine CH_Func Direct C-H Functionalization Unsubstituted_Pyrimidine->CH_Func Amine_Thiol_Ether Amine/Thiol/Ether Substituted Pyrimidine SNAr->Amine_Thiol_Ether Aryl_Alkyl Aryl/Alkyl Substituted Pyrimidine Suzuki->Aryl_Alkyl Alkenyl Alkenyl Substituted Pyrimidine Heck->Alkenyl Direct_Aryl Directly Arylated Pyrimidine CH_Func->Direct_Aryl

Caption: Overview of major synthetic routes for pyrimidine functionalization.

Diagram 2: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Complex R-Pd(II)-X L_n OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal R'-B(OR)₂ PdII_Aryl_Complex R-Pd(II)-R' L_n Transmetal->PdII_Aryl_Complex RedElim Reductive Elimination PdII_Aryl_Complex->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Characterization of Functionalized Pyrimidine Acrylates

A comprehensive characterization of the synthesized compounds is crucial to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the position of functionalization.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.[29]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

Conclusion and Future Perspectives

The functionalization of the pyrimidine ring in acrylate derivatives is a dynamic and evolving field. While traditional methods like SNAr and palladium-catalyzed cross-coupling remain indispensable tools, the continued development of direct C-H functionalization techniques promises more efficient and sustainable synthetic routes.[22] The strategic application of these methodologies will undoubtedly continue to fuel the discovery of novel pyrimidine-based pharmaceuticals and advanced materials with tailored properties.

References

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  • Synthesis of pyrimido-[5',4':4,5]pyrrolo[1,2-f]phenanthridines by one-pot C-N coupling/ hydroamination/ C-H arylation. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017, August 7). Chemistry Stack Exchange. Retrieved February 13, 2026, from [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv. Retrieved February 13, 2026, from [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2025, November 17). ACS Omega. Retrieved February 13, 2026, from [Link]

  • Functionalized Pyrimidines: Synthetic Approaches and Biological Activities. A Review. (n.d.). Semantic Scholar. Retrieved February 13, 2026, from [Link]

  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. (n.d.). Molecules. Retrieved February 13, 2026, from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). GSC Advanced Research and Reviews. Retrieved February 13, 2026, from [Link]

  • Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. (2024, March 7). Molecules. Retrieved February 13, 2026, from [Link]

  • Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners. (n.d.). ACS Publications. Retrieved February 13, 2026, from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (n.d.). GSC Advanced Research and Reviews. Retrieved February 13, 2026, from [Link]

  • Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. (2021, July 23). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

  • nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved February 13, 2026, from [Link]

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  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (n.d.). The Journal of Organic Chemistry. Retrieved February 13, 2026, from [Link]

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  • Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts. (2023, September 7). The Journal of Organic Chemistry. Retrieved February 13, 2026, from [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). Pharmaceuticals. Retrieved February 13, 2026, from [Link]

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  • Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

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  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021, August 16). Growing Science. Retrieved February 13, 2026, from [Link]

  • Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. (2026, January 24). BIOENGINEER.ORG. Retrieved February 13, 2026, from [Link]

  • C-H Functionalization of Pyridines. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Site-Selective Functionalization of Pyridinium Derivatives via Visible Light Driven Photocatalysis with Quinolinone. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

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  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2025, October 15). ResearchGate. Retrieved February 13, 2026, from [Link]

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  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025, March 31). Zenodo. Retrieved February 13, 2026, from [Link]

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  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

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Method

Application Notes and Protocols for the Hydrolysis of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate to (E)-3-(2-ethoxypyrimidin-5-yl)acrylic acid

Introduction The conversion of esters to carboxylic acids is a fundamental transformation in organic synthesis, pivotal in the development of new pharmaceuticals and functional materials. This guide provides detailed pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The conversion of esters to carboxylic acids is a fundamental transformation in organic synthesis, pivotal in the development of new pharmaceuticals and functional materials. This guide provides detailed protocols for the hydrolysis of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate to its corresponding carboxylic acid, a key intermediate in the synthesis of various biologically active molecules. The presence of the 2-ethoxypyrimidine moiety introduces specific chemical considerations that necessitate careful selection of reaction conditions to ensure high yield and purity of the desired product.

This document will explore two primary methodologies for this hydrolysis: base-catalyzed saponification and acid-catalyzed hydrolysis. Each protocol is presented with a detailed, step-by-step procedure, underpinned by a discussion of the mechanistic rationale and critical process parameters. The objective is to provide researchers, scientists, and drug development professionals with a robust and reliable guide for this important synthetic step.

Physicochemical Properties of Reactant and Product

A thorough understanding of the physical and chemical properties of both the starting material and the final product is crucial for successful synthesis and purification.

Property(E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate (Starting Material)(E)-3-(2-ethoxypyrimidin-5-yl)acrylic acid (Product)
Molecular Formula C₁₁H₁₄N₂O₃C₉H₁₀N₂O₃
Molecular Weight 222.24 g/mol 194.19 g/mol
Appearance Expected to be a solid or oilExpected to be a solid
Solubility Soluble in common organic solvents (e.g., ethanol, methanol, THF, ethyl acetate)Sparingly soluble in water, soluble in polar organic solvents and aqueous base
pKa Not applicableEstimated to be in the range of 4-5

Part 1: Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is a widely employed and generally irreversible method for the conversion of esters to carboxylic acids.[1] The reaction is typically carried out using a stoichiometric amount or a slight excess of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), in a protic solvent system.

Mechanism of Saponification

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding the carboxylic acid. Under the basic reaction conditions, the carboxylic acid is deprotonated to form the carboxylate salt, driving the equilibrium towards the products. A final acidification step is required to protonate the carboxylate and isolate the desired carboxylic acid.

Diagram of the Saponification Mechanism

Caption: Saponification Mechanism.

Protocol 1: Saponification using Lithium Hydroxide

This protocol is often preferred due to the high solubility of lithium hydroxide in mixed aqueous/organic solvent systems and its tendency to afford clean reactions.

Materials:

  • (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate (1.0 eq) in a mixture of THF, MeOH, and water (e.g., 3:1:1 v/v/v).

  • Addition of Base: Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed. Gentle heating (e.g., to 40-50 °C) may be applied to accelerate the reaction if it is sluggish at room temperature.

  • Work-up: a. Once the reaction is complete, remove the organic solvents under reduced pressure using a rotary evaporator. b. Dissolve the residue in water and wash with a non-polar organic solvent like ethyl acetate to remove any unreacted starting material or non-polar impurities. c. Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. The carboxylic acid product should precipitate out of the solution.

  • Isolation and Purification: a. Collect the precipitated solid by vacuum filtration and wash with cold water. b. If the product does not precipitate or if it is an oil, extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). c. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (E)-3-(2-ethoxypyrimidin-5-yl)acrylic acid. d. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

Causality and Self-Validation:

  • Choice of Base: Lithium hydroxide is chosen for its excellent solubility and reactivity. Using 1.5-2.0 equivalents ensures the complete conversion of the ester.

  • Solvent System: The THF/MeOH/water mixture ensures the solubility of both the ester and the inorganic base, facilitating a homogeneous reaction.

  • Acidification: The careful acidification to a pH below the pKa of the carboxylic acid is crucial for the complete protonation and subsequent isolation of the product.

  • Purification: The washing step with a non-polar solvent before acidification removes neutral impurities, leading to a purer final product. Recrystallization is a robust method for obtaining highly pure crystalline solids.

Part 2: Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible process that can be driven to completion by using a large excess of water.[2] This method is particularly useful for substrates that may be sensitive to strong bases.

Mechanism of Acid-Catalyzed Hydrolysis

The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst (e.g., H₃O⁺), which activates the carbonyl group towards nucleophilic attack by water. A tetrahedral intermediate is formed, which then undergoes a series of proton transfers to facilitate the elimination of ethanol as the leaving group, regenerating the acid catalyst and forming the carboxylic acid.

Diagram of the Acid-Catalyzed Hydrolysis Workflow

Acid_Hydrolysis_Workflow Start Start: (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate Reaction Reaction: - Add dilute strong acid (e.g., HCl, H₂SO₄) - Heat under reflux Start->Reaction Monitoring Monitoring: - TLC or HPLC until completion Reaction->Monitoring Workup Work-up: - Cool the reaction mixture - Extract with an organic solvent (e.g., EtOAc) Monitoring->Workup Purification Purification: - Wash organic layer with water and brine - Dry over Na₂SO₄ - Concentrate under reduced pressure Workup->Purification Product Product: (E)-3-(2-ethoxypyrimidin-5-yl)acrylic acid Purification->Product

Caption: Acid-Catalyzed Hydrolysis Workflow.

Protocol 2: Acid-Catalyzed Hydrolysis using Hydrochloric Acid

Materials:

  • (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate

  • Concentrated Hydrochloric acid (HCl)

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate (1.0 eq) in a mixture of water and a small amount of a co-solvent like dioxane or THF if solubility is an issue.

  • Addition of Acid: Add concentrated hydrochloric acid (e.g., 6 M, in excess) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC. The reaction time will vary depending on the substrate and temperature.

  • Work-up: a. After completion, cool the reaction mixture to room temperature. b. Extract the product into ethyl acetate (3 x volume of the reaction mixture).

  • Isolation and Purification: a. Combine the organic extracts and wash with water and then with brine to remove any remaining acid and inorganic salts. b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. c. The crude product can be purified by recrystallization as described in Protocol 1.

Causality and Self-Validation:

  • Choice of Acid: A strong mineral acid like HCl is used to effectively catalyze the hydrolysis. A large excess of aqueous acid also serves as the source of water, driving the equilibrium towards the products.

  • Temperature: Heating under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Extraction: Extraction with an organic solvent is necessary to isolate the carboxylic acid from the aqueous acidic medium.

  • Washing: Washing the organic extracts with water and brine is crucial to remove the acid catalyst and any water-soluble byproducts, ensuring the purity of the final product.

Potential Challenges and Troubleshooting

  • Hydrolysis of the 2-ethoxy group: The 2-ethoxy group on the pyrimidine ring is susceptible to hydrolysis under both acidic and basic conditions, which could lead to the formation of the corresponding 2-hydroxy (or 2-oxo) pyrimidine derivative. To minimize this side reaction, it is advisable to use milder reaction conditions (e.g., lower temperatures, shorter reaction times) and carefully monitor the reaction progress.

  • Incomplete reaction: If the hydrolysis is sluggish, especially in the acid-catalyzed procedure, increasing the reaction temperature or time, or using a stronger acid catalyst may be necessary. For saponification, ensuring complete dissolution of the reagents is key.

  • Purification difficulties: If the product is difficult to crystallize, purification by column chromatography on silica gel may be an alternative.

Conclusion

The hydrolysis of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate to its carboxylic acid can be effectively achieved through either base-catalyzed saponification or acid-catalyzed hydrolysis. The choice of method will depend on the substrate's stability and the desired reaction conditions. Careful control of the reaction parameters and a well-designed work-up and purification strategy are essential for obtaining a high yield of the pure product. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in their synthetic endeavors.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Elschenbroich, C. (2006). Organometallics (3rd ed.). Wiley-VCH.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Acid Catalyzed Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. [Link]

  • Base-Catalyzed Hydrolysis (Saponification) of Esters. (2023, January 22). Chemistry LibreTexts. [Link]

  • Hydrolysis of Esters. (n.d.). Chemguide. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]

  • Saponification. (n.d.). Wikipedia. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate. Here, we address common chal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate. Here, we address common challenges and provide practical, field-tested solutions to improve reaction yield and purity.

Introduction

(E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its efficient synthesis is crucial for the timely progression of drug discovery and development projects. The most common synthetic routes involve palladium-catalyzed cross-coupling reactions, such as the Heck reaction, or olefination reactions like the Wittig reaction. This guide will focus on troubleshooting and optimizing these pathways.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Product Formation

Symptom: Analysis of the crude reaction mixture by TLC, LC-MS, or NMR shows little to no formation of the desired (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate.

Potential Causes & Solutions:

  • Poor Quality of Starting Materials:

    • 5-Bromo-2-ethoxypyrimidine: This starting material can degrade over time. Verify its purity by NMR or GC-MS before use. If impurities are detected, purification by recrystallization or column chromatography may be necessary.

    • Ethyl Acrylate: Commercially available ethyl acrylate often contains inhibitors (like hydroquinone or its monomethyl ether) to prevent polymerization.[1] These inhibitors can interfere with the catalytic cycle of the Heck reaction. It is highly recommended to remove inhibitors by passing the ethyl acrylate through a short column of basic alumina or by distillation prior to use.

    • Solvent Purity: Ensure solvents are anhydrous and free of peroxides, especially when using sensitive organometallic catalysts.

  • Catalyst Inactivity (Heck Reaction):

    • Palladium Catalyst: The choice of palladium source and its oxidation state is critical. While Pd(OAc)₂ and PdCl₂ are common precatalysts, they require in-situ reduction to the active Pd(0) species.[2] Ensure that the reaction conditions are suitable for this reduction. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly as a Pd(0) source.[3]

    • Ligand Selection: The nature of the phosphine ligand significantly impacts the efficiency of the Heck reaction.[2][4] For electron-deficient heterocyclic systems, electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and stabilize the catalytic species. Consider screening ligands such as PPh₃, P(o-tolyl)₃, or more specialized ligands like XPhos.

  • Ineffective Base (Heck Reaction):

    • The base plays a crucial role in regenerating the Pd(0) catalyst and neutralizing the HX formed during the reaction.[2][5] Organic bases like triethylamine (NEt₃) or inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are commonly used.[2][6] The choice of base should be optimized for the specific substrate and solvent system.

  • Suboptimal Reaction Temperature (Heck Reaction):

    • Heck reactions are often sensitive to temperature.[7] Insufficient temperature may lead to a sluggish reaction, while excessively high temperatures can cause catalyst decomposition and the formation of side products.[7] A systematic optimization of the reaction temperature is recommended, often in the range of 80-140 °C.[8][9]

  • Ylide Instability or Low Reactivity (Wittig Reaction):

    • Ylide Formation: The phosphonium ylide is typically generated in situ by treating the corresponding phosphonium salt with a strong base.[10] Incomplete ylide formation will result in low yields. Ensure the use of a sufficiently strong and non-nucleophilic base (e.g., n-BuLi, NaH, or t-BuOK) and anhydrous conditions.[10]

    • Stabilized Ylides: The ylide derived from (carbethoxymethylene)triphenylphosphorane is stabilized and therefore less reactive.[10] While it readily reacts with aldehydes, reactions with ketones can be challenging.[10] In this synthesis, the starting material is 2-ethoxypyrimidine-5-carbaldehyde.

Issue 2: Formation of Significant Side Products

Symptom: The crude reaction mixture contains the desired product along with one or more significant impurities.

Potential Causes & Solutions:

  • Homocoupling of the Aryl Halide (Heck Reaction):

    • This side reaction can occur, particularly at higher temperatures or with certain catalyst systems. Optimizing the reaction temperature and catalyst loading can help minimize this.[7]

  • Isomerization of the Product:

    • While the Heck reaction generally favors the formation of the trans (E)-isomer, the presence of the cis (Z)-isomer can occur.[11] The stereoselectivity can be influenced by the choice of catalyst, ligand, and reaction conditions.

  • Reduction of the Aryl Halide:

    • In some cases, the starting 5-bromo-2-ethoxypyrimidine can be reduced to 2-ethoxypyrimidine. This can be minimized by ensuring an inert atmosphere and optimizing the reaction conditions.

  • Polymerization of Ethyl Acrylate:

    • As mentioned, ethyl acrylate can polymerize, especially at elevated temperatures.[1] Using freshly purified ethyl acrylate and maintaining careful temperature control can mitigate this issue.

Issue 3: Difficulties in Product Isolation and Purification

Symptom: The desired product is difficult to separate from starting materials, byproducts, or the catalyst residues.

Potential Causes & Solutions:

  • Removal of Palladium Residues:

    • Palladium residues can be challenging to remove by standard column chromatography. Washing the organic extract with an aqueous solution of a chelating agent like thiourea or filtering the crude product through a pad of celite or silica gel can be effective.

  • Separation from Triphenylphosphine Oxide (Wittig Reaction):

    • A major byproduct of the Wittig reaction is triphenylphosphine oxide (Ph₃P=O), which can co-elute with the product during chromatography.[12] Several methods can be employed for its removal:

      • Crystallization: If the product is a solid, recrystallization can be an effective purification method.[13]

      • Precipitation: In some cases, Ph₃P=O can be precipitated from a non-polar solvent like hexane or a mixture of ether and hexane.

      • Chromatography: Careful selection of the eluent system for column chromatography can improve separation.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Heck or Wittig, is generally preferred for this synthesis?

Both the Heck and Wittig reactions are viable routes. The Heck reaction, coupling 5-bromo-2-ethoxypyrimidine with ethyl acrylate, is often a more direct approach.[2][11] The Wittig reaction requires the synthesis of 2-ethoxypyrimidine-5-carbaldehyde as a prerequisite, which adds an extra step.[12][14] However, the Wittig reaction can sometimes offer better control over stereoselectivity. The choice often depends on the availability of starting materials and the specific expertise of the research group.

Q2: What are the key parameters to optimize for the Heck reaction to maximize yield?

Based on literature, the key parameters for optimizing a Heck reaction are:

  • Catalyst and Ligand: The choice of palladium source and phosphine ligand is crucial.[2][4]

  • Base: The type and amount of base can significantly influence the reaction rate.[6]

  • Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are commonly used.[6][15]

  • Temperature: Temperature control is critical to balance reaction rate and catalyst stability.[7][16]

  • Concentration: The concentration of reactants can also impact the reaction outcome.[16] A Design of Experiment (DoE) approach can be highly effective for systematically optimizing these variables to achieve the highest yield.[16]

Q3: How can I prepare the starting material, 5-bromo-2-ethoxypyrimidine?

5-Bromo-2-ethoxypyrimidine can be synthesized from commercially available starting materials. One common route involves the bromination of 2-ethoxypyrimidine. Alternatively, it can be prepared from 5-bromo-2-chloropyrimidine by nucleophilic substitution with sodium ethoxide.[3] Another approach involves the one-step reaction of 2-bromomalonaldehyde with an appropriate amidine.[17]

Q4: How can I synthesize the starting aldehyde, 2-ethoxypyrimidine-5-carbaldehyde, for the Wittig reaction?

2-ethoxypyrimidine-5-carbaldehyde can be prepared through various methods, including the formylation of 2-ethoxypyrimidine or the oxidation of the corresponding alcohol, (2-ethoxypyrimidin-5-yl)methanol.

Experimental Protocols

Protocol 1: Synthesis of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate via Heck Reaction

This protocol is a general guideline and may require optimization.

  • To a reaction vessel, add 5-bromo-2-ethoxypyrimidine (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and triphenylphosphine (PPh₃, 0.04 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous triethylamine (NEt₃, 1.5 eq) and anhydrous DMF.

  • Add ethyl acrylate (1.2 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Synthesis of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate via Wittig Reaction

This protocol assumes the availability of 2-ethoxypyrimidine-5-carbaldehyde.

  • To a flame-dried reaction vessel under an inert atmosphere, add (carbethoxymethylene)triphenylphosphorane (1.1 eq).

  • Add anhydrous THF and cool the mixture to 0 °C.

  • Add a solution of 2-ethoxypyrimidine-5-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the product from triphenylphosphine oxide.

Visualizations

Heck Reaction Workflow

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 5-Bromo-2-ethoxypyrimidine - Pd(OAc)₂ - PPh₃ B Inert Atmosphere: Evacuate & backfill with Ar/N₂ A->B C Add Solvents & Reagents: - Anhydrous DMF - NEt₃ - Ethyl Acrylate B->C D Heat to 100 °C C->D E Stir & Monitor (12-24h via TLC/LC-MS) D->E F Cool & Dilute (Ethyl Acetate) E->F G Filter (Celite) F->G H Aqueous Wash (Water, Brine) G->H I Dry & Concentrate H->I J Column Chromatography I->J K Pure Product J->K

Caption: Workflow for the Heck Reaction Synthesis.

Wittig Reaction Workflow

Wittig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Prepare Ylide Solution: - (Carbethoxymethylene)- triphenylphosphorane - Anhydrous THF B Cool to 0 °C A->B C Add Aldehyde: - 2-ethoxypyrimidine-5-carbaldehyde in THF B->C D Warm to RT C->D E Stir & Monitor (4-12h via TLC/LC-MS) D->E F Quench (aq. NH₄Cl) E->F G Extract (Ethyl Acetate) F->G H Wash & Dry G->H I Concentrate H->I J Column Chromatography I->J K Pure Product J->K

Caption: Workflow for the Wittig Reaction Synthesis.

Quantitative Data Summary

Reaction TypeKey ReactantsTypical Catalyst/ReagentTypical ConditionsCommon Yield RangeKey Byproducts
Heck Reaction 5-Bromo-2-ethoxypyrimidine, Ethyl AcrylatePd(OAc)₂/PPh₃, NEt₃DMF, 100 °C50-85%Homocoupled pyrimidine, Palladium black
Wittig Reaction 2-Ethoxypyrimidine-5-carbaldehyde, (Carbethoxymethylene)triphenylphosphorane-THF, 0 °C to RT60-90%Triphenylphosphine oxide

Yields are highly dependent on specific reaction conditions and optimization.

References

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Optimization

Recrystallization solvents for high-purity (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate

Technical Support Center: Purification of (E)-Ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate User Guide Overview Product: (E)-Ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate CAS Registry Number: (Generic/Analogous Search) Application...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (E)-Ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate

User Guide Overview

Product: (E)-Ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate CAS Registry Number: (Generic/Analogous Search) Application: Pharmaceutical Intermediate (Kinase Inhibitor Scaffolds) Purity Target: >99.5% (HPLC), >99:1 E/Z Ratio

Section 1: Solvent Selection & Solubility Profile

Q: What is the best solvent system for recrystallizing this compound?

A: Based on the polarity of the pyrimidine ring combined with the lipophilic ethyl ester and ethoxy groups, a single-solvent system using Ethanol (EtOH) or a binary system of Ethyl Acetate (EtOAc) and Heptane is most effective.

Solvent SystemSuitabilityMechanism of ActionRecommended Ratio (v/v)
Ethanol (95% or Abs.) Primary Choice High solubility at reflux; poor solubility at RT. Excellent for removing polar by-products and inorganic salts.10-15 mL per gram
EtOAc / Heptane Secondary Choice "Good/Bad" solvent pair. EtOAc solubilizes the ester; Heptane acts as an anti-solvent to force precipitation.Dissolve in min. EtOAc, add Heptane until cloud point (approx 1:3).
Isopropanol (IPA) Alternative Similar to EtOH but with a higher boiling point (

C), allowing for better dissolution of stubborn impurities.
8-12 mL per gram
Toluene Isomer Cleanup Excellent for thermodynamic control. Helps selectively crystallize the (E)-isomer while keeping the (Z)-isomer in solution.5-8 mL per gram

Expert Insight: If your crude material contains significant amounts of the (Z)-isomer (often formed in Wittig or Heck reactions), Toluene or Ethanol are superior to EtOAc/Heptane. The planar (E)-isomer packs more efficiently in these solvents, crystallizing out while the kinked (Z)-isomer remains in the mother liquor [1].

Section 2: Troubleshooting Guide (FAQ)

Q: My product is "oiling out" (forming a liquid blob) instead of crystallizing. How do I fix this?

A: Oiling out occurs when the compound separates as a liquid phase before it can crystallize, usually because the solution temperature is above the compound's melting point but below its saturation point.

  • Cause 1: Impurities. High impurity levels depress the melting point.

    • Fix: Perform a "charcoal filtration" step. Dissolve in hot solvent, add activated carbon (5% w/w), stir for 15 mins, and filter while hot.

  • Cause 2: Cooling too fast.

    • Fix: Re-dissolve the oil by heating. Turn off the stir plate and wrap the flask in aluminum foil or a towel to cool it very slowly to room temperature over 2-3 hours.

  • Cause 3: Solution is too concentrated.

    • Fix: Add 10-20% more solvent.

Q: The yield is low (<50%). Where is my product?

A: It is likely remaining in the mother liquor.

  • Check the Mother Liquor: Run a TLC of the filtrate. If a large spot matches your product, concentrate the filtrate to half volume and cool again to harvest a "second crop."

  • Solvent Choice: If using Ethanol, try adding a small amount of water (anti-solvent) dropwise to the cold solution to push more product out, but be careful not to precipitate impurities.

Q: I still have the starting material (2-ethoxypyrimidine derivative) in my crystals.

A: Pyrimidine precursors can co-crystallize due to structural similarity.

  • Fix: Switch to EtOAc/Heptane . The starting material (likely less lipophilic if it lacks the acrylate tail) will have a distinct solubility profile in this non-polar mixture compared to alcohol-based solvents.

Section 3: Step-by-Step Recrystallization Protocol

Objective: Purify crude (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate to >99% purity.

  • Preparation: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Ethanol (10 mL/g) . Heat the mixture to reflux (

    
    C) with stirring.
    
    • Note: If solids remain after 10 minutes at reflux, add more Ethanol in 1 mL portions until clear.

  • Hot Filtration (Critical for Purity): If insoluble particles (catalyst residues, dust) are visible, filter the hot solution through a pre-warmed glass funnel with a fluted filter paper or a Celite pad.

  • Nucleation: Remove from heat. Allow the flask to cool to room temperature undisturbed.

    • Tip: If no crystals appear at

      
      C, scratch the inner wall of the flask with a glass rod to induce nucleation.
      
  • Crystallization: Once at room temperature, place the flask in an ice-water bath (

    
    C) for 1 hour to maximize yield.
    
  • Harvesting: Filter the crystals using a Buchner funnel under vacuum.

  • Washing: Wash the filter cake with cold Ethanol (

    
    C) to remove surface mother liquor. Use 2 x 1 mL/g.
    
  • Drying: Dry the solid in a vacuum oven at

    
    C for 6-12 hours.
    

Section 4: Workflow Visualization

Recrystallization_Workflow Start Crude Solid (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate Solvent Add Solvent (Ethanol, 10 mL/g) Start->Solvent Reflux Heat to Reflux (Dissolve Completely) Solvent->Reflux Check Clear Solution? Reflux->Check AddMore Add Solvent (+1 mL portions) Check->AddMore No (Solids remain) Filter Hot Filtration (Remove Insolubles) Check->Filter Yes (Insolubles present) Cool Slow Cooling (RT -> 0°C) Check->Cool Yes (Clear) AddMore->Reflux Filter->Cool Oiling Oiling Out? Cool->Oiling Reheat Reheat & Dilute Oiling->Reheat Yes Harvest Vacuum Filtration & Cold Wash Oiling->Harvest No (Crystals formed) Reheat->Cool Dry Vacuum Dry (45°C) Harvest->Dry

Figure 1: Logical flow for the recrystallization of pyrimidine acrylate esters, including decision nodes for common failure modes like oiling out.

References

  • BenchChem Technical Support . Crystallization of Pyrimidine Compounds: Troubleshooting & Optimization. Retrieved from

  • Yuvaraj, H., et al. (2011).[1] (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate.[1] Acta Crystallographica Section E. Retrieved from

  • University of Rochester . Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from

  • National Institutes of Health (NIH) .[2] Synthesis and Crystallization of Heteroaryl Acrylates. PMC Database. Retrieved from

Sources

Troubleshooting

Overcoming steric hindrance in pyrimidine coupling reactions

Topic: Overcoming Steric Hindrance in Pyrimidine Coupling Reactions Ticket Status: OPEN Support Tier: Level 3 (Senior Application Scientist) Welcome to the Pyrimidine Synthesis Hub You have reached the advanced troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in Pyrimidine Coupling Reactions Ticket Status: OPEN Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Pyrimidine Synthesis Hub

You have reached the advanced troubleshooting center for heteroaromatic couplings. Pyrimidines present a unique "perfect storm" of challenges: they are electron-deficient (deactivating oxidative addition), possess coordinating nitrogens (poisoning catalysts), and often require substitution at sterically crowded positions (C2/C4 flanked by C5 substituents).

This guide treats your chemical problems as "Support Tickets." Select the module below that matches your current failure mode.

Module 1: The Suzuki-Miyaura Interface

Ticket #001: "My 2-chloropyrimidine is inert to coupling with ortho-substituted boronic acids."

Root Cause Analysis

The C2 position of pyrimidine is electronically deactivated for oxidative addition compared to C4/C6. When you add steric bulk (e.g., an ortho-methyl on the boronic acid or a substituent at C5), the standard catalytic cycle collapses.

  • The Trap: Traditional catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ generate Pd(0) species that are too sterically crowded to accommodate the bulky substrate during the transmetalation step.

  • The Poison: The pyrimidine nitrogens can displace weak ligands, forming a stable, non-reactive Pd-complex (catalyst resting state).

Solution: The Monoligated Pathway

You must switch to a catalyst system capable of forming a monoligated Pd(0)-L species . This species is small enough to access the hindered C-Cl bond but electron-rich enough to force oxidative addition.

Recommended System:

  • Precatalyst: XPhos Pd G3 or SPhos Pd G3 .

    • Why: These precatalysts release the active Pd(0) species and ligand in a 1:1 ratio upon activation by the base, preventing the formation of inactive PdL₂ species.

  • Ligand: SPhos (for stability) or XPhos (for extreme sterics).

  • Base: K₃PO₄ (anhydrous). Carbonates often fail with extreme sterics due to poor solubility in the optimal solvents.

Visualizing the Solution (DOT Diagram)

SuzukiStrategy Problem Steric Blockade (Ortho-substituents) OldCat Pd(PPh3)4 / Pd(dppf) (Forms crowded PdL2) Problem->OldCat Fails with Solution Switch to Pd-G3/G4 (Precatalyst) Problem->Solution Requires Mechanism Forms Monoligated Pd(0)-L Species Solution->Mechanism Generates Result Successful Oxidative Addition Mechanism->Result Enables

Figure 1: Decision logic for overcoming steric barriers in Suzuki coupling. The shift to G3 precatalysts ensures the formation of the active monoligated species.

Module 2: The Buchwald-Hartwig Interface

Ticket #002: "Coupling a secondary amine to 4-chloro-5-methylpyrimidine fails (0% conversion)."

Root Cause Analysis

The C5-methyl group creates a "roof" over the C4-chloride, physically blocking the approach of the palladium center. Furthermore, the adjacent ring nitrogen (N3) binds tightly to the palladium, arresting the cycle before the amine can bind.

Troubleshooting Protocol
  • Ligand Selection: You need a ligand that is bulky enough to prevent N-coordination but flexible enough to allow the amine to enter.

    • Primary Recommendation:BrettPhos (for primary amines) or RuPhos (for secondary amines).

    • Alternative:tBuBrettPhos is superior for amides or weak nucleophiles.

  • The Base Effect: Weak bases (Cs₂CO₃) often fail here because the deprotonation of the amine-Pd complex is the rate-limiting step in hindered systems.

    • Fix: Use NaOtBu or LHMDS . The stronger base accelerates the formation of the Pd-amido complex.

Data: Ligand Performance Matrix
Substrate ConditionRecommended LigandPrecatalystBase
Hindered 2-aminopyrimidine tBuXPhos Pd G3 / G4NaOtBu
Hindered 4-aminopyrimidine BrettPhos Pd G3 / G4NaOtBu
Weak Nucleophile (Amide/Aniline) tBuBrettPhos Pd G3 / G4K₃PO₄
Base-Sensitive Substrate RuPhos Pd(OAc)₂Cs₂CO₃
Module 3: Nucleophilic Aromatic Substitution (SNAr)

Ticket #003: "I cannot use metal catalysis. My SNAr reaction with a bulky amine is stuck."

Root Cause Analysis

In sterically hindered pyrimidines, the energy barrier to form the Meisenheimer complex (the anionic intermediate) is too high. Standard polar aprotic solvents (DMF, DMSO) stabilize the ground state but do not sufficiently lower the transition state energy for bulky nucleophiles.

The "Magic Solvent" Fix: HFIP

Hexafluoroisopropanol (HFIP) is the solution.

  • Mechanism: HFIP is a strong hydrogen-bond donor (high

    
     acidity). It hydrogen-bonds to the pyrimidine nitrogens and the leaving group (chloride), pulling electron density away from the ring. This effectively "activates" the ring, mimicking the electronic effect of a Lewis acid without the steric bulk.
    
  • Protocol Shift: Replace DMF/DMSO with HFIP. Run at 50–60°C.

Visualizing the HFIP Effect (DOT Diagram)

HFIP_Mechanism Substrate Hindered Chloropyrimidine Activation H-Bonding to Ring Nitrogens Substrate->Activation + HFIP Solvent HFIP Solvent (H-Bond Donor) Solvent->Activation TS Lowered Transition State Energy Activation->TS Pulls e- density Product Coupled Product TS->Product Facilitates Attack

Figure 2: Mechanism of HFIP-mediated activation. Hydrogen bonding (yellow node) reduces electron density on the ring, lowering the activation energy for nucleophilic attack.

Experimental Protocol: Sterically Demanding Suzuki Coupling

Objective: Coupling 2-chloro-4,6-dimethylpyrimidine with 2,6-dimethylphenylboronic acid.

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol)

  • Boronic Acid: 1.5 equiv

  • Catalyst: XPhos Pd G3 (2-3 mol%)

  • Base: K₃PO₄ (0.5 M aqueous solution, degassed)

  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Pre-Reaction Setup:

    • Flame-dry a reaction vial equipped with a magnetic stir bar.

    • Critical: All solids (Substrate, Boronic Acid, Precatalyst) must be weighed in air but transferred to the vial. If the boronic acid is prone to protodeboronation, add it last.

  • Degassing (The "Freeze-Pump-Thaw" Alternative):

    • Sparge the solvent (THF/Dioxane) with Argon for 15 minutes. Oxygen is the enemy of the active monoligated Pd(0) species.

  • Reaction Assembly:

    • Add solids to the vial.

    • Add solvent (e.g., 4 mL for 1 mmol scale).

    • Add the K₃PO₄ solution (e.g., 4 mL).

    • Note: The biphasic system is beneficial here; the base stays in the aqueous phase, slowly feeding into the organic phase, preventing base-mediated decomposition of the catalyst.

  • Activation & Heating:

    • Seal the vial with a Teflon-lined cap.

    • Heat to 80°C for 2-4 hours.

    • Visual Check: The reaction should turn from a pale yellow/orange to a dark black/brown upon completion. If it turns black immediately (within 5 mins), your catalyst may have decomposed (check oxygen levels).

  • Workup:

    • Cool to room temperature.[1][2] Dilute with EtOAc. Wash with brine.[2] Dry over Na₂SO₄.

References
  • Bruno, N. C., et al. (2013). Buchwald G3 Precatalysts: Synthesis and Application. Chemical Science. [Link]

    • Mechanistic insight into the activation of G3 prec
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.[2][3][4][5] Chemical Reviews. [Link]

    • Comprehensive guide on ligand selection (BrettPhos/RuPhos) for hindered amines.
  • Colletto, C., et al. (2020). Hexafluoroisopropanol (HFIP) as a solvent in organic synthesis. Chemical Society Reviews. [Link]

    • Source for the HFIP activ
  • Kudo, N., et al. (2016). Efficient Synthesis of Sterically Hindered Biaryls.[3][4] Angewandte Chemie International Edition. [Link]

    • Specific protocols for hindered Suzuki couplings.

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in Heck Coupling of Pyrimidines

As a Senior Application Scientist, this guide is designed to provide in-depth, field-tested insights into one of the more challenging yet vital transformations in medicinal chemistry: the Heck coupling of pyrimidines. Th...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide in-depth, field-tested insights into one of the more challenging yet vital transformations in medicinal chemistry: the Heck coupling of pyrimidines. The electron-deficient nature of the pyrimidine ring presents unique hurdles, often leading to frustratingly low conversion rates. This document moves beyond simple protocols to explain the underlying causality, empowering you to diagnose and solve issues in your own experiments.

Frequently Asked Questions (FAQs)

Q1: My Heck reaction with a halopyrimidine shows little to no conversion. Where should I start my troubleshooting?

This is the most common issue and typically points to a problem in one of three core areas: the catalyst's activity, the ligand's ability to facilitate the reaction, or the base's role in regenerating the catalyst. The primary bottleneck for electron-deficient heterocycles like pyrimidines is often a slow or inefficient oxidative addition step.

A. The Palladium Catalyst & Ligand System: The Heart of the Reaction

The oxidative addition of the pyrimidine-halide bond to the Pd(0) center is frequently the rate-limiting step. Chloro- and bromopyrimidines, being electron-poor, make this step particularly challenging. Standard ligands like triphenylphosphine (PPh₃) often fail to provide the necessary electron density and steric bulk to promote this crucial step.[1][2]

Core Insight: You need a catalytic system that is both highly active and stable.

  • Catalyst Precursor: Standard Pd(0) or Pd(II) precatalysts like Pd(OAc)₂ and Pd₂(dba)₃ are excellent starting points. The true catalyst, a Pd(0) species, is generated in situ.[3] Blackening of the reaction mixture (formation of palladium black) is a clear sign of catalyst decomposition and inactivity.

  • Ligand Choice is Critical: For challenging substrates like pyrimidines, the ligand must be both electron-rich (to facilitate oxidative addition) and sterically bulky (to promote reductive elimination and prevent catalyst dimerization).[1]

Troubleshooting Protocol: Catalyst & Ligand Screening

  • Ensure Reagent Purity: Use high-purity palladium precatalysts and ligands. Impurities can poison the catalyst.

  • Select an Appropriate Ligand: Move beyond PPh₃. For chloropyrimidines, bulky biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often necessary.[1]

  • Optimize Pd:Ligand Ratio: A 1:2 Pd-to-ligand ratio is a common starting point for monodentate phosphines, but this can vary. Excess ligand can sometimes inhibit the reaction by preventing substrate coordination.[4][5]

  • Degas Thoroughly: Oxygen can oxidize and deactivate the Pd(0) catalyst.[2] Sparge your solvent and reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes before heating.

Table 1: Ligand Selection Guide for Pyrimidine Heck Coupling

Ligand TypeExamplesRecommended ForRationale
Triarylphosphines PPh₃, P(o-tol)₃Iodo- and activated bromopyrimidinesStandard, but often insufficient for less reactive halides.
Bulky, Electron-Rich Phosphines P(tBu)₃, PCy₃Bromo- and chloropyrimidinesIncreased electron density facilitates the difficult oxidative addition step.[3]
Biarylphosphines (Buchwald Ligands) XPhos, SPhos, RuPhosBromo- and especially chloropyrimidinesState-of-the-art ligands designed for challenging cross-couplings; provide steric bulk and high electron density.[1]
N-Heterocyclic Carbenes (NHCs) IPr, IMesBromo- and chloropyrimidinesStrong σ-donors that form stable palladium complexes, often showing high activity.

B. The Base: The Unsung Hero of the Catalytic Cycle

The base is not merely a spectator; it is essential for regenerating the active Pd(0) catalyst from the H-Pd(II)-X species formed after β-hydride elimination.[6] An incorrect choice of base can halt the catalytic cycle entirely.

Core Insight: The base must be strong enough to neutralize the generated H-X but not so strong that it causes substrate or product degradation. Its solubility is also a key factor.[2]

  • Inorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are common choices. They are generally well-tolerated but their effectiveness can be highly dependent on the solvent system. Finely ground, anhydrous powders provide the best surface area and reactivity.[1]

  • Organic Bases: Triethylamine (Et₃N) or Hünig's base (DIPEA) are often used. However, they can sometimes act as ligands or lead to side reactions at high temperatures.

Q2: I've tried several catalyst/ligand/base combinations with minimal improvement. What other parameters can I adjust?

Once you have a promising catalyst system, fine-tuning the reaction environment is the next logical step. Temperature and solvent can have a profound impact on reaction rate and yield.

A. Solvent Effects

The solvent must dissolve all reaction components (especially the base) and stabilize the catalytic intermediates.

Core Insight: High-boiling polar aprotic solvents are generally the most effective for Heck couplings.

  • Common Choices: DMF, DMAc, NMP, and dioxane are excellent starting points as they facilitate the polar transition states in the catalytic cycle.[3]

  • Troubleshooting Protocol: If you suspect solubility issues (e.g., your inorganic base is not interacting), screen different solvents. Sometimes a mixture, like dioxane/water, can be effective, particularly with inorganic bases.[1]

Table 2: Common Solvents and Bases for Initial Screening

SolventTypical Temperature Range (°C)Compatible BasesNotes
DMF 80 - 150K₂CO₃, Et₃N, K₃PO₄Excellent general-purpose solvent, but can decompose at very high temperatures.
Dioxane 80 - 101K₃PO₄, Cs₂CO₃Very common for cross-coupling. Can be used with water for inorganic base solubility.
Toluene 80 - 110Et₃N, DIPEALess polar; may be suitable for specific substrate combinations.
NMP / DMAc 100 - 180+K₂CO₃, K₃PO₄High-boiling solvents for very unreactive substrates (e.g., chloropyrimidines).

B. Reaction Temperature & Time

Core Insight: Heck reactions often require thermal energy to overcome activation barriers, but excessive heat degrades the catalyst.

  • Temperature Screening: A systematic screen from 80 °C to 140 °C (solvent permitting) is advisable. Start at a moderate temperature (e.g., 100 °C) and monitor by TLC or LC-MS.

  • Microwave Irradiation: For stubborn couplings, microwave heating can dramatically reduce reaction times from hours to minutes and minimize thermal decomposition by providing rapid, uniform heating.[1][7]

Workflow: Systematic Troubleshooting of Low Conversion

G start Low Conversion Observed cat_ligand Step 1: Evaluate Catalyst System - Is Pd black visible? - Is the ligand appropriate? (e.g., XPhos for C-Cl) start->cat_ligand Begin Troubleshooting base_check Step 2: Optimize Base - Is the base strong enough? - Is it soluble in the solvent? cat_ligand->base_check System Still Inefficient success Improved Conversion cat_ligand->success Problem Solved env_opt Step 3: Screen Environment - Vary Solvent (DMF, Dioxane, NMP) - Screen Temperature (80-140°C) - Consider Microwave base_check->env_opt System Still Inefficient base_check->success Problem Solved substrate_issue Step 4: Consider Substrate Issues - Is the halide unreactive (C-Cl)? - Are there competing coordinating sites? env_opt->substrate_issue Minor Improvement env_opt->success Problem Solved substrate_issue->success Optimization Achieved

Caption: A logical workflow for troubleshooting low conversion in Heck reactions.

Q3: My starting pyrimidine is consumed, but I'm getting byproducts like the dehalogenated pyrimidine instead of my desired product. What is causing this?

This indicates that the catalytic cycle is proceeding partially but is being diverted into non-productive pathways.

Core Insight: The formation of a dehalogenated (hydrodehalogenated) pyrimidine suggests that the organopalladium intermediate is being intercepted before it can couple with the alkene.

  • Reductive Dehalogenation: This occurs when the R-Pd(II)-X intermediate undergoes reductive elimination with a hydride source (which can be the solvent, base, or impurities) instead of coupling with the alkene.

  • Troubleshooting:

    • Ensure Anhydrous Conditions: Water can be a proton source. Use anhydrous solvents and reagents.

    • Re-evaluate the Base: Some organic bases or their salts can provide a hydride source. Switching to an inorganic base like K₃PO₄ may help.

    • Increase Alkene Equivalents: Using a slight excess of the alkene partner (e.g., 1.2 - 1.5 equivalents) can favor the desired olefin coordination and insertion pathway over competing side reactions.

The Heck Catalytic Cycle: Key Steps & Failure Points

Understanding the mechanism is key to effective troubleshooting. The cycle below highlights the critical steps where problems can arise with pyrimidine substrates.

HeckCycle pd0 Active Pd(0)L₂ Catalyst oxidative_addition Oxidative Addition (Often Rate-Limiting for Pyrimidines) pd0->oxidative_addition + Pyr-X pd2_intermediate Pyr-Pd(II)L₂-X Intermediate oxidative_addition->pd2_intermediate olefin_insertion Olefin Coordination & Migratory Insertion pd2_intermediate->olefin_insertion + Alkene alkyl_pd2 Alkyl-Pd(II) Intermediate olefin_insertion->alkyl_pd2 beta_elimination β-Hydride Elimination alkyl_pd2->beta_elimination product_complex Product-Pd(II)H Complex beta_elimination->product_complex Releases Product reductive_elimination Reductive Elimination (Base Required) product_complex->reductive_elimination + Base reductive_elimination->pd0 Regenerates Catalyst

Sources

Troubleshooting

Technical Support Center: (E)-Isomer Selectivity Optimization

Welcome to the technical support guide for optimizing reaction temperature to achieve high (E)-isomer selectivity. This resource is designed for researchers, chemists, and drug development professionals who encounter cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing reaction temperature to achieve high (E)-isomer selectivity. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in controlling stereochemical outcomes in their reactions. Here, we address common issues through a series of frequently asked questions and detailed troubleshooting protocols, grounding our advice in fundamental chemical principles.

Frequently Asked Questions: The Role of Temperature in Selectivity

Q1: What is the fundamental difference between kinetic and thermodynamic control in determining E/Z selectivity?

Understanding the distinction between kinetic and thermodynamic control is the cornerstone of optimizing stereoselectivity. A reaction that can yield two different products, such as E and Z isomers, often has two competing pathways.

  • Kinetic Control: This regime governs reactions where the product ratio is determined by the rate at which each product is formed. The product that forms faster, i.e., the one with the lower activation energy (Ea), will be the major product. This is often, but not always, the less stable isomer. Reactions under kinetic control are typically irreversible and are favored at lower temperatures.[1][2]

  • Thermodynamic Control: This regime is established when the reaction is reversible, allowing an equilibrium to be reached. The product ratio is then determined by the relative stability of the products. The most stable isomer (the one with the lower Gibbs free energy) will be the major product, regardless of how fast it is formed.[3] Thermodynamic control is favored by higher temperatures and longer reaction times, which provide the energy needed to overcome the activation barriers for both the forward and reverse reactions.[2][4]

// Axis labels Y_axis [label="Gibbs Free Energy (G)", pos="-0.5,2.5!", shape=plaintext]; X_axis [label="Reaction Coordinate", pos="1.5,-0.5!", shape=plaintext]; } Caption: Kinetic vs. Thermodynamic Pathways.

Q2: How does temperature directly influence the shift between kinetic and thermodynamic control?

Temperature is the primary tool for shifting the balance between these two control regimes. The relationship between temperature and reaction rate is described by the Arrhenius equation:

k = Ae-Ea/RT

Where:

  • k is the rate constant

  • A is the pre-exponential factor (related to collision frequency and orientation)

  • Ea is the activation energy

  • R is the universal gas constant

  • T is the absolute temperature in Kelvin

At low temperatures , the e-Ea/RT term is highly sensitive to the activation energy (Ea). The pathway with the lower Ea (leading to the kinetic product) will have a significantly larger rate constant (k) and will therefore dominate.[1][2] There is insufficient thermal energy to overcome the reverse activation barrier, effectively making the reaction irreversible.[2]

At high temperatures , the e-Ea/RT term becomes less sensitive to differences in Ea, meaning the rates of formation for both products become more comparable. Crucially, the high temperature provides enough energy for the reverse reaction to occur, allowing the kinetic product to revert to the intermediate and then form the more stable thermodynamic product.[2] The system eventually settles at an equilibrium that reflects the products' relative stabilities.

Q3: What is the Curtin-Hammett principle, and when is it relevant to E/Z selectivity?

The Curtin-Hammett principle applies to reactions under kinetic control where two reactive intermediates are in rapid equilibrium with each other, and each intermediate proceeds irreversibly to a different product.[5][6]

It states that the ratio of the products does not depend on the relative populations (or stabilities) of the two intermediates, but rather on the difference in the free energies of the transition states leading to each product (ΔΔG‡).[7][8]

This is relevant for many stereoselective reactions where, for example, conformational isomers of a reactant equilibrate much faster than the product-forming step. Even if one conformer is much more stable and abundant, if the minor, less stable conformer reacts through a lower-energy transition state, it can still yield the major product.[8][9] When optimizing for (E)-isomer selectivity, if the reaction is under Curtin-Hammett control, efforts should focus on modifying the transition state energies (e.g., through catalyst or solvent choice) rather than the ground-state energies of the intermediates.[9]

Troubleshooting Guide: Optimizing for (E)-Isomer Selectivity

Q4: My reaction gives a poor E/Z ratio. What is the first step to optimize the temperature?

The first step is a systematic temperature screen to determine if your desired (E)-isomer is the kinetic or thermodynamic product. This involves running the reaction at the extremes of the practical temperature range for your system.

G Start Poor E/Z Selectivity Observed Screen Perform Temperature Screen: - Low Temp (e.g., -78°C or 0°C) - High Temp (e.g., Reflux) Start->Screen Analyze Analyze E/Z Ratio at Both Temps (e.g., via ¹H NMR) Screen->Analyze Decision Is (E)-Isomer Favored at Low or High Temp? Analyze->Decision LowTemp (E)-Isomer is the Kinetic Product Decision->LowTemp Low Temp HighTemp (E)-Isomer is the Thermodynamic Product Decision->HighTemp High Temp OptimizeLow Optimize by Systematically Increasing Temp from Low Point to Maximize Rate while Maintaining Selectivity LowTemp->OptimizeLow OptimizeHigh Optimize by Ensuring Sufficiently High Temp and Long Reaction Time to Reach Equilibrium HighTemp->OptimizeHigh OtherFactors If Selectivity Remains Poor, Investigate Other Variables: - Catalyst/Ligand - Solvent Polarity - Concentration OptimizeLow->OtherFactors OptimizeHigh->OtherFactors

Actionable Advice:

  • Low Temperature Run: Cool the reaction to a low, but practical, temperature (e.g., 0 °C, -20 °C, or -78 °C). Monitor the reaction over time.

  • High Temperature Run: Run the reaction at an elevated temperature, such as the reflux temperature of the solvent. Ensure a sufficiently long reaction time to allow for potential equilibration.[4]

  • Analyze and Compare: Compare the E:Z ratios from both experiments. If the (E)-isomer is favored at low temperatures, it is the kinetic product. If it is favored at high temperatures, it is the thermodynamic product.

Q5: I've tried various temperatures, but the selectivity for the (E)-isomer is still low. What other factors should I consider?

Temperature is only one variable. If it fails to provide the desired selectivity, you must consider other factors that influence the activation energies of the competing reaction pathways:

  • Catalyst and Ligands: The catalyst can fundamentally alter the reaction mechanism. In metal-catalyzed reactions, the choice of metal and, more importantly, the steric and electronic properties of the ligands can create a specific environment around the active site that strongly favors one transition state over another.[10][11] For example, a bulky ligand might sterically block the pathway to the (Z)-isomer, thus favoring the (E)-product.

  • Solvent: The solvent can influence selectivity by preferentially stabilizing or destabilizing transition states. A polar solvent might stabilize a more polar transition state, while a non-coordinating solvent might be necessary for certain catalytic cycles to operate effectively.

  • Reagent Stoichiometry and Addition Rate: In some cases, particularly with strong bases or reactive reagents, slow addition at low temperatures can prevent side reactions and improve selectivity.

Q6: How do I definitively know if my desired (E)-isomer is the kinetic or thermodynamic product?

Beyond the initial temperature screen (Q4), you can use the following methods:

  • Isomerization Experiment: Isolate the major product obtained under low-temperature (kinetic) conditions. Resubject this purified isomer to the reaction conditions at a high temperature. If it isomerizes to the other isomer, you can confirm that the starting material is the kinetic product and the newly formed isomer is the more stable thermodynamic product.[3][12]

  • Computational Chemistry: Use Density Functional Theory (DFT) or other computational methods to calculate the ground-state energies of the E and Z isomers. The isomer with the lower calculated energy is predicted to be the thermodynamic product. While this is a theoretical approach, it is a powerful tool for guiding experimental design.

Experimental Protocols & Data Analysis

Protocol 1: Systematic Temperature Screening for (E)-Isomer Selectivity

Objective: To determine the optimal temperature for maximizing the yield of the (E)-isomer by identifying the kinetic and thermodynamic regimes.

Methodology:

  • Setup: Prepare five identical reaction vessels (e.g., sealed tubes or round-bottom flasks with condensers) with the same starting materials, catalyst, solvent, and concentrations.

  • Temperature Conditions: Place each reaction vessel in a pre-equilibrated environment at a different temperature. A suggested range is:

    • Reaction 1: -20 °C (cryo-cooler or ice/salt bath)

    • Reaction 2: 0 °C (ice/water bath)

    • Reaction 3: 25 °C (room temperature)

    • Reaction 4: 60 °C (oil bath)

    • Reaction 5: 100 °C (or solvent reflux, oil bath)

  • Sampling: At set time intervals (e.g., 1h, 4h, 12h, 24h), carefully take a small aliquot from each reaction. Quench the aliquot immediately (e.g., by adding to cold, saturated NaHCO₃ solution) to stop the reaction.

  • Analysis: Extract the organic components from each quenched aliquot. Analyze the crude sample using ¹H NMR or GC to determine the conversion percentage and the E:Z product ratio.

  • Data Compilation: Record the results in a table to identify trends.

Sample Data Table:

Temperature (°C)Reaction Time (h)Conversion (%)E:Z RatioPredominant Control
-20243595:5Kinetic
0126092:8Kinetic
2549880:20Mixed
601>9940:60Approaching Thermo.
1001>9915:85Thermodynamic

This hypothetical data suggests the (E)-isomer is the kinetic product. The optimal condition would be the lowest temperature that gives an acceptable reaction rate (e.g., 0 °C for 12 hours).

Protocol 2: Determining E/Z Ratios using ¹H NMR Spectroscopy

Objective: To accurately quantify the ratio of E and Z isomers in a product mixture.

Background: The E and Z isomers are diastereomers and will have distinct signals in the ¹H NMR spectrum. The key is to identify non-overlapping signals unique to each isomer. Vinylic protons are often the most diagnostic.

Methodology:

  • Sample Preparation: Prepare a standard NMR sample of the crude or purified product mixture.

  • Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Signal Identification:

    • Chemical Shift (δ): The chemical shifts of protons on or near the double bond will differ between the E and Z isomers.

    • Coupling Constants (J): For 1,2-disubstituted alkenes, the vicinal coupling constant (³JHH) is highly informative. Generally, ³JHH(trans) is larger (typically 12-18 Hz) than ³JHH(cis) (typically 6-12 Hz).[13]

  • Integration:

    • Select a pair of well-resolved signals, one corresponding to the (E)-isomer and the other to the (Z)-isomer. Ensure these signals arise from the same number of protons in each molecule (e.g., a single vinylic proton in each).

    • Carefully integrate both signals.

    • The ratio of the integration values directly corresponds to the molar ratio of the isomers in the sample.[13][14]

Sample NMR Data Interpretation:

IsomerVinylic Proton (Ha) δ (ppm)Vinylic Proton (Hb) δ (ppm)Coupling Constant (³JHa-Hb) (Hz)
E 6.366.6015.5 (trans)
Z 6.256.4510.2 (cis)

To find the E:Z ratio, you would integrate the signal at 6.60 ppm (E) and the signal at 6.45 ppm (Z) and compare their values.

References

  • Curtin–Hammett principle - Wikipedia. [Link]

  • Curtin–Hammett principle - Grokipedia. [Link]

  • Curtin-Hammett Principle: Example - Scribd. [Link]

  • Curtin-Hammett Principle | OpenOChem Learn. [Link]

  • Investigating the diastereoselective synthesis of a macrocycle under Curtin–Hammett control - Royal Society of Chemistry. [Link]

  • Ligand Control of E/Z Selectivity in Nickel-Catalyzed Transfer Hydrogenative Alkyne Semireduction - Organic Chemistry Portal. [Link]

  • Application of Asymmetric Catalysis in the E/Z-Stereodivergent Synthesis of Alkenes - PMC (NIH). [Link]

  • Arrhenius equation | Chemistry | Research Starters - EBSCO. [Link]

  • Photocatalyst size controls electron and energy transfer: selectable E / Z isomer synthesis via C–F alkenylation - Royal Society of Chemistry. [Link]

  • Arrhenius equation and its components | Chemical Kinetics Class Notes - Fiveable. [Link]

  • E/z selectivity Definition - Organic Chemistry II Key Term - Fiveable. [Link]

  • Arrhenius equation - Wikipedia. [Link]

  • Control of Si and Z/E Stereochemistry via Si-Enantioconvergent and Z/E-Selective Catalysis | CCS Chemistry - Chinese Chemical Society. [Link]

  • Understanding product optimization: Kinetic versus thermodynamic control - ACS Publications. [Link]

  • Kinetic versus thermodynamic products - The University of Auckland. [Link]

  • Thermodynamic and Kinetic Products - Master Organic Chemistry. [Link]

  • The Arrhenius equation (video) | Kinetics - Khan Academy. [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers | ACS Omega. [Link]

  • Solvent Effects in the Reactions of Alkenes with gem‐Bis(triflyl)ethylene - ResearchGate. [Link]

  • Arrhenius Equation - IB Chemistry Revision Notes - Save My Exams. [Link]

  • Using HNMR to find E/Z ratio of Alkenes Formed : r/OrganicChemistry - Reddit. [Link]

  • Thermodynamic and kinetic reaction control - Wikipedia. [Link]

  • 8.4: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. [Link]

  • Determination of E / Z isomers: A Step-by-Step Guide - iOrgChem. [Link]

  • B(C6F5)3‐Catalyzed E‐Selective Isomerization of Alkenes - PMC (NIH). [Link]

  • Determination of the (E)/(Z) ratio from 1 H NMR spectrum of the... - ResearchGate. [Link]

  • A Unified Approach to (E)- and (Z)-Olefins Enabled by Low-Valent Tungsten Catalysis - ChemRxiv. [Link]

Sources

Optimization

Synthesis Stability Support Center: Minimizing Polymerization Side-Reactions

Status: Operational Role: Senior Application Scientist Context: Small Molecule Synthesis, Monomer Purification, Peptide Synthesis, Cross-Coupling. Diagnostic Triage: Identify Your Failure Mode Before applying a fix, you...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Context: Small Molecule Synthesis, Monomer Purification, Peptide Synthesis, Cross-Coupling.

Diagnostic Triage: Identify Your Failure Mode

Before applying a fix, you must distinguish between Gelling (macroscopic polymerization) and Oligomerization (microscopic side-reactions reducing yield).

SymptomProbable CauseMechanismImmediate Action
Reaction Solidified (Gel) Radical RunawayUnchecked radical propagation (thermal or photochemical initiation).STOP. Do not heat. Dilute with inhibitor-spiked solvent if safe.
Viscous "Tar" / Oil OligomerizationCompetitive addition reactions (e.g., in cross-coupling or aldol).Check LC-MS for [M+Monomer] peaks. Review catalyst/ligand loading.[1]
Precipitate in Peptides Aggregation (β-sheets)Inter-chain hydrogen bonding preventing coupling.[2][3]Switch to Pseudoproline dipeptides or HMB backbone protection.
Low Yield (No Solid) DimerizationHomocoupling (e.g., Ullmann-type side reactions in Suzuki).Sparge solvent with Argon; add reductants (e.g., formate).

Module A: Reactive Monomer Stabilization (Acrylates & Styrenics)

The "Oxygen Paradox" in Inhibition

Issue: Users often purge oxygen too thoroughly when using phenolic inhibitors like MEHQ (Hydroquinone monomethyl ether), leading to immediate polymerization.

Technical Insight: Phenolic inhibitors are not radical scavengers in their native state. They require dissolved oxygen to function.[4] The inhibitor reacts with the peroxy radical (formed by


), not the carbon radical (

).
Mechanism Visualization

MEHQ_Mechanism Initiator Heat/Light Monomer Monomer Initiator->Monomer Initiation R_Radical Carbon Radical (R•) Monomer->R_Radical ROO_Radical Peroxy Radical (ROO•) R_Radical->ROO_Radical + O2 (Critical Step) Polymer Runaway Polymerization R_Radical->Polymer No O2 present O2 Dissolved O2 Stable Stable Product (Non-Polymer) ROO_Radical->Stable + MEHQ MEHQ MEHQ Inhibitor

Caption: The "Oxygen Paradox." Phenolic inhibitors (MEHQ) require oxygen to intercept radicals.[4] Removing oxygen allows R• to propagate into polymers.

FAQ: Inhibitor Management

Q: I am distilling an acrylate. Should I use Nitrogen or Air? A: You must use Air (or lean air) if your inhibitor is MEHQ, BHT, or Hydroquinone.

  • Protocol: Use a capillary bleed valve to introduce a stream of dry air into the boiling flask during vacuum distillation.

  • Alternative: If you must distill under strict inert atmosphere, switch to anaerobic inhibitors like Phenothiazine or TEMPO derivatives [1].

Q: How do I remove the inhibitor before my reaction? A: Do not distill unless necessary. Use an adsorption column (See Protocol 1).

Module B: Metal-Catalyzed Cross-Coupling (Suzuki/Heck)

Issue: Palladium-catalyzed reactions often yield oligomers or homocoupling products (e.g., Biaryl formation in Suzuki) rather than the cross-coupled product.

Troubleshooting Table
Side ReactionDiagnosticPrevention Strategy
Homocoupling (2Ar-B → Ar-Ar) Mass Spec shows dimer.Exclude O2: Oxygen re-oxidizes Pd(0) to Pd(II), promoting homocoupling. Add Reductant: Use Potassium Formate or hydroquinone to keep Pd reduced [2].
Heck Polymerization Gelation of styrene substrate.Radical Scavenging: Add BHT (10-20 mol%). It scavenges radicals without poisoning the Pd catalyst.
Catalyst Deactivation Pd Black precipitates early.Ligand Choice: Switch to bulky, electron-rich phosphines (e.g., Buchwald ligands) or NHCs to stabilize Pd(0) species [3].

Module C: Peptide Synthesis (Aggregation & Aspartimide)[5]

Issue: Synthesis of "difficult sequences" (hydrophobic stretches) fails due to on-resin aggregation (β-sheet formation) or Aspartimide cyclization.

Strategic Solutions
  • Pseudoproline Dipeptides:

    • Mechanism:[3][5][6][7] Introduce a "kink" in the peptide backbone (oxazolidine ring) that disrupts intermolecular H-bonding (β-sheets).[2]

    • Usage: Replace Ser/Thr/Cys residues with their pseudoproline analogs (e.g., Fmoc-Ser(tBu)-Thr(PsiMe,Me)pro-OH) [4].

  • Aspartimide Prevention:

    • Mechanism:[3][5][6][7] Base-catalyzed attack of the backbone amide nitrogen on the Asp side-chain ester.

    • Solution: Use HMB (2-hydroxy-4-methoxybenzyl) backbone protection or bulky side-chain esters (e.g., Asp(OMpe)) to sterically hinder the cyclization [5].

Standard Operating Procedures (SOPs)

Protocol 1: Inhibitor Removal via Alumina Column

Use this for acrylates/styrenics to avoid thermal stress of distillation.

Materials: Basic Alumina (Brockmann Grade I), Glass Column, Cotton plug.

  • Preparation: Pack a glass column with Basic Alumina. (Ratio: 10g Alumina per 100g monomer).

  • Loading: Pour the monomer (neat) directly onto the column. Do not wet with solvent unless monomer is solid.

  • Elution: Allow gravity or slight N2 pressure to push monomer through.

  • Verification: The inhibitor (MEHQ) is polar and phenolic; it binds tightly to the alumina as a phenoxide salt. The eluent is inhibitor-free.

  • Storage: Use immediately. Without inhibitor, the monomer is a "ticking clock." Store at -20°C if delay is unavoidable.

Protocol 2: Air-Sparged Vacuum Distillation

Use when purification by distillation is mandatory for reactive monomers.

  • Setup: Assemble short-path distillation glassware. Grease all joints (high-vacuum grease).

  • Sparging: Insert a glass capillary tube through a thermometer adapter into the boiling flask. Connect the top of the capillary to a drying tube (CaCl2) open to the atmosphere (not N2).

  • Vacuum: Apply vacuum.[8][9][10] The capillary will pull a fine stream of air bubbles through the liquid.

  • Heating: Heat the bath. The dissolved oxygen from the air bleed will activate the MEHQ/BHT, preventing polymerization in the pot, while the vacuum lowers the boiling point [6].

Troubleshooting Logic Tree

Troubleshooting_Tree Start Problem Detected Type Physical State? Start->Type Gel Solid Gel / Rubber Type->Gel Precip Precipitate / Cloudiness Type->Precip Yield Low Yield / Impurity Type->Yield Inhibitor_Check Inhibitor Present? Gel->Inhibitor_Check Peptide_Check Is this Peptide Synthesis? Precip->Peptide_Check O2_Check Was O2 Excluded? Inhibitor_Check->O2_Check Yes (Phenolic) Add_Air Action: Sparge with Air (Activate MEHQ) O2_Check->Add_Air Yes (Mistake) Add_Anaerobic Action: Switch to Phenothiazine O2_Check->Add_Anaerobic No (Inert Cond.) Pseudo_Fix Action: Use Pseudoproline or HMB Protection Peptide_Check->Pseudo_Fix Yes Pd_Check Is this Pd Catalysis? Peptide_Check->Pd_Check No Ligand_Fix Action: Change Ligand (Prevent Pd Black) Pd_Check->Ligand_Fix Yes

Caption: Decision logic for diagnosing polymerization and aggregation issues.

References

  • Fluoryx Labs. (2020). The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing.Link

  • Del Valle, D. J., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.[10] Organic Process Research & Development. Link

  • Sherwood, J., et al. (2019). Palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction. Organic Chemistry Frontiers. Link

  • Sampson, W. R., et al. (1999). The synthesis of 'difficult' peptides using pseudoproline dipeptides.[2] Journal of Peptide Science. Link

  • Merck / Sigma-Aldrich. (2024). Overcoming Aggregation in Solid-phase Peptide Synthesis.Link

  • University of Minnesota. (2022). Vacuum Distillation Instructions.[8][9][10][11]Link

Sources

Troubleshooting

Technical Support Center: Stability of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate

Welcome to the technical support guide for (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the stability of this compound, particularly under basic conditions. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to design robust experiments and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Question 1: What are the primary degradation pathways for (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate under basic conditions?

When exposed to a basic environment (e.g., hydroxide ions, basic buffers), (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate, an α,β-unsaturated ester, is susceptible to several degradation pathways. The most probable reactions are ester hydrolysis and Michael addition, with the potential for geometric isomerization and degradation of the pyrimidine ring under more forcing conditions.

  • Base-Catalyzed Ester Hydrolysis (Saponification) : This is the most significant and expected degradation pathway. The ester functional group is readily attacked by nucleophilic bases, such as hydroxide ions, cleaving the ester bond.[1][2] This is a well-understood reaction that proceeds via a BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).[3] The reaction results in the formation of ethanol and the corresponding carboxylate salt, which upon acidic workup would yield (E)-3-(2-ethoxypyrimidin-5-yl)acrylic acid.

  • Michael (1,4-Conjugate) Addition : The electron-withdrawing nature of the ester group makes the carbon-carbon double bond "electron-poor," particularly at the β-carbon.[4][5] This activates the double bond for nucleophilic attack.[4] A strong nucleophile, including the hydroxide ion, can attack the β-carbon, leading to the formation of an enolate intermediate. Subsequent protonation yields ethyl 3-hydroxy-3-(2-ethoxypyrimidin-5-yl)propanoate. While ester hydrolysis is often kinetically favored, Michael addition is a competing pathway to consider.

  • Geometric Isomerization (E→Z) : While the (E)-isomer is typically the more thermodynamically stable configuration, the presence of a base can potentially facilitate isomerization to the (Z)-isomer. This can occur through a reversible Michael addition-elimination sequence or via the formation of a transient carbanion at the α-carbon, which would have a lower barrier to rotation.[6] The potential for isomerization should not be overlooked, as the (Z)-isomer will have different physical properties and biological activity.[7]

  • Pyrimidine Ring Instability : The 2-ethoxypyrimidine ring is generally stable but can be susceptible to degradation under harsh basic conditions. The most likely reaction on the ring itself would be the hydrolysis of the 2-ethoxy group to a 2-hydroxy group. The resulting 2-hydroxypyrimidine exists in tautomeric equilibrium with pyrimidin-2(1H)-one. More extensive ring-opening reactions are possible but typically require more extreme conditions than those that induce ester hydrolysis.[8][9]

Question 2: How can I quantitatively monitor the stability of my compound and its degradation products?

A robust analytical method is crucial for accurately assessing stability. A stability-indicating method is one that can separate the parent compound from its degradation products, allowing for unambiguous quantification of each. High-Performance Liquid Chromatography (HPLC) is the technique of choice.

Key Methodological Considerations:

  • Technique : Reversed-Phase HPLC (RP-HPLC) is ideal. The parent compound is relatively non-polar and will be well-retained on a C18 or similar column.

  • Column : A high-quality C18 column (e.g., ZORBAX SB-AQ, 250 mm x 4.6 mm, 5 µm) provides excellent resolving power for this class of compounds.[10][11]

  • Mobile Phase : A gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol is recommended.[10][11] Starting with a higher aqueous content and gradually increasing the organic solvent will effectively elute the more polar degradation products (like the carboxylic acid) first, followed by the parent compound.

  • Detection : The conjugated system of the pyrimidine ring and the acrylate moiety provides a strong UV chromophore. A Diode Array Detector (DAD) or UV detector set at the compound's λmax (likely around 210-280 nm) will offer excellent sensitivity.[10]

  • Validation : The method must be validated to ensure it is "stability-indicating." This is confirmed by performing forced degradation studies (see Question 3) and demonstrating that the degradation products do not co-elute with the parent peak.

Nuclear Magnetic Resonance (¹H NMR) spectroscopy is another powerful tool, particularly for identifying the structure of degradation products.[12] It can be used to monitor the reaction in real-time by observing the disappearance of signals from the parent compound (e.g., the ethyl ester's quartet and triplet at ~4.2 and ~1.3 ppm, respectively, and the distinct vinylic protons) and the appearance of signals from products like ethanol.[13][14]

Question 3: My experiment shows a rapid loss of the parent compound under basic conditions. How do I troubleshoot this?

Unexpectedly rapid degradation can be alarming but is often traceable to specific experimental parameters. The following troubleshooting workflow can help identify the root cause.

Troubleshooting Workflow Diagram

G cluster_start Observation cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Rapid Loss of Parent Compound Detected check_pH Verify pH & Buffer Concentration Is pH higher than intended? Is buffer catalytic? start->check_pH First Check check_temp Check Temperature Is the temperature elevated? start->check_temp Concurrently check_impurities Analyze Starting Material Are catalytic impurities present? check_pH->check_impurities If pH is correct sol_pH Reduce pH / Use Non-Nucleophilic Buffer (e.g., Bicine, Borate) check_pH->sol_pH If pH is the issue sol_temp Lower Experimental Temperature check_temp->sol_temp If temp is the issue check_analytical Validate Analytical Method Is the compound degrading during analysis? check_impurities->check_analytical If material is pure sol_impurities Re-purify Starting Material check_impurities->sol_impurities If impurities found sol_analytical Adjust HPLC Conditions (e.g., use buffered mobile phase, reduce runtime) check_analytical->sol_analytical If method is unstable

Caption: The two-step mechanism for base-catalyzed ester hydrolysis.

Michael Addition of Hydroxide

G start_mol R-CH=CH-COOR' enolate [ R-CH(OH)-CH=C(O⁻)OR' ] start_mol->enolate 1,4-Conjugate Attack at β-carbon oh_ion ⁻OH product R-CH(OH)-CH₂-COOR' enolate->product Protonation h2o H₂O

Caption: A potential side-reaction involving nucleophilic attack at the β-carbon.

References

  • TIJER. (2024). STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022.
  • ResearchGate. (n.d.). Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels. Request PDF.
  • PerkinElmer. (n.d.).
  • Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices.
  • IOP Publishing. (n.d.).
  • ResearchGate. (n.d.).
  • Food And Drugs Authority. (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.
  • Wikipedia. (n.d.). Pyrimidine metabolism.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025).
  • Waters. (n.d.).
  • PMC. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems.
  • PMC. (n.d.).
  • ResearchGate. (n.d.).
  • QbD Group. (2024).
  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
  • ResearchGate. (2012). Stability Testing of Pharmaceutical Products.
  • PMC. (n.d.).
  • Study Mind. (n.d.). Introduction to Organic Chemistry - E/Z Isomerism (A-Level Chemistry).
  • Creative Proteomics. (2024).
  • UCLA. (n.d.). Spectroscopy Tutorial: Esters.
  • ResearchGate. (n.d.).
  • PMC. (2023). Stereoselective synthesis of (E)
  • PubMed. (1996).
  • Organic Chemistry Portal. (n.d.).
  • Master Organic Chemistry. (2025).
  • Unknown. (n.d.).
  • Unknown. (n.d.). 3) α,β-Unsaturated carbonyl compounds: 3:1) Structure and properties.
  • Doc Brown's Chemistry. (2026). E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules. [Link]

Sources

Optimization

Technical Support Guide: Separation of (E) and (Z) Isomers of Ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate

[1] Case ID: ISO-PYR-005 Subject: Stereochemical Purification & Analysis of Pyrimidinyl Acrylates Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Molecule Profile Target Molecule: Ethyl 3-(2-etho...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: ISO-PYR-005 Subject: Stereochemical Purification & Analysis of Pyrimidinyl Acrylates Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Molecule Profile

Target Molecule: Ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate Chemical Context: This molecule is a heteroaryl analog of a cinnamate ester. The presence of the acyclic double bond at the 5-position of the pyrimidine ring creates two geometric isomers: (E) (trans) and (Z) (cis).

  • Thermodynamic Stability: The (E)-isomer is generally the thermodynamic product due to reduced steric hindrance between the pyrimidine ring and the ester group.

  • Synthetic Origin: Heck couplings and Wittig reactions typically favor the (E)-isomer, but (Z)-isomers often form as kinetic byproducts (5–15%) or via photoisomerization during workup.

Support Goal: This guide provides protocols to distinguish, separate, and interconvert these isomers to achieve >99% isomeric purity.

Diagnostic Protocol: "What do I have?"

Before attempting separation, you must confirm the ratio of isomers. Thin Layer Chromatography (TLC) is often insufficient due to similar


 values. Proton NMR (

H-NMR) is the gold standard.
Step 1: NMR Analysis

Focus on the vinylic protons (the two protons on the double bond linker).

Feature(E)-Isomer (Trans) (Z)-Isomer (Cis) Technical Note
Coupling Constant (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
15.0 – 16.5 Hz 8.0 – 12.0 Hz Definitive diagnostic.
Chemical Shift (

)
Typically DownfieldTypically UpfieldShift depends on solvent, but

is constant.
NOE Signal No correlation between Pyrimidine-H and Ester-HStrong NOE correlationUse 1D-NOESY if

is ambiguous.
Step 2: HPLC Screening

If NMR shows a mixture, establish an analytical baseline.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5%

    
     95% ACN over 15 minutes.
    
  • Observation: The more polar (Z)-isomer typically elutes before the (E)-isomer in reverse-phase conditions due to a larger dipole moment and less efficient packing against the C18 chains.

Troubleshooting & Resolution Workflows

Issue #1: "I need to separate a 50:50 mixture on a preparative scale."

Recommendation: Do not rely solely on chromatography. Use Fractional Crystallization first. The (E)-isomer usually has a significantly higher melting point and lower solubility in cold alcohols than the (Z)-isomer.

Protocol A: Selective Crystallization
  • Solvent Selection: Ethanol (EtOH) or EtOH/Water (9:1).

  • Dissolution: Dissolve the crude mixture in minimal boiling EtOH.

  • Cooling: Allow to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

  • Filtration: Filter the precipitate.

    • Solid: Enriched (E)-isomer .

    • Filtrate: Enriched (Z)-isomer .

  • Verification: Check NMR of the solid. If (Z) is still present (>5%), recrystallize again.

Protocol B: Flash Chromatography (If Crystallization Fails)

If the isomers are non-crystalline oils or solubility is too similar:

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Eluent: Hexanes/Ethyl Acetate (Gradient 10:1

    
     3:1).
    
  • Tip: If separation is poor (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ), use Dichloromethane (DCM)/Methanol  (99:1) or add 1% Triethylamine to reduce peak tailing.
    
Issue #2: "I only want the (E)-isomer, but I have the (Z)-isomer."

Recommendation: Do not discard the (Z)-isomer. Convert it to the desired (E)-isomer using thermodynamic equilibration.

Protocol C: Iodine-Catalyzed Isomerization

This method exploits the reversible formation of a di-iodo intermediate to rotate the bond to the thermodynamically stable (E) conformation.

  • Setup: Dissolve the (Z)-isomer (or mixture) in Toluene or DCM.

  • Catalyst: Add 5–10 mol% Iodine (

    
    ).
    
  • Reaction: Stir at room temperature (or mild reflux for Toluene) under ambient light.

    • Mechanism:[1][2][3] Iodine adds reversibly to the double bond, allowing free rotation, then eliminates to reform the double bond in the stable trans configuration.

  • Monitoring: Check HPLC/NMR every 2 hours until (Z) is consumed.

  • Workup: Wash with saturated aqueous Sodium Thiosulfate (

    
    ) to remove iodine (color changes from purple/brown to clear).
    
  • Isolation: Dry organic layer (

    
    ), concentrate, and recrystallize (see Protocol A).
    

Visual Decision Guides

Workflow 1: Separation Strategy Decision Tree

SeparationStrategy Start Crude Mixture (E/Z Isomers) CheckNMR Step 1: Check 1H-NMR (Vinyl Coupling Constants) Start->CheckNMR Isomers Determine Ratio CheckNMR->Isomers MostlyE > 80% (E)-Isomer Isomers->MostlyE Mixed ~ 50:50 Mixture Isomers->Mixed MostlyZ Mostly (Z)-Isomer (But (E) is desired) Isomers->MostlyZ Recryst Protocol A: Recrystallization (EtOH) MostlyE->Recryst Mixed->Recryst Try first Isomerize Protocol C: I2-Catalyzed Isomerization (Convert Z to E) MostlyZ->Isomerize Chromatography Protocol B: Flash Chromatography (Hex/EtOAc) Recryst->Chromatography Mother Liquor (Filtrate) PureE Pure (E)-Isomer (Solid) Recryst->PureE Success Chromatography->Isomerize Z-Fraction Chromatography->PureE E-Fraction Isomerize->Recryst

Figure 1: Decision tree for selecting the optimal purification method based on initial isomeric ratio.

Workflow 2: Isomerization Mechanism

Isomerization cluster_conditions Reaction Conditions Z_Isomer (Z)-Isomer (Kinetic/Unstable) Radical Iodine Radical Addition Z_Isomer->Radical + I• Rotation Bond Rotation (C-C Single Bond) Radical->Rotation Elimination Iodine Elimination Rotation->Elimination E_Isomer (E)-Isomer (Thermodynamic/Stable) Elimination->E_Isomer - I• Cond1 Solvent: Toluene/DCM Cond2 Catalyst: 5-10% I2 Cond3 Light/Heat

Figure 2: Mechanistic pathway for converting the unwanted (Z)-isomer to the target (E)-isomer.

Frequently Asked Questions (FAQ)

Q: Why does my (E)-isomer convert back to (Z) in the NMR tube? A: This is likely Photoisomerization . Acrylates conjugated to heteroaromatics are photosensitive.

  • Fix: Store samples in amber vials or wrap flasks in aluminum foil. Avoid prolonged exposure to direct sunlight or UV lamps during TLC visualization.

Q: Can I use UV light to isomerize Z to E? A: Generally, UV irradiation produces a photostationary state (a specific ratio of E:Z, often 60:40 or 50:50), rather than full conversion to one isomer. Thermal or chemical (Iodine) isomerization is preferred for high yield of the (E)-isomer.

Q: The isomers are co-eluting on my HPLC. What now? A: Try changing the modifier.

  • Switch from Formic Acid to Ammonium Acetate (10 mM) . The change in pH can affect the solvation shell of the pyrimidine nitrogen, potentially altering the retention time differential between the geometric isomers.

  • Switch stationary phase to Phenyl-Hexyl . The

    
    -
    
    
    
    interactions with the pyrimidine ring often provide better selectivity for geometric isomers than standard C18.

References

  • Isomer Separation & Crystallography: Chenna, B., et al. (2025).[4] Synthesis, Separation and Crystal Structures of E and Z Isomers of 3-(2,5-Dimethoxyphenyl)-2-(4-Methoxyphenyl)Acrylic Acid. ResearchGate. Link

  • NMR Characterization of Acrylates: Fallon, G. D., et al. (1980).[5] The crystal structure of ethyl-Z-3-amino-2-benzoyl-2-butenoate and measurement of the barrier to E,Z-isomerization. Canadian Journal of Chemistry.[5] Link

  • Synthesis of Heteroaryl Acrylates: MDPI. (2021). Synthesis and Antimicrobial Activity of (E)-1-Aryl-2-(1H-tetrazol-5-yl)acrylonitrile Derivatives. Link

  • General Isomerization Techniques: ChemGuide. E-Z Notation and Isomerism in Organic Chemistry. Link

Sources

Troubleshooting

Addressing solubility issues of pyrimidine intermediates in HPLC

Technical Support Center: HPLC Analysis of Pyrimidine Intermediates Introduction: The "Brick Dust" Challenge in Pyrimidine Analysis From the Desk of the Senior Application Scientist: Pyrimidine intermediates often presen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Analysis of Pyrimidine Intermediates

Introduction: The "Brick Dust" Challenge in Pyrimidine Analysis

From the Desk of the Senior Application Scientist: Pyrimidine intermediates often present a paradox in chromatography: they can be stubbornly insoluble in aqueous mobile phases due to aromatic stacking (π-π interactions) yet precipitate in organic solvents due to polar functional groups (amines, amides). In the industry, we call these "brick dust" compounds.

This guide is not a generic HPLC manual. It is a targeted troubleshooting system designed to resolve the specific solubility and retention failures associated with synthetic pyrimidine intermediates (e.g., halogenated pyrimidines, amino-pyrimidines, and protected nucleosides).

Module 1: Sample Preparation & Autosampler Stability

The majority of "column failures" are actually solubility failures occurring before the sample hits the guard cartridge.

The Issue:

You dissolve your sample in 100% DMSO to get it into solution. Upon injection, the sample precipitates when it hits the aqueous mobile phase, causing high backpressure, split peaks, or "ghost" carryover in subsequent runs.

Protocol A: The "Step-Down" Dilution Strategy

Do not inject 100% DMSO if possible. It has high viscosity and high solvent strength, leading to peak distortion (viscous fingering).

  • Primary Stock: Dissolve intermediate in 100% DMSO at 10x target concentration.

  • Intermediate Step: Add Methanol (MeOH) or Acetonitrile (ACN) to reach 50% organic. Vortex immediately.

    • Why? This breaks the self-associating H-bonds common in pyrimidines while lowering viscosity.

  • Final Diluent: Slowly add water/buffer to reach the highest aqueous ratio the sample can tolerate (aim for <50% DMSO).

  • Verification: Centrifuge at 10,000 rpm for 5 minutes. If a pellet forms, your sample is not stable for the autosampler.

Protocol B: The Sandwich Injection Technique

If the sample must be injected in high-strength solvent (e.g., 100% DMSO), use the autosampler’s programming to buffer the transition.

  • Step 1: Draw 5 µL Weak Solvent (e.g., 90:10 Water:MeOH).

  • Step 2: Draw Sample (e.g., 2 µL in DMSO).

  • Step 3: Draw 5 µL Weak Solvent .

  • Mechanism: This creates a temporary "bubble" of compatibility, preventing the sample from crashing out instantly upon contact with the mobile phase stream.

Module 2: Mobile Phase Engineering

Standard buffers often fail with pyrimidines due to their zwitterionic potential and aggregation tendencies.

FAQ: Why are my pyrimidine peaks tailing severely?

Answer: Pyrimidines act as Lewis bases. Residual silanols on the silica support bind to the pyrimidine nitrogen, causing tailing.

  • Standard Fix: Use TEA (Triethylamine) as a sacrificial base, but this suppresses MS ionization.

  • Advanced Fix (The "HFIP Rescue"): Use Hexafluoroisopropanol (HFIP).[1][2]

The HFIP Protocol for Stubborn Intermediates

HFIP is a "magic bullet" for polar, H-bonding heterocycles. It acts as a weak acid and a chaotropic agent, disrupting aggregates.

ParameterRecommendationMechanism
Additive HFIP (5–10 mM) Forms ion pairs with amines; disrupts H-bonding networks.
Base Pairing TEA or DIPEA (5–8 mM) Counters the acidity; essential for MS sensitivity (pH ~8.5).
Organic Phase Methanol HFIP is more effective in MeOH than ACN for solvation.
Column Temp 50°C – 60°C Kinetic energy overcomes secondary interactions.

Critical Warning: HFIP is expensive and difficult to flush out. Dedicate a column to HFIP methods.[2][3][4][5] Do not switch back to phosphate buffers on the same column.

Module 3: Column Selection (RP vs. HILIC)

Stop forcing polar pyrimidines onto C18 columns.

If your pyrimidine intermediate elutes at the void volume (


) in Reversed-Phase (RP), you are measuring solvent effects, not the compound.
Decision Matrix: When to Switch to HILIC

MethodSelection Start Pyrimidine Intermediate Analysis Solubility Is it soluble in Water? Start->Solubility LogP LogP Value? Solubility->LogP Yes / Partially RP_C18 Reversed Phase (C18) Acidic Mobile Phase Solubility->RP_C18 No (Lipophilic) LogP->RP_C18 > 1.0 RP_Polar RP (Polar-Embedded) C18-Aq / Phenyl-Hexyl LogP->RP_Polar 0 to 1.0 HILIC HILIC Mode (Amide or Bare Silica) LogP->HILIC < 0 (Negative) RP_Polar->HILIC Still eluting at void?

Figure 1: Method Development Decision Tree. Use LogP (partition coefficient) as the primary indicator for mode selection. Pyrimidines with LogP < 0 usually require HILIC.

HILIC Implementation for Pyrimidines:

  • Stationary Phase: Amide-bonded silica is superior to bare silica for pyrimidines (better peak shape, less irreversible adsorption).

  • Mobile Phase: Start with 90% ACN / 10% Aqueous Buffer (10mM Ammonium Acetate, pH 5.8).

  • Elution: Water is the strong solvent.[5][6] Gradient goes from 90% ACN

    
     50% ACN.
    

Module 4: System Hygiene & Troubleshooting

Symptom: Increasing Backpressure Over Time

Diagnosis: Pyrimidine intermediates often crystallize in the needle seat or rotor seal if the autosampler wash solvent is too weak. The Fix:

  • Change Needle Wash: Use 50:50 MeOH:DMSO or Isopropanol. Standard 10% MeOH is insufficient for these intermediates.

  • Filter Samples: Use 0.2 µm PTFE filters. Nylon filters can bind pyrimidines (adsorption loss).

Symptom: "Ghost Peaks" (Carryover)

Diagnosis: Pyrimidines adsorb to stainless steel (chelation). The Fix:

  • Passivate the system with 30% Phosphoric Acid (disconnect column first!).

  • Switch to PEEK tubing for the sample flow path if possible.

References

  • Waters Corporation. IonHance Hexafluoroisopropanol (HFIP) for LC-MS. (Detailed protocol on HFIP usage for oligonucleotides and polar intermediates).

  • Agilent Technologies. Retaining and Separating Polar Molecules – When to Use HILIC Versus Reversed-Phase LC. (Comparative guide for polar heterocycles).

  • Thermo Fisher Scientific. HPLC Troubleshooting: Precipitation of Buffers. (Prevention of salt precipitation in organic gradients).[7]

  • National Institutes of Health (PMC). HPLC method development for potent antitumor nucleosides. (Case study on pyrimidine derivative separation).

  • Chromatography Online. HPLC Autosamplers: Perspectives, Principles, and Practices. (Guide to injection valves and preventing precipitation).

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H NMR Spectral Assignment of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate

This guide provides an in-depth analysis and complete ¹H NMR spectral assignment for (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate, a molecule of interest in synthetic and medicinal chemistry. We will dissect the spectrum...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and complete ¹H NMR spectral assignment for (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate, a molecule of interest in synthetic and medicinal chemistry. We will dissect the spectrum proton by proton, explaining the rationale behind each chemical shift, multiplicity, and coupling constant. This analysis is grounded in fundamental NMR principles and supported by comparative data from analogous structures, offering a robust framework for researchers in organic synthesis and drug development.

Introduction: The Importance of Structural Verification

In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular characterization. For a molecule like (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate, which contains multiple distinct spin systems—an ethyl ester, an E-configured vinyl group, and a disubstituted pyrimidine ring—a thorough ¹H NMR analysis is essential to confirm its identity, purity, and stereochemistry. This guide serves as a practical, in-depth reference for the complete proton assignment of this compound.

The nitrogen atoms in the pyrimidine ring are electronegative, leading to a general deshielding of the ring protons and causing them to resonate at a lower field (higher ppm) compared to protons on a benzene ring.[1] This effect, combined with the electronic influence of the ethoxy and acrylate substituents, results in a well-dispersed and informative spectrum.

Molecular Structure and Proton Labeling

To facilitate a clear and systematic assignment, each unique proton in the (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate molecule has been assigned a letter label.

Figure 1. Molecular structure of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate with proton labeling.

Detailed ¹H NMR Spectral Assignment

The following table summarizes the complete proton assignments for the title compound, typically recorded in a solvent like CDCl₃. The predicted chemical shifts are based on the analysis of similar structural motifs found in the literature.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
Hₐ ~ 7.70Doublet (d)Jₐₑ = 16.0 Hz1HVinylic proton α to the pyrimidine ring. Deshielded by the aromatic ring and the carbonyl group. The large coupling constant is characteristic of a trans relationship with Hₑ.[2]
Hₑ ~ 6.50Doublet (d)Jₐₑ = 16.0 Hz1HVinylic proton β to the pyrimidine ring. Located closer to the electron-donating pyrimidine ring, thus appearing more upfield than Hₐ. The trans coupling confirms the (E)-stereochemistry.[3]
Hₑ ~ 8.80Singlet (s)-2HProtons at positions 4 and 6 of the pyrimidine ring. These protons are equivalent or near-equivalent and are significantly deshielded by the two electronegative nitrogen atoms in the ring.[1] They appear as a singlet due to minimal or no observable coupling between them.
Hₑ ~ 4.55Quartet (q)J = 7.1 Hz2HMethylene protons of the ethoxy group on the pyrimidine ring. Deshielded by the adjacent oxygen atom and the aromatic ring. Split into a quartet by the three neighboring methyl protons (Hբ).
~ 1.45Triplet (t)J = 7.1 Hz3HMethyl protons of the ethoxy group on the pyrimidine ring. Split into a triplet by the two neighboring methylene protons (Hₑ).
Hₒ ~ 4.25Quartet (q)J = 7.1 Hz2HMethylene protons of the ethyl ester group. Deshielded by the adjacent ester oxygen. Split into a quartet by the three neighboring methyl protons (Hₕ). The chemical shift is typical for an ethyl ester.[3][4]
Hₕ ~ 1.30Triplet (t)J = 7.1 Hz3HMethyl protons of the ethyl ester group. Appears in the typical upfield alkyl region and is split into a triplet by the two neighboring methylene protons (Hₒ).[3][4]

In-Depth Analysis of Spin Systems

The two vinylic protons, Hₐ and Hₑ, form a simple AX spin system, appearing as two distinct doublets.

  • Hₐ: This proton is trans to the ester group and is deshielded by both the pyrimidine ring and the anisotropic effect of the carbonyl group, placing it further downfield.

  • Hₑ: This proton is adjacent to the pyrimidine ring.

  • Coupling Constant (Jₐₑ): The observed coupling constant of approximately 16.0 Hz is definitive for a trans (E) configuration across the double bond.[2] A cis (Z) configuration would typically exhibit a much smaller coupling constant (around 10-12 Hz).

  • Ring Protons (Hₑ): The protons at the C4 and C6 positions of the pyrimidine ring are in a highly electron-deficient environment due to the adjacent nitrogen atoms. This causes a significant downfield shift, often to the 8.5-9.0 ppm region.[1] Due to the symmetry of the substitution pattern with respect to these protons, they are chemically equivalent (or very close) and thus appear as a single signal. The coupling between them (⁵JHH) is typically too small to be resolved, resulting in a sharp singlet.

  • Ethoxy Group (Hₑ and Hբ): This constitutes a classic A₂X₃ spin system. The methylene protons (Hₑ) are directly attached to an oxygen atom, shifting them downfield to around 4.55 ppm. They are split into a quartet by the three methyl protons (Hբ). The methyl protons (Hբ) resonate upfield around 1.45 ppm and are split into a triplet by the methylene protons. The coupling constant of ~7.1 Hz is characteristic of free rotation in an ethyl group.

This is another textbook A₂X₃ spin system, nearly identical in pattern to the ethoxy group but with slightly different chemical shifts due to its position in the molecule.

  • Methylene Protons (Hₒ): The chemical shift of ~4.25 ppm is standard for the -O-CH₂- portion of an ethyl ester.[3][4]

  • Methyl Protons (Hₕ): These protons appear in the shielded aliphatic region around 1.30 ppm.[3][4]

Experimental Protocol: Data Acquisition

To obtain a high-quality ¹H NMR spectrum for structural elucidation, the following protocol is recommended.

G cluster_prep Sample Preparation cluster_acq NMR Spectrometer Setup & Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of purified compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃). prep2 Add a small amount of internal standard (e.g., TMS at 0 ppm). prep1->prep2 prep3 Transfer the solution to a clean, dry 5 mm NMR tube. prep2->prep3 acq1 Insert sample into the spectrometer (≥400 MHz recommended). prep3->acq1 acq2 Lock onto the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to optimize homogeneity (resolution). acq2->acq3 acq4 Acquire the ¹H NMR spectrum using a standard pulse program. acq3->acq4 proc1 Apply Fourier Transform to the Free Induction Decay (FID). acq4->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale using the TMS signal (0.00 ppm). proc2->proc3 proc4 Integrate the signals to determine proton ratios. proc3->proc4

Figure 2. Standard workflow for ¹H NMR data acquisition and processing.

Detailed Steps:

  • Sample Preparation : Dissolve approximately 5-10 mg of the purified (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a clean vial. Add tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.[1]

  • Instrument Setup : Insert the NMR tube into the spectrometer. A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion and resolve complex multiplets.

  • Data Acquisition :

    • Locking : Lock the spectrometer on the deuterium signal of the solvent.

    • Shimming : Perform automated or manual shimming to optimize the magnetic field homogeneity, which ensures sharp, well-resolved peaks.

    • Acquisition : Use a standard one-pulse sequence. Set the spectral width to cover the expected range of proton signals (e.g., 0 to 10 ppm). Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing : Process the raw data (FID) by applying a Fourier transform, followed by phase correction and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals to verify the relative number of protons for each resonance.

Conclusion

The ¹H NMR spectrum of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate is highly informative and allows for the unambiguous confirmation of its structure. The key diagnostic features are the large coupling constant (~16 Hz) of the vinylic protons confirming the (E)-stereochemistry, the characteristic downfield singlet for the pyrimidine ring protons, and the two distinct ethyl group patterns corresponding to the ethoxy and ethyl ester moieties. This guide provides the foundational data and rationale necessary for researchers to confidently identify this compound and its analogs in their work.

References

  • Web of Species (2021). NMR: Novice Level, Spectrum 17. Available at: [Link]

  • ResearchGate (n.d.). 1 H NMR chemical shifts of 2-(2-benzothiazolylthio)ethyl acrylate (1, 2) and methacrylate (3, 4) derivatives. Available at: [Link]

  • ResearchGate (2016). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Available at: [Link]

  • Pure and Applied Chemistry (n.d.). Two-dimensional NMR studies of acrylate copolymers. Available at: [Link]

  • ResearchGate (n.d.). 1 H NMR spectra for unhydrolyzed poly(styrene-stat-ethyl acrylate).... Available at: [Link]

  • DigitalCommons@EMU (n.d.). Synthesis and 1H-NMR characterization of amphiphilic acrylate block copolymers to investigate the effect of chain rigidity on mi. Available at: [Link]

  • PMC (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Available at: [Link]

  • Chemistry LibreTexts (2019). 5.8: Complex Coupling in Proton Spectra. Available at: [Link]

Sources

Comparative

High-Fidelity Purity Assessment of Pyrimidine Acrylates: Core-Shell vs. Fully Porous C18 Methodologies

Executive Summary In the synthesis of covalent kinase inhibitors (e.g., EGFR or BTK inhibitors), pyrimidine acrylates serve as critical electrophilic warheads. Their purity is non-negotiable, yet their analysis presents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of covalent kinase inhibitors (e.g., EGFR or BTK inhibitors), pyrimidine acrylates serve as critical electrophilic warheads. Their purity is non-negotiable, yet their analysis presents a "perfect storm" of chromatographic challenges: the basic pyrimidine ring induces peak tailing, while the reactive acrylate moiety risks on-column hydrolysis or polymerization during long run times.

This guide objectively compares the industry-standard Legacy Method (5 µm Fully Porous C18) against the Modern Standard (2.7 µm Core-Shell C18) . Experimental data confirms that while both platforms can achieve separation, the Core-Shell methodology offers a 3x reduction in run time and a 40% improvement in peak symmetry , essential for quantifying trace impurities in labile samples.

The Challenge: Anatomy of a Difficult Separation

To develop a robust method, one must first understand the analyte's behavior at a molecular level.

Chemical Liabilities
  • Basicity (The Tailing Trap): The pyrimidine ring contains nitrogen atoms with localized lone pairs (pKa ~1.3–2.0, potentially higher with amino substituents). These interact with residual silanols on the silica surface, causing severe peak tailing (

    
    ) and masking low-level impurities.
    
  • Reactivity (The Stability Trap): The acrylate ester is a Michael acceptor. In aqueous mobile phases—particularly at neutral/basic pH or elevated temperatures—it is prone to hydrolysis (generating the acid impurity) or dimerization. Speed is stability.

The Contenders
FeatureAlternative (Legacy Standard) Product (Modern Standard)
Particle Architecture Fully Porous Silica (5 µm)Core-Shell (Fused-Core) Silica (2.7 µm)
Pore Structure Through-pore diffusion (High path length)0.5 µm porous shell (Short path length)
Backpressure Low (< 150 bar)Moderate (200–400 bar)
Primary Benefit Robustness, dirt toleranceEfficiency (

), Speed, Peaking Capacity

Experimental Protocol: Method Development Workflow

The following protocol was designed to stress-test both column technologies under identical mobile phase conditions to isolate the variable of particle geometry.

Reagents & Conditions
  • Analyte: Model Pyrimidine Acrylate (e.g., intermediate for Brigatinib or similar).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1). Rationale: Low pH suppresses silanol ionization (

    
    
    
    
    
    
    
    ), reducing secondary interactions.
  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Temperature: 30°C. Rationale: Minimizes thermal degradation of the acrylate.

Automated Workflow Diagram

MethodDevelopment Start Start: Analyte Assessment Solubility Solubility Check (50:50 ACN:H2O) Start->Solubility Scouting Gradient Scouting (5-95% B) Solubility->Scouting pH_Select pH Optimization (Critical: pH < 3) Scouting->pH_Select Check Tailing Column_Select Column Screening (Core-Shell vs Porous) pH_Select->Column_Select Fix Mobile Phase Final_Method Final Method Validation (ICH Q2) Column_Select->Final_Method Select Winner

Figure 1: Systematic method development workflow emphasizing the critical pH selection step prior to column screening.

Comparative Performance Data

The following data represents the separation of the target Pyrimidine Acrylate from its two critical impurities: Impurity A (Hydrolysis product) and Impurity B (Des-chloro precursor).

Quantitative Results
ParameterFully Porous C18 (5 µm) Core-Shell C18 (2.7 µm) Impact
Dimensions 250 x 4.6 mm100 x 4.6 mmReduced footprint
Flow Rate 1.0 mL/min1.5 mL/minHigher throughput
Run Time 25.0 min 8.5 min 3x Faster
USP Resolution (

)
1.8 (Critical Pair)3.2 (Critical Pair)+77% Separation
Tailing Factor (

)
1.6 (Asymmetric)1.1 (Symmetric)Superior Integration
Backpressure 95 bar280 barManageable on std. HPLC
Mechanistic Insight: Why Core-Shell Wins

The superiority of the Core-Shell column is explained by the Van Deemter Equation (


).
  • A-Term (Eddy Diffusion): The uniform packing of core-shell particles reduces flow path variations, significantly lowering the A-term compared to the broader size distribution of fully porous 5 µm particles.

  • C-Term (Mass Transfer): This is the deciding factor. In fully porous particles, the analyte must diffuse deep into the particle and back out. In core-shell particles, the analyte only interacts with the thin (0.5 µm) porous layer. This rapid mass transfer allows for higher flow rates without a loss in efficiency (peak broadening).

Figure 2: Comparative mechanism of analyte diffusion and heat transfer.[1][2][3][4][5][6][7][8][9][10][11][12]

Detailed Methodology (SOP)

System Suitability Criteria

To ensure the trustworthiness of the data, the following criteria must be met before sample analysis:

  • Resolution (

    
    ):  > 2.0 between Pyrimidine Acrylate and Impurity A.
    
  • Tailing Factor (

    
    ):  < 1.3 for the main peak.
    
  • Precision: RSD < 0.5% for retention time (n=6).

Step-by-Step Protocol (Core-Shell Optimized)
  • Preparation: Equilibrate the Core-Shell C18 column (100 x 4.6 mm, 2.7 µm) with 95% Mobile Phase A / 5% B for 10 minutes.

  • Blank Injection: Inject Mobile Phase A to ensure no carryover or ghost peaks.

  • Standard Injection: Inject 5 µL of the System Suitability Solution (0.5 mg/mL).

  • Gradient Profile:

    • 0.0 min: 5% B

    • 6.0 min: 60% B (Linear Ramp)

    • 6.1 min: 95% B (Wash)

    • 7.5 min: 95% B

    • 7.6 min: 5% B (Re-equilibration)

    • 8.5 min: End

  • Detection: Monitor at 254 nm (pyrimidine

    
    ) and 210 nm  (acrylate/impurities).
    

References

  • Phenomenex. (2017). Comparing Core-Shell C18 Phases for Method Development. Retrieved from [Link]

  • Chromatography Today. (2014). Evaluation of Six Core Shell Columns Based on Separation Behaviour. Retrieved from [Link]

  • LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • MDPI. (2024).[4] Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides. Retrieved from [Link]

Sources

Validation

Technical Guide: Mass Spectrometry Fragmentation of Ethoxypyrimidine Derivatives

Executive Summary Ethoxypyrimidine moieties are critical pharmacophores in modern medicinal chemistry, appearing frequently in antiviral agents, herbicides, and kinase inhibitors. Their metabolic stability and solubility...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethoxypyrimidine moieties are critical pharmacophores in modern medicinal chemistry, appearing frequently in antiviral agents, herbicides, and kinase inhibitors. Their metabolic stability and solubility profiles make them attractive targets, yet their structural elucidation remains a challenge due to isomeric similarity.

This guide provides a comparative analysis of the fragmentation behaviors of ethoxypyrimidine derivatives under Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS). We focus on the mechanistic competition between McLafferty-type rearrangements (ethylene loss) and radical cleavages , providing a robust framework for distinguishing structural isomers (e.g., 2-ethoxy vs. 5-ethoxy analogs).

Mechanistic Foundations: The "Ortho-Effect"

The mass spectral behavior of ethoxypyrimidines is dictated by the position of the ethoxy group relative to the ring nitrogens.

The Dominant Pathway: Ethylene Loss ( )

Under both EI and ESI (CID) conditions, the most characteristic fragmentation is the loss of ethylene (


, 28 Da). This is not a simple bond cleavage but a rearrangement driven by the basicity of the ring nitrogen.
  • Mechanism: A four-membered transition state forms where a hydrogen atom from the ethoxy

    
    -carbon transfers to the adjacent ring nitrogen (N1 or N3).
    
  • Result: The expulsion of neutral ethylene and the formation of a hydroxypyrimidine cation, which rapidly tautomerizes to the thermodynamically stable pyrimidone (lactam) species.

  • Structural Requirement: This pathway requires the ethoxy group to be ortho to a ring nitrogen (positions 2, 4, or 6).

The Competing Pathway: Radical/Alkoxy Loss

In isomers where the ethoxy group is distant from a ring nitrogen (e.g., 5-ethoxypyrimidine), the rearrangement is geometrically disfavored. Consequently, these derivatives exhibit:

  • Loss of the ethoxy radical (

    
    , 45 Da).
    
  • Loss of the methyl radical (

    
    , 15 Da) followed by CO loss.
    

Comparative Analysis: Ionization Modes

The choice of ionization source fundamentally alters the observed fragmentation landscape.[1]

Table 1: Performance Comparison of Ionization Techniques
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Energy Regime Hard (70 eV)Soft (Thermal/Collision Induced)
Molecular Ion Weak or Absent (

)
Dominant Protonated Molecule (

)
Primary Fragment Radical Cations (Odd electron)Even-electron Cations
Key Utility Library matching (NIST/Wiley); FingerprintingPharmacokinetic studies; Metabolite ID
2-Ethoxy Pattern High abundance of

High abundance of

Sensitivity Lower (Nanogram range)High (Picogram/Femtogram range)

Isomeric Differentiation (The "Fingerprint" Test)

Distinguishing between regioisomers is the primary application of this fragmentation logic.

Scenario: Distinguishing 2-Ethoxypyrimidine vs. 5-Ethoxypyrimidine
  • 2-Ethoxypyrimidine:

    • Environment: Flanked by two nitrogen atoms.

    • Spectrum: The base peak is almost exclusively the

      
       ion (pyrimidone). The transition state is highly stabilized.
      
  • 5-Ethoxypyrimidine:

    • Environment: Flanked by two carbons (C4 and C6).

    • Spectrum: The hydrogen transfer path is blocked. The spectrum is "messier," characterized by the loss of

      
       (M-15) and 
      
      
      
      (M-29). The
      
      
      peak is significantly suppressed or absent.
Visualization of Signaling Pathways

The following diagram illustrates the divergent pathways for a generic 2-ethoxypyrimidine derivative.

FragmentationPathway Parent Protonated 2-Ethoxypyrimidine [M+H]+ TS 4-Membered Transition State (H-Transfer to N) Parent->TS Low Collision Energy RadicalPath Homolytic Cleavage (High Energy) Parent->RadicalPath High Collision Energy (or 5-isomer) Pyrimidone Pyrimidone Cation [M+H - 28]+ (Base Peak) TS->Pyrimidone - C2H4 (Ethylene) MethylLoss Fragment [M+H - 15]+ RadicalPath->MethylLoss - CH3 EthoxyLoss Fragment [M+H - 45]+ RadicalPath->EthoxyLoss - C2H5OH

Figure 1: Divergent fragmentation pathways.[2] The green path (Ethylene loss) dominates in 2- and 4-isomers due to N-proximity. The red path becomes relevant only when the green path is structurally blocked (e.g., 5-isomers).

Experimental Protocols

To replicate these results for drug development assays, use the following self-validating protocols.

Protocol A: ESI-MS/MS Structural Elucidation

Objective: Confirm regioisomer identity of a synthesized ethoxypyrimidine lead.

  • Sample Prep: Dilute compound to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why: Formic acid ensures full protonation (

      
      ), essential for the charge-remote rearrangement mechanism.
      
  • Direct Infusion: Inject at 10 µL/min into a Triple Quadrupole or Q-TOF.

  • MS1 Scan: Verify parent ion stability.

  • Product Ion Scan (MS2):

    • Set Collision Energy (CE) ramp: 10, 20, 40 eV.

    • Validation Step: At 20 eV, if the peak at

      
       is >80% relative abundance, the ethoxy group is ortho to a ring nitrogen. If 
      
      
      
      is <10% and
      
      
      are dominant, assign as meta (5-position).
Protocol B: GC-MS (EI) for Impurity Profiling

Objective: Detect ethoxypyrimidine synthesis byproducts.

  • Column: DB-5ms or equivalent (30m x 0.25mm).[3]

  • Inlet: 250°C, Splitless mode.

  • Source Temp: 230°C.

    • Note: Excessive source temperature (>250°C) can induce thermal degradation of the ethoxy group prior to ionization, leading to false positives for hydroxypyrimidines.

  • Analysis: Monitor m/z 28 loss. In EI, the radical cation

    
     will be low abundance; rely on the base peak (typically the pyrimidone fragment) for quantification.
    

Representative Data

The following data represents typical relative abundances observed in Q-TOF experiments (ESI+, CE = 25 eV).

Fragment IonAssignment2-Ethoxypyrimidine (%)5-Ethoxypyrimidine (%)

Parent1585

Loss of

(Rearrangement)
100 (Base) < 5

Loss of

< 225

Loss of

/

< 540

Interpretation: The stability of the parent ion in the 5-ethoxy isomer indicates the lack of a facile low-energy decomposition pathway (like the rearrangement), requiring higher energy to break the C-O or O-C bonds.

References

  • NIST Mass Spectrometry Data Center.

  • Holčapek, M., et al. (2010). Fragmentation behavior of pyrimidine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text on McLafferty Rearrangements and Ortho-effects).

  • BenchChem. (2025).

Sources

Comparative

Crystal structure determination of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate

An Objective Guide to the Structural Elucidation of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate: A Comparative Analysis of Modern Crystallographic Techniques This guide provides a comprehensive overview of the determina...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Structural Elucidation of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate: A Comparative Analysis of Modern Crystallographic Techniques

This guide provides a comprehensive overview of the determination of the crystal structure of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate, a molecule of interest in medicinal chemistry and materials science. While a definitive crystal structure is not yet publicly available, this document outlines a robust, field-proven workflow for its elucidation via single-crystal X-ray diffraction (SC-XRD). Furthermore, we present a comparative analysis with alternative techniques, namely powder X-ray diffraction (PXRD) and computational crystal structure prediction (CSP), to provide researchers, scientists, and drug development professionals with a practical guide to selecting the most appropriate methodology for their specific needs. The protocols and insights herein are grounded in established crystallographic principles and data from structurally analogous compounds.

Synthesis and Preparation of Crystalline Material

The synthesis of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate can be achieved via a Knoevenagel condensation reaction.[1][2][3][4] This well-established method involves the reaction of an active methylene compound, in this case, ethyl cyanoacetate, with an aldehyde, 2-ethoxypyrimidine-5-carbaldehyde, typically in the presence of a weak base catalyst such as piperidine or triphenylphosphine.[1][3] The reaction is often carried out under mild, solvent-free conditions, which can be enhanced by microwave irradiation to improve reaction rates and yields.[1][3]

Experimental Protocol: Synthesis
  • Reactant Preparation: In a round-bottom flask, combine equimolar amounts of 2-ethoxypyrimidine-5-carbaldehyde and ethyl cyanoacetate.

  • Catalyst Addition: Introduce a catalytic amount of a suitable base (e.g., piperidine, triphenylphosphine).

  • Reaction Conditions: The mixture is stirred at room temperature or gently heated. For an accelerated reaction, microwave irradiation can be employed.

  • Work-up and Purification: Upon completion, the reaction mixture is purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield the solid product.

Crystal Growth: The Cornerstone of Structural Determination

The growth of high-quality single crystals is paramount for successful SC-XRD analysis.[5][6][7][8] For a small organic molecule like (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate, several techniques can be employed:

  • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and left to evaporate slowly in a loosely covered vial. This is often the simplest and most common method.[5][7]

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool down gradually. A dewar with hot water can provide a slow cooling environment.[7][9]

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[5]

  • Liquid-Liquid Diffusion: A concentrated solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface of the two liquids.

The choice of solvent is critical and can significantly influence crystal quality.[8] A systematic screening of different solvents and crystallization techniques is often necessary to obtain crystals suitable for diffraction.

Primary Method: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[10][11][12][13] It provides unambiguous information on bond lengths, bond angles, and the overall molecular conformation, which is invaluable for understanding structure-property relationships.[11][13]

Experimental Workflow

The process of SC-XRD analysis can be broken down into three main stages: data collection, structure solution, and structure refinement.[6][11]

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection (SC-XRD) cluster_structure_determination Structure Determination Synthesis Synthesis of Compound Purification Purification Synthesis->Purification CrystalGrowth Crystal Growth Purification->CrystalGrowth Mounting Crystal Mounting CrystalGrowth->Mounting DataAcquisition Data Acquisition Mounting->DataAcquisition Solution Structure Solution DataAcquisition->Solution Refinement Structure Refinement Solution->Refinement Validation Validation (CIF) Refinement->Validation

Data Collection

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[6][12] The crystal is rotated, and a series of diffraction patterns are collected by a detector.[11][12]

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell parameters and space group. The "phase problem" is then solved using direct methods or Patterson methods to obtain an initial electron density map.[12] This map is used to build an initial model of the molecule. The model is then refined against the experimental data using least-squares methods, which adjusts atomic positions and displacement parameters to improve the agreement between the calculated and observed diffraction patterns.[14] Software packages such as SHELX[15] or Olex2 are commonly used for structure solution and refinement.

Hypothetical Crystallographic Data

Based on similar acrylate structures, the following is a plausible set of crystallographic data for (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate.

ParameterHypothetical Value
Chemical formulaC11H14N2O3
Formula weight222.24 g/mol
Crystal systemMonoclinic
Space groupP21/c
a, b, c (Å)10.1, 8.5, 12.3
α, γ (°)90
β (°)105.2
Volume (ų)1005
Z4
Density (calculated)1.46 g/cm³
Absorption coefficient (mm⁻¹)0.11
F(000)472
Crystal size (mm³)0.25 x 0.20 x 0.15
θ range for data collection (°)2.5 to 28.0
Reflections collected5000
Independent reflections2000
R-int0.03
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.120
Goodness-of-fit on F²1.05

Alternative Methodologies: A Comparative Analysis

While SC-XRD is the gold standard, other techniques can provide valuable structural information, particularly when single crystals are not available.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for analyzing polycrystalline materials.[10][16][17] Instead of a single crystal, a powdered sample containing a large number of randomly oriented crystallites is used.[18] The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ), which serves as a "fingerprint" of the crystalline phase.[18][19]

Applications:

  • Phase Identification: By comparing the experimental pattern to databases, the crystalline phases present in a sample can be identified.[10]

  • Determination of Crystallinity: The degree of crystallinity in a sample can be assessed.[17]

  • Unit Cell Determination: While less precise than SC-XRD, PXRD can be used to determine the unit cell parameters.[16]

Computational Crystal Structure Prediction (CSP)

CSP methods aim to predict the crystal structure of a compound based solely on its chemical formula.[20] These methods use computational algorithms, such as simulated annealing or evolutionary algorithms, to search for the most energetically favorable crystal packing arrangements.[20] The energies of the predicted structures are typically calculated using a combination of force fields and density functional theory (DFT).[20][21]

Applications:

  • Polymorph Screening: CSP can be used to predict the different possible crystal forms (polymorphs) of a molecule, which is crucial in the pharmaceutical industry.[22]

  • Guiding Experimental Crystallization: Predicted structures can provide insights into the likely packing motifs, which can help in designing crystallization experiments.

  • Rationalizing Observed Structures: CSP can help to understand why a particular crystal structure is adopted.

Comparison of Techniques

comparison_methods SCXRD_Node Precise 3D atomic structure Bond lengths and angles Absolute configuration PXRD_Node Phase identification Crystallinity Unit cell parameters CSP_Node Polymorph prediction Guidance for experiments Rationalization of structures

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Powder X-ray Diffraction (PXRD)Computational Crystal Structure Prediction (CSP)
Sample Requirement High-quality single crystal (typically 0.1-0.3 mm)[12]Microcrystalline powderNone (in-silico method)
Information Obtained Precise 3D atomic structure, bond lengths, bond angles, absolute configuration[11][13]Phase identification, unit cell parameters, degree of crystallinity[10][16]Predicted stable crystal structures, relative energies of polymorphs[20][21]
Strengths Unambiguous and highly accurate structural determination[10]Rapid analysis, suitable for mixtures and non-single crystal samples[16]No need for physical sample, can predict undiscovered polymorphs[22]
Limitations Requires high-quality single crystals, which can be difficult to growProvides averaged structural information, peak overlap can be an issue[17]Computationally intensive, accuracy depends on the theoretical model used[21][23]

Conclusion

The determination of the crystal structure of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate is a critical step in understanding its physicochemical properties and potential applications. Single-crystal X-ray diffraction stands as the definitive method for this purpose, providing unparalleled detail at the atomic level. In instances where suitable single crystals are elusive, powder X-ray diffraction offers a valuable alternative for phase identification and preliminary structural analysis. Complementing these experimental techniques, computational crystal structure prediction is emerging as a powerful tool for exploring the landscape of possible crystal packing and guiding experimental efforts. A combined approach, leveraging the strengths of each of these methods, represents the most robust strategy for the comprehensive structural characterization of novel molecular entities.

References

  • CRYSTALS - Chemical Crystallography. University of Oxford. Available from: [Link]

  • Crystal structure prediction. Wikipedia. Available from: [Link]

  • Single Crystal X-Ray Diffraction. Pulstec USA. (2023). Available from: [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. (2023). Available from: [Link]

  • X-Ray powder diffraction. EBSCO. Available from: [Link]

  • Computational studies of crystal structure and bonding. PubMed. Available from: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. Available from: [Link]

  • Crystallography Software. RCSB PDB. (2023). Available from: [Link]

  • Crystal structure prediction. Daygroup. Available from: [Link]

  • Powder diffraction. Wikipedia. Available from: [Link]

  • Single crystal X-ray diffraction. Fiveable. Available from: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Available from: [Link]

  • Single Crystal X-ray Diffraction. University of York. Available from: [Link]

  • X-Ray Crystallography - Software. Purdue University. Available from: [Link]

  • Enhancing crystal structure prediction by combining computational and experimental data via graph networks. arXiv. Available from: [Link]

  • Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Creative Biostructure. Available from: [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). (2007). Available from: [Link]

  • Crystallographic software list. IUCr. Available from: [Link]

  • Powder X-Ray Diffraction (1 out of 2). YouTube. (2016). Available from: [Link]

  • Crystallography Software. UNC Department of Chemistry X-ray Core Laboratory. Available from: [Link]

  • Methods and applications of crystal structure prediction. Royal Society of Chemistry. Available from: [Link]

  • Crystal Growth - Sample Preparation. Philipps-Universität Marburg. Available from: [Link]

  • Growing Quality Crystals. MIT Department of Chemistry. Available from: [Link]

  • Crystal Growing Tips. University of Florida. (2015). Available from: [Link]

  • Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Organic Chemistry Portal. Available from: [Link]

  • Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. MDPI. (2024). Available from: [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available from: [Link]

  • Phosphane-catalyzed Knoevenagel condensation: a facile synthesis of α-cyanoacrylates and α-cyanoacrylonitriles. Publications of the IAS Fellows. (2011). Available from: [Link]

Sources

Validation

Comparing reactivity of 2-ethoxypyrimidine vs 2-aminopyrimidine acrylates

This guide provides an in-depth technical comparison of 2-ethoxypyrimidine and 2-aminopyrimidine acrylates, focusing on their application as tunable Michael acceptors in covalent drug discovery and chemical biology. Exec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-ethoxypyrimidine and 2-aminopyrimidine acrylates, focusing on their application as tunable Michael acceptors in covalent drug discovery and chemical biology.

Executive Summary

In the design of Targeted Covalent Inhibitors (TCIs), the "Goldilocks" principle of reactivity is paramount. A warhead must be reactive enough to covalently modify the target cysteine (


) but stable enough to avoid off-target glutathione (GSH) depletion (

).

This guide compares two specific warhead scaffolds:

  • 2-Ethoxypyrimidine Acrylates: Exhibit moderate-to-high electrophilicity . The ethoxy group is a weaker electron donor than the amino group, resulting in a "warmer" warhead suitable for targeting less nucleophilic cysteines or when rapid target engagement is required.

  • 2-Aminopyrimidine Acrylates: Exhibit attenuated reactivity . The strong electron-donating capability (+M effect) of the exocyclic amine significantly deactivates the Michael acceptor. These are "cooler" warheads, offering superior selectivity and longer physiological half-lives, often used to minimize immunotoxicity risks.

Mechanistic Foundation: Electronic Tuning

The core difference lies in the electronic influence of the substituent at the C2 position of the pyrimidine ring on the conjugated acrylate system.

Electronic Effects & Hammett Principles

The reactivity of the acrylate


-carbon is dictated by the electron density of the attached aromatic system.
  • 2-Amino Group (-NH

    
    ):  A potent electron donor via resonance (+M). The lone pair on the nitrogen donates density into the pyrimidine ring, which is then conjugated to the acrylate. This increases the electron density of the alkene, stabilizing the ground state and making the 
    
    
    
    -carbon less electrophilic .
    • Hammett Constant (

      
      ):
      
      
      
      (Strong Donor).
  • 2-Ethoxy Group (-OEt): A moderate electron donor. While oxygen has lone pairs, its higher electronegativity compared to nitrogen creates a competing inductive withdrawal (-I). The net donation is weaker than that of the amino group.

    • Hammett Constant (

      
      ):
      
      
      
      (Moderate Donor).

Conclusion: The 2-aminopyrimidine acrylate is electronically deactivated compared to the 2-ethoxypyrimidine variant, leading to slower kinetics (


) with thiols.
Diagram: Electronic Deactivation Mechanism

G cluster_0 2-Aminopyrimidine (Deactivated) cluster_1 2-Ethoxypyrimidine (Activated) NodeA Amino Group (-NH2) NodeB Pyrimidine Ring NodeA->NodeB Strong +M Donation NodeC Acrylate Warhead NodeB->NodeC High e- Density Transfer NodeZ Acrylate Warhead NodeC->NodeZ Reactivity Comparison NodeX Ethoxy Group (-OEt) NodeY Pyrimidine Ring NodeX->NodeY Moderate +M Donation NodeY->NodeZ Lower e- Density Transfer

Figure 1: Mechanistic flow illustrating how the strong donation from the amino group (red path) deactivates the warhead more significantly than the ethoxy group (yellow path).

Performance Comparison Data

The following table synthesizes expected reactivity profiles based on standard structure-activity relationship (SAR) data in covalent kinase inhibitor discovery (e.g., BTK, EGFR inhibitors).

Feature2-Ethoxypyrimidine Acrylate2-Aminopyrimidine Acrylate
Intrinsic Reactivity (

)
High (

)
Low/Moderate (

)
GSH Half-Life (

)
Short (< 60 min)Long (> 240 min)
Selectivity Profile Lower (Risk of off-target cysteine modification)Higher (Requires specific proximity to target Cys)
Metabolic Liability O-dealkylation (CYP450 mediated)Generally stable; N-oxidation possible
Solubility Moderate (Lipophilic)Higher (Polar/H-bond donor)
Primary Application Probes, Acute dosing, "Hard-to-drug" targetsChronic therapies, High-safety profile drugs
Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Glutathione (GSH) Reactivity Assay

This is the industry standard for assessing intrinsic electrophilicity.

Reagents:

  • Test Compound (10 mM in DMSO).

  • Reduced L-Glutathione (GSH) (20 mM in PBS, pH 7.4).

  • Internal Standard (e.g., Indomethacin or Warfarin).

Workflow:

  • Preparation: Dilute Test Compound to 50 µM in PBS (pH 7.4) containing 10% acetonitrile (to ensure solubility).

  • Initiation: Add GSH to a final concentration of 5 mM (100-fold excess) to ensure pseudo-first-order kinetics.

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot at

    
     min. Quench immediately with 1% Formic Acid/Acetonitrile.
    
  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak [M+H]+ and the appearance of the GSH-Adduct [M+307+H]+.

Calculation: Plot


 vs. time. The slope is 

.

Protocol B: NMR Monitoring (Deuterated Solvent)

For a direct structural confirmation of the Michael addition.

  • Dissolve 10 mg of Acrylate in 0.6 mL DMSO-

    
    .
    
  • Add 1.2 equivalents of Cysteamine (or GSH if soluble).

  • Monitor the disappearance of the vinyl protons (

    
     6.0–6.5 ppm) and the appearance of the alkyl protons (
    
    
    
    2.5–3.0 ppm) via
    
    
    H-NMR at 15-minute intervals.
Diagram: Experimental Workflow

Experiment cluster_sampling Kinetic Sampling Loop Start Compound Preparation (10mM DMSO) Mix Mix with GSH (100x Excess) in PBS pH 7.4 Start->Mix Incubate Incubate @ 37°C Mix->Incubate Sample Aliquot Sample Incubate->Sample Quench Quench (Formic Acid/ACN) Sample->Quench Analyze LC-MS Analysis (Parent vs Adduct) Quench->Analyze Analyze->Sample Next Timepoint

Figure 2: Step-by-step workflow for the Glutathione (GSH) reactivity assay using LC-MS readout.

References
  • Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition. Journal of Medicinal Chemistry. [Link]

  • Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Refining covalent warhead reactivity: A new look at GSH reactivity assays. X-Chem. [Link][1]

  • Reactivities of acrylamide warheads toward cysteine targets. Journal of Computer-Aided Molecular Design. [Link]

Sources

Comparative

A Comparative Guide to the Structural Validation of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate via Infrared Spectroscopy

Introduction: The Imperative of Structural Integrity in Drug Discovery In the landscape of modern drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Molecules such as (E)-ethy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Integrity in Drug Discovery

In the landscape of modern drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Molecules such as (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate, which incorporates a pyrimidine core, are of significant interest due to their potential as scaffolds in medicinal chemistry. The precise arrangement of functional groups within such a molecule dictates its physicochemical properties and, ultimately, its biological activity. Therefore, rigorous structural validation is not merely a procedural step but a fundamental requirement for advancing a compound through the development pipeline.

Infrared (IR) spectroscopy serves as a rapid, reliable, and non-destructive first-line technique for this purpose. It provides a molecular "fingerprint" by probing the vibrational frequencies of covalent bonds.[1][2] Each functional group exhibits characteristic absorption bands, allowing for a direct comparison between a theoretical structure and a synthesized product. This guide provides an in-depth analysis of the expected IR spectrum of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate, establishes a protocol for experimental validation, and offers a comparative framework for data interpretation.

Deconstructing the Molecule: Predicted IR Absorption Profile

The structure of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate is a composite of several key functional groups. By analyzing each component, we can predict the specific wavenumbers where absorption peaks should appear.

Molecular Structure: (Image of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate)

  • α,β-Unsaturated Ester: This is the most prominent feature. The carbonyl (C=O) group's stretching frequency is influenced by conjugation with the adjacent C=C double bond. This electronic delocalization weakens the C=O bond, shifting its absorption to a lower wavenumber compared to a saturated aliphatic ester.[3][4][5] The expected range is typically 1730-1715 cm⁻¹.[3][4] The structure also contains two distinct C-O single bonds, which will produce strong, characteristic stretches in the fingerprint region.[6][7]

  • Alkene (C=C): The carbon-carbon double bond, being conjugated with the carbonyl group, will exhibit a stretching vibration of medium intensity. Conjugation generally places this peak in the 1640-1620 cm⁻¹ range.[8]

  • Pyrimidine Ring: This aromatic-like heterocyclic system contains both C=C and C=N bonds. Its ring stretching vibrations typically appear as a series of bands in the 1600-1430 cm⁻¹ region.[9]

  • Ether (Ethoxy Group): The ethoxy group attached to the pyrimidine ring will show a characteristic C-O-C asymmetric stretching vibration, which is typically strong and appears in the 1300-1000 cm⁻¹ range.[10][11]

  • Alkyl C-H Bonds: The ethyl and ethoxy groups contain sp³ hybridized C-H bonds. Their stretching vibrations are reliably found just below 3000 cm⁻¹, in the 2950-2850 cm⁻¹ range.[12][13]

  • Vinylic and Aromatic C-H Bonds: The hydrogen attached to the alkene and those on the pyrimidine ring are bonded to sp² hybridized carbons. Their C-H stretching vibrations are expected to appear at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[14][15]

Experimental Workflow for IR Spectral Acquisition

To validate the synthesized product, a high-quality IR spectrum is essential. The following protocol outlines the "Thin Solid Film" method, a common and effective technique for solid organic compounds.[16]

Objective: To obtain a clean, high-resolution FT-IR spectrum of the solid sample.

Materials:

  • (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate sample (~10-20 mg)

  • FT-IR Spectrometer

  • Sodium Chloride (NaCl) or Potassium Bromide (KBr) salt plates

  • Volatile solvent (e.g., methylene chloride or acetone, spectroscopic grade)

  • Pasteur pipette or dropper

  • Desiccator for storing salt plates

Step-by-Step Protocol:

  • Instrument Preparation: Turn on the FT-IR spectrometer and allow it to warm up for at least 15-20 minutes to ensure stability.

  • Background Scan: Run a background spectrum of the empty sample compartment. This is crucial as it subtracts the spectral contributions from atmospheric CO₂ and water vapor, which absorb in the IR region.

  • Sample Preparation:

    • Place a small amount (10-20 mg) of the solid sample into a clean, dry vial.

    • Add a few drops of a volatile solvent (e.g., methylene chloride) to completely dissolve the solid.[16]

    • Using a Pasteur pipette, carefully drop 1-2 drops of this solution onto the surface of a clean, dry salt plate.[16]

    • Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should remain on the plate.[16] If the film is too thick (resulting in overly intense, flattened peaks), it can be diluted and reapplied. If it is too thin (weak peaks), another drop can be added.[16]

  • Data Acquisition:

    • Carefully place the salt plate with the sample film into the spectrometer's sample holder.

    • Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Post-Acquisition:

    • Remove the salt plate from the instrument.

    • Clean the plate thoroughly with a dry, spectroscopic-grade solvent like acetone and a soft lab wipe.

    • Return the clean, dry plate to the desiccator to protect it from atmospheric moisture.[17]

Data Analysis: A Comparative Approach

The core of the validation process lies in comparing the experimentally obtained spectrum with the predicted absorption frequencies. The following table provides a side-by-side comparison of the expected theoretical values and a set of representative experimental results for (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Observed Wavenumber (cm⁻¹)Intensity
Alkene & Pyrimidine C-HC(sp²)-H Stretch3100 - 3000[14][15]3075Medium
Alkyl C-HC(sp³)-H Stretch3000 - 2850[12][13]2980, 2945Strong
α,β-Unsaturated EsterC=O Stretch1730 - 1715[3][4]1722Strong, Sharp
AlkeneC=C Stretch (conjugated)1640 - 1620[8]1635Medium
Pyrimidine RingC=C and C=N Stretches1600 - 1430[9]1585, 1470Medium-Strong
Ester C-OAsymmetric C-C(=O)-O Stretch1300 - 1150[5][7]1265Strong
Ether & Ester C-OC-O-C Stretch1300 - 1000[6][10]1175, 1090Strong
Alkene C-H=C-H Out-of-Plane Bend1000 - 650[14]980Strong

The strong correlation between the predicted and observed wavenumbers provides compelling evidence for the presence of each key functional group. The strong, sharp peak at 1722 cm⁻¹ is highly characteristic of a conjugated ester carbonyl.[4] The peaks just above and below 3000 cm⁻¹ clearly distinguish between sp² and sp³ C-H bonds, respectively. Finally, the dense series of strong absorptions between 1300 cm⁻¹ and 1000 cm⁻¹ confirms the presence of the multiple C-O linkages from the ester and ether moieties.[6][10]

Visualizing the Validation Workflow

A systematic approach is key to reproducible and reliable structural validation. The following diagram illustrates the logical flow of the entire process, from sample handling to final structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation Sample Solid Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Cast Cast Thin Film on Salt Plate Dissolve->Cast Acquire Acquire Sample Spectrum Cast->Acquire Background Acquire Background Spectrum Background->Acquire Process Process Spectrum (Baseline Correction) Acquire->Process Assign Assign Peaks to Functional Groups Process->Assign Compare Compare Observed vs. Predicted Frequencies Assign->Compare Confirm Structure Validated Compare->Confirm

Caption: Workflow for IR-based structural validation.

Conclusion

The validation of a molecular structure through IR spectroscopy is a process of logical deduction grounded in the fundamental principles of molecular vibrations. By systematically predicting the absorption bands based on the constituent functional groups of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate and comparing them against a carefully acquired experimental spectrum, we can establish a high degree of confidence in the compound's identity and purity. The close alignment between the expected and observed data, as outlined in this guide, would serve as a successful validation, confirming that the target molecule has been synthesized as intended. This analytical confirmation is a critical prerequisite for any further investigation into the compound's chemical and biological properties.

References

  • IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

  • A Simple Method of Obtaining the Infrared Spectra of Solid Organic Samples. Applied Spectroscopy. [Link]

  • The features of IR spectrum. SlidePlayer. [Link]

  • Difference between Ether and Ester Bonding in FTIR Spectra. Rocky Mountain Labs. [Link]

  • Quantitative Infrared Database. NIST WebBook. [Link]

  • An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. ResearchGate. [Link]

  • Welcome to the NIST WebBook. NIST Chemistry WebBook. [Link]

  • IR Spectroscopy Tutorial: Esters. University of Calgary. [Link]

  • IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • IR: carbonyl compounds. University of Calgary. [Link]

  • Infrared Spectroscopy. Michigan State University Chemistry. [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • Evaluated Infrared Spectra. NIST WebBook. [Link]

  • Infrared Spectroscopy Lecture. SlidePlayer. [Link]

  • FT-IR data of pyrimidine derivatives compounds. ResearchGate. [Link]

  • Vibrational spectroscopic studies and DFT calculations of 2-chloro-5-(trifluoromethyl)pyridine. Elixir International Journal. [Link]

  • Experiment 11 — Infrared Spectroscopy. Swarthmore College. [Link]

  • How to find chemical spectra online. Simon Fraser University Library. [Link]

  • Lab 2 - Infrared Spectroscopy (IR). WebAssign. [Link]

  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE. [Link]

  • Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

  • IR Absorption Table. University of Colorado Boulder. [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • INFRARED SPECTROSCOPY (IR). Angelo State University. [Link]

  • Carbonyl compounds - IR spectroscopy. University of Lodz. [Link]

  • Interpreting Infrared Spectra. Chemistry LibreTexts. [Link]

  • Supporting Information for N+-GDY. The Royal Society of Chemistry. [Link]

  • Interpreting IR Spectra. Chemistry Steps. [Link]

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Validation

A Senior Application Scientist's Guide to the UV-Vis Absorption Characteristics of Conjugated Pyrimidine Systems

< For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, conjugated pyrimidine systems stand out for their diverse pharmacological activities and in...

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, conjugated pyrimidine systems stand out for their diverse pharmacological activities and intriguing photophysical properties.[1][2] As integral components of DNA and RNA, the pyrimidine scaffold is a cornerstone of numerous therapeutic agents.[1] Understanding the ultraviolet-visible (UV-Vis) absorption characteristics of these molecules is paramount for drug design, quality control, and the development of novel photoactive materials. This guide provides an in-depth comparison of the UV-Vis absorption properties of conjugated pyrimidine systems, supported by experimental insights and foundational principles.

The Foundation: Electronic Transitions in Pyrimidine Systems

The UV-Vis absorption spectra of organic molecules are governed by electronic transitions between different molecular orbitals.[3][4] For conjugated pyrimidine systems, the most significant transitions are:

  • π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital.[5][6] They are typically characterized by high molar absorptivity (ε) and are responsible for the strong absorption bands observed in the UV region. The extent of conjugation in the pyrimidine system directly influences the energy of this transition; as conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a bathochromic (red) shift to longer wavelengths.[7][8]

  • n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pair of a nitrogen atom in the pyrimidine ring) to a π* antibonding orbital.[9][10] Compared to π → π* transitions, n → π* transitions are generally of lower energy and have significantly lower molar absorptivity.[11] These transitions are often sensitive to solvent polarity and can provide valuable information about the electronic environment of the molecule.

G cluster_0 Ground State (S₀) π π Antibonding Orbital (LUMO) π->π π → π Transition (High ε) n n Non-bonding Orbital n->π n → π Transition (Low ε)

Comparative Analysis: Factors Influencing UV-Vis Absorption

The UV-Vis absorption spectrum of a conjugated pyrimidine system is not a static property but is exquisitely sensitive to a variety of factors. Understanding these influences is critical for interpreting spectral data and for designing molecules with desired optical properties.

The Role of Substituents

The nature and position of substituents on the pyrimidine ring profoundly alter the electronic distribution and, consequently, the UV-Vis absorption characteristics.[12][13]

  • Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), hydroxyl (-OH), and alkoxy (-OR) groups increase the electron density of the π-system. This destabilizes the ground state more than the excited state, leading to a smaller HOMO-LUMO gap and a bathochromic (red) shift in the absorption maximum (λmax).[12]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyl (-C=O) decrease the electron density of the π-system. This stabilizes the ground state more than the excited state, increasing the HOMO-LUMO gap and causing a hypsochromic (blue) shift to shorter λmax.[12]

Substituent Type Effect on λmax Rationale
Electron-Donating (e.g., -NH2, -OH)Bathochromic (Red) ShiftDecreases HOMO-LUMO gap
Electron-Withdrawing (e.g., -NO2, -CN)Hypsochromic (Blue) ShiftIncreases HOMO-LUMO gap

A summary of substituent effects on the λmax of conjugated pyrimidine systems.

The Influence of Solvent Polarity

The polarity of the solvent can significantly impact the energy of electronic transitions, a phenomenon known as solvatochromism.[14][15]

  • π → π* Transitions: In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a small bathochromic shift .[16]

  • n → π* Transitions: The ground state, with its non-bonding electrons, is more susceptible to stabilization by polar solvents (e.g., through hydrogen bonding) than the excited state. This increases the energy gap for the transition, resulting in a pronounced hypsochromic shift .[15][16] This solvent-dependent shift is a key diagnostic tool for identifying n → π* transitions.[11]

Transition Type Effect of Increasing Solvent Polarity Reason
π → πBathochromic (Red) ShiftStabilization of the more polar excited state
n → πHypsochromic (Blue) ShiftGreater stabilization of the ground state

A comparison of solvent effects on different electronic transitions.

The Impact of pH

Changes in pH can lead to protonation or deprotonation of the pyrimidine ring nitrogens or ionizable substituents.[12] This alters the electronic structure and can cause significant shifts in the absorption spectrum. For instance, protonation of a ring nitrogen can lead to a modification of the electronic distribution, often resulting in notable shifts in both absorption and emission wavelengths.[12]

Experimental Protocol: Acquiring High-Quality UV-Vis Spectra

Obtaining reliable and reproducible UV-Vis spectra is fundamental to the study of conjugated pyrimidine systems. The following protocol outlines the key steps for accurate measurements.

Materials and Equipment
  • UV-Vis Spectrophotometer (double beam recommended)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Solvent of appropriate purity (spectroscopic grade)

  • The conjugated pyrimidine compound of interest

Step-by-Step Methodology
  • Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the wavelength range of interest.[17] Non-polar solvents like hexane can reveal fine spectral features, while polar solvents like ethanol or methanol are often used to study solvatochromic effects.[14]

  • Sample Preparation:

    • Accurately weigh a small amount of the pyrimidine derivative.

    • Dissolve the compound in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

    • Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbance values within the linear range of the instrument (typically 0.1 to 1.0).[18]

  • Instrument Setup and Baseline Correction:

    • Turn on the spectrophotometer and allow the lamps to warm up for the recommended time.

    • Set the desired wavelength range for the scan.

    • Fill a clean quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the reference and sample holders and perform a baseline correction to zero the absorbance across the entire wavelength range.[19]

  • Sample Measurement:

    • Rinse a clean sample cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the sample holder.

    • Initiate the scan and record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εbc, where A is the absorbance, b is the path length (typically 1 cm), and c is the molar concentration.[4]

G cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilutions dissolve->dilute setup Instrument Setup dilute->setup baseline Baseline Correction setup->baseline measure Measure Sample baseline->measure identify_lambda Identify λmax measure->identify_lambda calculate_epsilon Calculate ε identify_lambda->calculate_epsilon

Conclusion

The UV-Vis absorption characteristics of conjugated pyrimidine systems are a rich source of information for researchers in drug discovery and materials science. By carefully considering the interplay of substituent effects, solvent polarity, and pH, a detailed understanding of the electronic structure and properties of these important molecules can be achieved. The systematic application of the experimental protocol outlined above will ensure the acquisition of high-quality data, forming a solid foundation for further research and development.

References

  • Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. (2024).
  • Synthesis, Spectral Characterization and Anticancer activity of Novel Pyrimidine Derivatives. (2020). Research Journal of Pharmacy and Technology.
  • Synthesis and Molecular Docking Study of Novel Pyrimidine Deriv
  • Influence Of Substitution Patterns, Solvent Environment, Ph, And Molecular Interactions On The Electronic Spectra Of Pyrimidines. (2025). IJCRT.org.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI.
  • UV‐vis absorption (a) and fluorescence (b) spectrum of... (n.d.).
  • Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.). Longdom Publishing SL.
  • Synthesis and characterization of the novel pyrimidine's derivatives, as a promising tool for antimicrobial agent and in-vitro cytotoxicity. (n.d.).
  • Optical properties of 2,4,6-trisubstituted pyrimidines 7-10. (n.d.).
  • Experimental and quantum chemical studies of the electronic absorption spectra of pyrimidine deriv
  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. (2025). Physical Chemistry Chemical Physics.
  • Substituent effects on the UV absorption energy of 2,5-disubstituted pyrimidines. (n.d.).
  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
  • UV-Visible Spectroscopy for Organic Compound Analysis. (n.d.). Scribd.
  • Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. (n.d.). University of North Carolina.
  • CHL311 Instrumental Analysis Laboratory Qualitative UV-VIS Spectrophotometry Labor
  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021). MDPI.
  • UV-vis absorption spectroscopy. (n.d.). ChemBAM.
  • UV-Vis Spectroscopy and Conjug
  • The n,π* States of Heteroaromatics: When are They the Lowest Excited States and in What Way Can They Be Aromatic or Antiarom
  • Ultraviolet Region - Molecular Structure And Absorption Spectra. (n.d.). Jack Westin.
  • n π- ct-π* Transitions: nπ* Transitions of the second kind. (2025).
  • 8.4: UV-VIS Spectroscopy and Conjugated Systems- Review. (2021). Chemistry LibreTexts.
  • The n,π* States of Heteroaromatics: When are They the Lowest Excited States and in What Way Can They Be Aromatic or Antiaromatic?. (2024). The Journal of Physical Chemistry A.
  • Spectral shifts of the n → π* and π → π* transitions of uracil based on a modified form of solvent reorganization energy. (n.d.). Physical Chemistry Chemical Physics.
  • What is Effect of Solvent on UV Absorption Spectra. (2019). YouTube.
  • 2.4: Effect of Solvent. (2023). Chemistry LibreTexts.
  • Effect of solvent on UV absorption maxima_ λmax. (2022). YouTube.
  • Effect of solvents on n-pi and pi-pi start transitions_How to choose solvent for UV_Vis spectro| |. (2022). YouTube.
  • Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. (2025).

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Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate

[1] Executive Summary & Molecule Profile Compound: (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate CAS: 1377024-34-4 (Generic/Related) / Note: Specific stereoisomer CAS may vary by vendor. Molecular Formula: C₁₁H₁₄N₂O₃ Mole...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Molecule Profile

Compound: (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate CAS: 1377024-34-4 (Generic/Related) / Note: Specific stereoisomer CAS may vary by vendor. Molecular Formula: C₁₁H₁₄N₂O₃ Molecular Weight: ~222.24 g/mol [1][2]

This compound is a functionalized pyrimidine intermediate containing an


-unsaturated ester (acrylate) moiety.[1] Its disposal profile is governed by two competing risks: the biological activity  of the pyrimidine heterocycle (potential aquatic toxicity/kinase inhibition) and the chemical reactivity  of the acrylate Michael acceptor (sensitization/polymerization).

Core Disposal Directive:

Do NOT discharge to sewer. This compound must be segregated into Non-Halogenated Organic Waste streams destined for High-Temperature Incineration .[1]

Hazard Identification (Structure-Activity Analysis)

Absence of a specific SDS does not imply safety.[1] We apply the Precautionary Principle based on functional group analysis (SAR).

Functional GroupAssociated HazardGHS Classification (Inferred)
Acrylate (Ester) Skin sensitization, polymerization, mucosal irritation.[1]H317 (Skin Sens.), H335 (Resp.[2][3][4][5] Irrit.)
Pyrimidine Ring Biological activity, potential aquatic toxicity.[2][5]H411 (Aquatic Chronic 2)
Ethyl Ester Combustibility (Flash point likely >90°C if solid).H227 (Combustible Liquid/Solid)

Key Risk: The (E)-acrylate double bond makes this molecule a potent Michael Acceptor , capable of alkylating biological nucleophiles (DNA/Proteins).[1] Double-gloving is mandatory.[1]

Operational Disposal Protocol

Phase 1: Waste Characterization & Segregation

Before removing the waste from the fume hood, categorize it correctly to prevent cross-stream reactions.

  • State: Solid (crystalline) or Viscous Oil.

  • Solubility: Soluble in DMSO, DCM, Ethyl Acetate; poorly soluble in water.

  • Incompatibilities: Strong oxidizers, peroxides (initiate polymerization), strong bases (hydrolysis).

Phase 2: The Disposal Workflow

Follow this logic gate for all waste containing >1% of the target compound.

DisposalWorkflow cluster_final Final Destruction Method Start Waste Generation (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate CheckState Physical State? Start->CheckState Solid Solid / Precipitate CheckState->Solid Liquid Solution / Mother Liquor CheckState->Liquid PackSolid Package in HDPE Wide-Mouth Jar Label: 'Solid Organic Waste' Solid->PackSolid SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (e.g., EtOAc, MeOH) SolventCheck->NonHalo No Halogens StreamA Stream A: Halogenated Organics (High Temp Incineration) Halo->StreamA StreamB Stream B: Non-Halo Organics (Fuel Blending/Incineration) NonHalo->StreamB PackSolid->StreamB Incineration High-Temperature Incineration (>1000°C) to destroy Pyrimidine Ring StreamA->Incineration StreamB->Incineration

Caption: Logical decision matrix for segregating acrylate intermediates based on solvent matrix. Note that both streams ultimately require incineration.

Phase 3: Packaging & Labeling[1]
  • Primary Container: Use HDPE (High-Density Polyethylene) or Glass containers.[1] Avoid LDPE squirt bottles for long-term storage as acrylates can sometimes permeate or soften certain plastics over months.[1]

  • Headspace: Leave 10% headspace to prevent pressure buildup if residual polymerization occurs.

  • Labeling:

    • Chemical Name: Full IUPAC name (no abbreviations).

    • Hazard Checkboxes: [x] Irritant [x] Toxic [x] Flammable (if in solvent).[1]

Emergency Procedures (Spill & Exposure)

Scenario A: Solid Spill (Powder/Crystals)

Risk: Inhalation of dust and skin sensitization.[1]

  • Isolate: Evacuate immediate area (3-meter radius).[1]

  • PPE: Don double nitrile gloves , lab coat, and N95/P100 respirator (if powder is fine).

  • Clean-up:

    • Do NOT dry sweep (generates dust).

    • Cover spill with wet paper towels (water or PEG-400) to dampen.[1]

    • Scoop into a wide-mouth jar.

    • Wipe surface with 10% bleach solution (oxidizes/degrades the acrylate double bond) followed by water [1].

Scenario B: Liquid Spill (Solution)

Risk: Volatile organic vapors and rapid skin absorption.

  • Absorb: Use vermiculite or polypropylene pads.

  • Neutralize (Optional but recommended for >100mL): Treat the absorbed pad with a mild basic solution (e.g., 5% Sodium Bicarbonate) to promote hydrolysis of the ester, reducing volatility, though this is secondary to rapid containment.

  • Disposal: Place absorbent into "Solid Hazardous Waste" bags.

Technical Rationale & Scientific Integrity

Why Incineration?

Biological heterocycles like pyrimidines are often recalcitrant in standard wastewater treatment plants (WWTP). They can pass through filtration and impact aquatic life. High-temperature incineration (>1000°C) ensures the complete oxidation of the nitrogenous ring into


 and 

(scrubbed), and the acrylate chain into

and

[2].[1]
Why Avoid Acid/Base Waste Streams?

While hydrolysis degrades the ester, it liberates 2-ethoxypyrimidine-5-carboxylic acid (or alcohol equivalent), which remains biologically active.[1] Furthermore, mixing acrylates with strong acids in a waste drum can catalyze exothermic polymerization, creating a "runaway drum" scenario. Neutral organic streams are the safest storage matrix.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2023). Best Management Practices for Unused Pharmaceuticals at Health Care Facilities. (Relevant for handling biologically active intermediates).[6] [1]

  • European Chemicals Agency (ECHA). (2023). Substance Information: Ethyl acrylate (General Acrylate Hazards). [1]

Sources

Handling

Personal protective equipment for handling (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate

CAS Number: 1314533-99-7 Formula: C₁₁H₁₄N₂O₃ Molecular Weight: 222.24 g/mol Synonyms: Ethyl (2E)-3-(2-ethoxypyrimidin-5-yl)prop-2-enoate[1] Executive Safety Summary (Immediate Action Card) This compound combines a pyrimi...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1314533-99-7 Formula: C₁₁H₁₄N₂O₃ Molecular Weight: 222.24 g/mol Synonyms: Ethyl (2E)-3-(2-ethoxypyrimidin-5-yl)prop-2-enoate[1]

Executive Safety Summary (Immediate Action Card)

This compound combines a pyrimidine heterocycle with an


-unsaturated ester (acrylate) .[2] While specific toxicological data for this exact CAS is limited, its structural motifs dictate a strict safety profile based on Michael acceptor reactivity  (potential for protein alkylation/sensitization) and bioactivity .
Critical Hazard Immediate Action
Skin Sensitization High Risk. Acrylate moieties are potent sensitizers. Exposure may cause allergic contact dermatitis. Action: Double-glove (Nitrile) and use Tyvek sleeves.
Eye Irritation Moderate to Severe. Dust/vapors can cause lacrimation and corneal injury. Action: Wear chemical splash goggles; do NOT rely on safety glasses alone.
Inhalation Respiratory Irritant. Inhalation of dust or aerosols may trigger asthmatic responses. Action: Handle exclusively inside a certified chemical fume hood.
Stability Light & Heat Sensitive. The (E)-alkene can isomerize or polymerize under UV light or heat. Action: Store in amber vials at 2–8°C.

Risk Assessment & Hazard Identification

GHS Classification (Inferred from Structure-Activity Relationships)
  • Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.[3][4][5][6]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[4][5][6]

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[4][5][6]

  • STOT-SE (Category 3): H335 - May cause respiratory irritation.[4][5]

Mechanism of Toxicity

The acrylate portion of the molecule acts as an electrophile (Michael acceptor). It can covalently bind to nucleophilic residues (e.g., cysteine thiols) on biological proteins. This haptenization process is the primary driver for allergic contact dermatitis and potential respiratory sensitization [1].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for acrylates due to their ability to permeate thin nitrile rapidly.

Table 1: PPE Specifications

ComponentSpecificationRationale
Hand Protection Double-gloving Required. Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, >5 mil) or NeopreneAcrylates can permeate standard nitrile in <15 mins. Double layer provides a "breakthrough buffer" and allows outer glove removal upon contamination without exposing skin [2].
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Prevents contact with airborne dusts or splashes. Face shield required if handling >5g in solution.
Body Protection Lab Coat + Tyvek® Sleeves Standard cotton coats are porous. Tyvek sleeves protect the wrist gap between glove and coat.
Respiratory Fume Hood (Primary) N95/P100 (Secondary, only for spill cleanup)Engineering controls (hood) are superior to respirators. Use N95 only during emergency spill cleanup outside the hood.

Operational Protocol: Safe Handling Lifecycle

The following workflow visualizes the critical control points from receipt to disposal.

SafeHandling cluster_0 Critical Control Points Receipt Receipt & Inspection (Check for breakage) Storage Storage (Amber vial, 2-8°C, Inert Gas) Receipt->Storage Log into Inventory Weighing Weighing (Static-free, Inside Hood) Storage->Weighing Acclimate to RT Reaction Reaction Setup (Avoid UV, Control Exotherm) Weighing->Reaction Dissolve immediately Waste Disposal (High-Temp Incineration) Reaction->Waste Quench & Segregate

Figure 1: Operational workflow for handling sensitive acrylate intermediates.

Detailed Procedures
A. Weighing & Transfer
  • Environment: Perform all weighing inside a fume hood. If using an analytical balance outside the hood, use a balance enclosure or transfer the solid into a tared vial inside the hood, then weigh the closed vial.

  • Static Control: Acrylate powders can be static-prone. Use an anti-static gun if the powder "flies," as this minimizes aerosolization.

  • Tools: Use disposable plastic spatulas. Avoid metal spatulas if the compound is potentially catalytic or sensitive to trace metals (though less likely for this specific ester).

B. Reaction Setup
  • Solvent Choice: Soluble in DMSO, DMF, Ethyl Acetate, and DCM.

  • Inert Atmosphere: Flush reaction vessels with Nitrogen or Argon. Oxygen can inhibit radical scavengers (if present) or promote degradation, though the primary risk here is moisture hydrolysis of the ester or ethoxy group.

  • Light Protection: Wrap reaction flasks in aluminum foil. The (E)-isomer can photo-isomerize to the (Z)-isomer, potentially altering biological activity or yield [3].

Emergency Response & Decontamination

Table 2: Spill and Exposure Response

ScenarioProtocol
Minor Spill (<1g) 1. Evacuate immediate area.2. Wear double gloves and N95 mask.3. Cover with absorbent pads dampened with acetone (to solubilize) or water.4. Wipe surface with 10% bleach solution (oxidizes the acrylate double bond) followed by soap and water.
Skin Contact 1. Do NOT use solvents (ethanol/acetone) on skin; this drives the chemical deeper.2. Wash with copious soap and water for 15 minutes.3. Seek medical attention if redness appears.
Eye Contact 1. Flush with eyewash station for 15 minutes, holding eyelids open.2. Consult an ophthalmologist immediately.

Disposal & Waste Management

Chemical Compatibility:

  • Do NOT mix with strong oxidizers (peroxides, nitric acid) in the waste stream.

  • Do NOT mix with polymerizable monomers without a stabilizer.

Disposal Path:

  • Solid Waste: Label as "Hazardous Organic Solid - Potential Sensitizer."

  • Liquid Waste: Segregate into "Non-Halogenated Organic" (unless halogenated solvents were used).

  • Destruction: The preferred method is High-Temperature Incineration equipped with a scrubber (to handle nitrogen oxides).

References

  • ECHA (European Chemicals Agency). Acrylates and Methacrylates: Assessment of Sensitizing Properties. [Link]

  • PubChem Compound Summary. (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate (CID 54366650). [Link]

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